Product packaging for 2-Heptyl-4-quinolone(Cat. No.:CAS No. 2503-80-2)

2-Heptyl-4-quinolone

Número de catálogo: B1329942
Número CAS: 2503-80-2
Peso molecular: 243.34 g/mol
Clave InChI: UYRHHBXYXSYGHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-heptyl-4-quinolone is a quinolone consisting of quinolin-4(1H)-one carrying a heptyl substituent at position 2. It has a role as an antibacterial agent, an iron chelator, a signalling molecule and a metabolite. It is a tautomer of a 2-heptyl-4-hydroxyquinoline.
2-heptylquinolin-4(1H)-one has been reported in Streptomyces, Haplophyllum griffithianum, and other organisms with data available.
from Pseudomonas methanica KY4634

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B1329942 2-Heptyl-4-quinolone CAS No. 2503-80-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-heptyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179740
Record name MY 12-62c
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Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-80-2, 40522-46-1
Record name 2-Heptyl-4-hydroxyquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl-4-quinolone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 12-62c
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Foundational & Exploratory

The HHQ Biosynthetic Pathway: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing (QS), orchestrates the expression of virulence factors and biofilm formation, contributing significantly to its success in causing chronic and antibiotic-resistant infections. Among its sophisticated QS networks, the system governed by 2-alkyl-4(1H)-quinolones (AQs) is pivotal. This system utilizes 2-heptyl-4-quinolone (HHQ) as a key precursor to the primary signaling molecule, 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS). The biosynthesis of HHQ is a multi-step enzymatic process controlled by the pqsABCDE operon, making it an attractive target for novel anti-virulence therapies. This guide provides an in-depth technical overview of the HHQ biosynthetic pathway, its regulation, quantitative parameters, and key experimental protocols for researchers in microbiology and drug development.

The Core HHQ Biosynthetic Pathway

The synthesis of HHQ begins with anthranilic acid, a product of the tryptophan degradation pathway or the PhnAB synthase. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the pqsABCDE operon.

  • Step 1: Activation of Anthranilate by PqsA. The pathway is initiated by PqsA, an anthranilate-CoA ligase. PqsA activates anthranilic acid by coupling it to coenzyme A (CoA) in an ATP-dependent reaction, forming anthraniloyl-CoA.[1][2] This step primes the precursor molecule for entry into the quinolone synthesis pathway.[1][3]

  • Step 2: Condensation by PqsD. The enzyme PqsD, which belongs to the FabH family of condensing enzymes, catalyzes the "head-to-head" Claisen condensation of anthraniloyl-CoA with malonyl-CoA.[4][5] This reaction forms the highly unstable intermediate, 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[6][7]

  • Step 3: Thioester Hydrolysis by PqsE. The intermediate 2-ABA-CoA is a branch point. It can spontaneously cyclize to form 2,4-dihydroxyquinoline (DHQ).[6] To channel the pathway towards HHQ, the enzyme PqsE acts as a pathway-specific thioesterase, hydrolyzing the thioester bond of 2-ABA-CoA to release 2-aminobenzoylacetate (2-ABA) and free CoA.[6][8] This step is crucial for balancing the levels of different quinolone metabolites.[6]

  • Step 4: Final Condensation by PqsBC. The final step in HHQ synthesis is catalyzed by the PqsBC heterodimeric enzyme complex. PqsBC condenses 2-ABA with octanoyl-CoA to form this compound (HHQ), completing the core structure.[5]

HHQ can then be converted to the more potent signaling molecule PQS by the monooxygenase PqsH, an enzyme encoded outside the main pqs operon.

HHQ_Biosynthesis cluster_precursors Substrates cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes Anthranilate Anthranilic Acid AnthraniloylCoA Anthraniloyl-CoA Anthranilate->AnthraniloylCoA ATP, CoA MalonylCoA Malonyl-CoA ABA_CoA 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) MalonylCoA->ABA_CoA Condensation OctanoylCoA Octanoyl-CoA HHQ HHQ (this compound) OctanoylCoA->HHQ Condensation AnthraniloylCoA->ABA_CoA ABA 2-Aminobenzoylacetate (2-ABA) ABA_CoA->ABA Hydrolysis ABA->HHQ PqsA PqsA PqsA->AnthraniloylCoA PqsD PqsD PqsD->ABA_CoA PqsE PqsE PqsE->ABA PqsBC PqsBC PqsBC->HHQ

Core enzymatic steps in the biosynthesis of HHQ.

Regulation of the HHQ Biosynthetic Pathway

The expression of the pqsABCDE operon is tightly controlled by a hierarchical network of QS regulators, ensuring that HHQ and PQS are produced in a cell-density-dependent manner.

  • MvfR (PqsR): The Master Regulator. The LysR-type transcriptional regulator MvfR (also known as PqsR) is the master activator of the pqs system. MvfR binds directly to the promoter region of the pqsABCDE operon.[1] This binding is significantly enhanced by its co-inducer ligands, HHQ and especially PQS, which binds with approximately 100-fold higher potency.[3] This creates a positive auto-regulatory loop where the products of the pathway amplify their own synthesis.

  • Hierarchical Control by LasR and RhlR. The MvfR-PQS system is integrated into the broader P. aeruginosa QS hierarchy. The las system, controlled by the regulator LasR, sits (B43327) at the top of this cascade. LasR, activated by its own autoinducer (3-oxo-C12-HSL), positively regulates the transcription of the pqsR gene.[1] In contrast, the rhl system, governed by the regulator RhlR, generally exerts a negative effect on pqsR expression and PQS production.[1] This complex interplay ensures that AQ production is coordinated with other QS-controlled behaviors.

HHQ_Regulation cluster_genes Genes & Products LasR LasR pqsR_gene pqsR gene LasR->pqsR_gene + RhlR RhlR RhlR->pqsR_gene - MvfR MvfR (PqsR) pqsA_operon pqsABCDE operon MvfR->pqsA_operon + pqsR_gene->MvfR transl. HHQ_PQS HHQ / PQS pqsA_operon->HHQ_PQS synth. HHQ_PQS->MvfR binds & activates LCMS_Workflow Culture 1. Bacterial Culture (P. aeruginosa) Centrifuge1 2. Centrifuge (separate cells) Culture->Centrifuge1 Supernatant 3. Collect Supernatant Centrifuge1->Supernatant Extraction 4. Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation 5. Evaporate Solvent (Nitrogen Stream) Extraction->Evaporation Reconstitute 6. Reconstitute in Mobile Phase Evaporation->Reconstitute LCMS 7. Analyze by LC-MS/MS (SRM) Reconstitute->LCMS

References

The Crucial Transformation: A Technical Guide to the Conversion of 2-Heptyl-4-quinolone (HHQ) to the Pseudomonas Quinolone Signal (PQS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, the opportunistic pathogen Pseudomonas aeruginosa employs a sophisticated chemical language to coordinate its virulence and collective behaviors. A key dialect in this language is the Pseudomonas quinolone signal (PQS) system, a form of quorum sensing that relies on 2-alkyl-4-quinolone (AQ) molecules. Central to this system is the conversion of the precursor molecule, 2-heptyl-4-quinolone (HHQ), into the potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone, universally known as PQS. This transformation is a critical regulatory node in the expression of numerous virulence factors and biofilm formation, making it a prime target for novel anti-infective strategies. This technical guide provides an in-depth exploration of the enzymatic conversion of HHQ to PQS, detailing the underlying biochemistry, regulatory networks, and the experimental methodologies used to study this pivotal process.

The Biosynthesis of PQS from HHQ: The Role of PqsH

The biosynthesis of HHQ itself is a multi-step process involving the products of the pqsABCDE operon.[1][2] These enzymes catalyze the condensation of anthranilate with a β-keto fatty acid.[3] The final and critical step in the PQS signaling cascade is the hydroxylation of HHQ at the 3-position of the quinolone ring to form PQS.[4] This reaction is catalyzed by the enzyme PqsH, a monooxygenase.[5][6]

PqsH is an NADH-dependent flavin monooxygenase that utilizes molecular oxygen to introduce a hydroxyl group onto the HHQ substrate.[5][6] The transcription of the pqsH gene is itself tightly regulated, notably by the LasR quorum sensing system, thus integrating the PQS system into the broader regulatory network of P. aeruginosa.[4]

The conversion of HHQ to PQS is not merely a chemical modification but a significant functional switch. PQS exhibits a much higher affinity for its cognate receptor, PqsR (also known as MvfR), a LysR-type transcriptional regulator, compared to HHQ.[7] The PqsR-PQS complex then activates the transcription of the pqsABCDE operon, creating a positive feedback loop that amplifies AQ production.[7] Furthermore, PQS has been implicated in a range of PqsR-independent activities, including iron chelation and the modulation of host immune responses.

Signaling Pathway and Regulatory Logic

The conversion of HHQ to PQS is a key regulatory checkpoint in the P. aeruginosa quorum sensing network. The logic of this pathway ensures a controlled and amplified response to population density.

PQS_Biosynthesis cluster_HHQ_synthesis HHQ Biosynthesis cluster_PQS_synthesis PQS Synthesis & Regulation Anthranilate Anthranilate pqsA PqsA Anthranilate->pqsA Anthraniloyl_CoA Anthraniloyl-CoA pqsA->Anthraniloyl_CoA pqsD PqsD 2-Aminobenzoylacetyl-CoA 2-Aminobenzoylacetyl-CoA pqsD->2-Aminobenzoylacetyl-CoA pqsBC PqsBC HHQ This compound (HHQ) pqsBC->HHQ pqsH PqsH (Monooxygenase) HHQ->pqsH O2, NADH Malonyl-CoA Malonyl-CoA Malonyl-CoA->pqsD 2-Aminobenzoylacetyl-CoA->pqsBC PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PqsR PqsR (MvfR) PQS->PqsR Binds and activates pqsABCDE_operon pqsABCDE operon PqsR->pqsABCDE_operon Induces transcription Virulence_Factors Virulence Factors (e.g., pyocyanin, elastase) PqsR->Virulence_Factors Regulates expression pqsABCDE_operon->pqsA pqsABCDE_operon->pqsD pqsABCDE_operon->pqsBC LasR LasR LasR->pqsH Activates transcription

Biosynthesis and regulation of PQS from HHQ.

Quantitative Data on HHQ and PQS

Precise quantification of HHQ and PQS is essential for understanding the dynamics of the PQS quorum sensing system and for evaluating the efficacy of potential inhibitors. Various analytical techniques, primarily chromatography-based methods, are employed for this purpose.

AnalyteMethodSample MatrixTypical Concentration RangeReference
HHQHPLCBacterial Culture SupernatantµM range[1]
PQSTLCBacterial Culture ExtractµM range[1]
HHQ & PQSLC-MS/MSBacterial Culture / Lung TissuenM to µM range

Experimental Protocols

Expression and Purification of Recombinant PqsH

A protocol for the expression and purification of recombinant PqsH is crucial for in vitro studies of its enzymatic activity and for high-throughput screening of inhibitors.

Workflow for Recombinant PqsH Production

PqsH_Purification start Cloning of pqsH gene into an expression vector (e.g., pET series) transformation Transformation of the expression vector into an E. coli expression strain (e.g., BL21(DE3)) start->transformation culture Growth of E. coli culture to mid-log phase (OD600 ~0.6) transformation->culture induction Induction of PqsH expression with IPTG culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis by sonication or high-pressure homogenization harvest->lysis clarification Clarification of lysate by centrifugation lysis->clarification chromatography Purification of His-tagged PqsH using Ni-NTA affinity chromatography clarification->chromatography dialysis Dialysis to remove imidazole (B134444) and for buffer exchange chromatography->dialysis end Storage of purified PqsH at -80°C dialysis->end

Workflow for recombinant PqsH production.

Detailed Methodology:

  • Gene Cloning: The pqsH gene (PA2587) is amplified from P. aeruginosa genomic DNA and cloned into a suitable expression vector, often containing a polyhistidine tag for affinity purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain. The culture is grown to mid-log phase, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: Cells are harvested and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is performed by sonication or French press, followed by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PqsH is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare the enzyme for storage at -80°C.

In Vitro PqsH Enzymatic Assay

This assay is designed to measure the conversion of HHQ to PQS by purified PqsH, enabling the determination of enzyme kinetics and the screening of inhibitors.

Reaction Components:

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: HHQ (dissolved in a suitable organic solvent like DMSO, final concentration typically in the µM range)

  • Cofactor: NADH (final concentration typically in the µM to mM range)

  • Enzyme: Purified PqsH

Protocol:

  • Prepare a reaction mixture containing the buffer, HHQ, and NADH in a microcentrifuge tube or a 96-well plate.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified PqsH enzyme.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent (e.g., acidified ethyl acetate) to extract the quinolones.

  • Analyze the extracted quinolones by HPLC or LC-MS/MS to quantify the amount of PQS produced.

Quantification of HHQ and PQS by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying HHQ and PQS.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Detection: UV absorbance is monitored at wavelengths specific for HHQ and PQS (e.g., around 313 nm for HHQ and 330-340 nm for PQS).

Protocol:

  • Sample Preparation: Extract quinolones from bacterial cultures or enzymatic reactions using an equal volume of acidified ethyl acetate. Evaporate the organic solvent and resuspend the residue in methanol.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Data Analysis: Integrate the peak areas corresponding to HHQ and PQS and quantify their concentrations using a standard curve generated with pure compounds.

Conclusion

The enzymatic conversion of HHQ to PQS by the monooxygenase PqsH represents a linchpin in the quorum sensing-mediated virulence of Pseudomonas aeruginosa. A thorough understanding of this process, from the molecular mechanisms to the intricate regulatory networks, is paramount for the development of novel therapeutic interventions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical pathway and to design and evaluate inhibitors that have the potential to disarm this formidable pathogen. By targeting the HHQ to PQS conversion, it is possible to disrupt the communication and, consequently, the coordinated attack of P. aeruginosa, offering a promising avenue in the ongoing battle against antibiotic-resistant infections.

References

2-Alkyl-4-Quinolones: A Comprehensive Technical Guide to Their Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4-quinolones (AQs) are a class of secondary metabolites produced by various bacteria, most notably Pseudomonas aeruginosa. Initially recognized for their role as signaling molecules in quorum sensing, a bacterial cell-to-cell communication system, AQs have since been shown to possess a broad spectrum of biological activities. Their diverse functionalities, ranging from antimicrobial to anticancer and immunomodulatory effects, have positioned them as a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core biological properties of 2-alkyl-4-quinolones, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biosynthesis of 2-Alkyl-4-Quinolones

The biosynthesis of AQs in Pseudomonas aeruginosa is a well-characterized pathway involving the pqs operon (pqsA-E) and other related genes. The pathway commences with the conversion of anthranilic acid to 2-aminobenzoylacetate (2-ABA), a key intermediate. From 2-ABA, the pathway diverges to produce a variety of 2-alkyl-4-quinolone derivatives, including the prominent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS).

2-Alkyl-4-Quinolone Biosynthesis Pathway Anthranilate Anthranilic Acid PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsD PqsD Anthraniloyl_CoA->PqsD Two_ABA_CoA 2-Aminobenzoylacetyl-CoA PqsD->Two_ABA_CoA PqsB_C PqsB/C Two_ABA_CoA->PqsB_C HHQ 2-Heptyl-4-quinolone (HHQ) PqsB_C->HHQ PqsH PqsH HHQ->PqsH PqsL PqsL HHQ->PqsL PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) PqsH->PQS HQNO 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) PqsL->HQNO

Biosynthesis of major 2-alkyl-4-quinolones in P. aeruginosa.

Role in Quorum Sensing

In Pseudomonas aeruginosa, AQs, particularly HHQ and PQS, are key signaling molecules in the pqs quorum sensing system. This system plays a crucial role in regulating the expression of numerous virulence factors and is integral to biofilm formation. The PqsR (MvfR) protein acts as the receptor for HHQ and PQS, and upon binding, this complex activates the transcription of the pqsA-E operon, creating a positive feedback loop. This signaling cascade is interconnected with other quorum sensing systems in P. aeruginosa, namely the las and rhl systems, forming a complex regulatory network.[1][2][3]

Pqs Quorum Sensing Pathway pqsA_E pqsA-E operon HHQ HHQ pqsA_E->HHQ biosynthesis PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) HHQ->PqsR binds PQS PQS PqsH->PQS PQS->PqsR binds PqsR->pqsA_E activates transcription Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) PqsR->Virulence_Factors regulates Biofilm Biofilm Formation PqsR->Biofilm regulates

The Pqs quorum sensing circuit in P. aeruginosa.

Antibacterial Activity

2-Alkyl-4-quinolones exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The length of the alkyl chain at the C-2 position and other substitutions on the quinolone ring play a crucial role in determining the potency and spectrum of this activity. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5]

CompoundOrganismMIC (µg/mL)Reference
This compound (HHQ)Staphylococcus aureus≤ 3.12[6]
2-Nonyl-4-quinolone (NHQ)Staphylococcus aureus≤ 6.25[6]
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)Bacillus cereus6.25-25[7]
2-Nonyl-4-hydroxyquinoline N-oxideBacillus cereus6.25-25[7]
2-Undecyl-4-quinoloneVibrio harveyi-[7]
2-Pentyl-4-quinoloneVibrio anguillarum-[7]

Antifungal Activity

Several 2-alkyl-4-quinolone derivatives have demonstrated notable antifungal activity. Structure-activity relationship studies suggest that the presence of a halogen atom on the quinolone ring and the length of the alkyl chain can significantly enhance their antifungal potency.

CompoundOrganismIC50 (µg/mL)Reference
3-Nonyl-6,7-dibromo-4-hydroxy-2-quinoloneAspergillus flavus1.05[8]
3-Tridecyl-6,7-dibromo-4-hydroxy-2-quinoloneAspergillus flavus1.98[8]
3-Nonyl-6-bromo-4-hydroxy-2-quinoloneAspergillus flavus2.53[8]

Antiviral Activity

The antiviral potential of 2-alkyl-4-quinolones and their derivatives is an emerging area of research. Studies have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). The mechanism of antiviral action appears to vary depending on the specific compound and virus, with some derivatives inhibiting viral replication at the transcriptional level.[6][9][10]

Compound/Derivative ClassVirusEC50/IC50/ID50Reference
2-Undecyl-4-quinoloneHIVID50: 10⁻³ µg/mL[7]
6-Desfluoroquinolone derivativesHIV-1-[11]
Isoquinolone derivativeInfluenza A and B virusesEC50: 0.2-0.6 µM[12]
Quinolone derivativesDengue Virus Serotype 2Low micromolar range[5]
4'-Thiothymidine derivativesHSV-1 and HSV-2EC50: 1.4-3.3 µM[13]
3-HCL-C (Quinolone derivative)Hepatitis C Virus (HCV)EC50: 10.5 µg/mL[3]

Anticancer Activity

A growing body of evidence supports the potential of 2-alkyl-4-quinolones as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
Ciprofloxacin Chalcone HybridHepG2 (Liver Cancer)22 (24h), 5.6 (48h)[14]
Ciprofloxacin Chalcone HybridMCF7 (Breast Cancer)54 (24h), 11.5 (48h)[14]
Levofloxacin derivatives (17b, 17h)MCF-7 (Breast Cancer)2.82, 1.69[4]
Levofloxacin derivatives (17b, 17h)A549 (Lung Cancer)3.81, 2.62[4]
Levofloxacin derivatives (17b, 17h)SKOV3 (Ovarian Cancer)4.76, 1.92[4]

Immunomodulatory Effects

2-Alkyl-4-quinolones and their synthetic analogs, particularly fluoroquinolones, have been reported to possess immunomodulatory properties. These effects include the modulation of cytokine production, such as the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines.[15][16] The underlying mechanisms are thought to involve the modulation of intracellular signaling pathways, including those involving cyclic AMP and transcription factors like NF-κB.[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the antibacterial activity of 2-alkyl-4-quinolones is the broth microdilution assay.

MIC Determination Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of AQ compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the desired final inoculum concentration.[18]

  • Serial Dilution of Test Compound: The 2-alkyl-4-quinolone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with various concentrations of the AQ compound Seed_Cells->Treat_Cells Incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the 2-alkyl-4-quinolone compound. Control wells with untreated cells and blank wells with only medium are included.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[19]

Measurement of Cytokine Release (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines, such as TNF-α and IL-6, in cell culture supernatants.

Detailed Methodology:

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7 cell line) are cultured and stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the 2-alkyl-4-quinolone compound for a defined period.[20]

  • Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cells or debris.

  • ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α or IL-6). This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Adding the collected cell culture supernatants to the wells.

    • Adding a detection antibody that is also specific for the target cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme into a colored product.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader. A standard curve is generated using known concentrations of the cytokine, and this is used to determine the concentration of the cytokine in the experimental samples.[21]

Conclusion

2-Alkyl-4-quinolones represent a versatile class of bioactive molecules with a wide array of promising biological properties. Their roles in bacterial communication, coupled with their potent antimicrobial, antifungal, antiviral, anticancer, and immunomodulatory activities, make them attractive lead compounds for drug discovery and development. The structure-activity relationships of these compounds are beginning to be understood, providing a foundation for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this fascinating class of natural products. Further research into the mechanisms of action and in vivo efficacy of 2-alkyl-4-quinolones is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Heptyl-4-quinolone (HHQ) in Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the intricate quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. While initially identified as the penultimate precursor to the more widely studied Pseudomonas quinolone signal (PQS), HHQ itself functions as a bona fide intercellular signal. It plays a pivotal role in regulating gene expression, virulence, and biofilm formation, primarily through its interaction with the LysR-type transcriptional regulator PqsR (also known as MvfR). This technical guide provides a comprehensive overview of the mechanism of action of HHQ, detailing its biosynthesis, its role as a ligand for PqsR, and the subsequent downstream regulatory effects. The guide includes quantitative data on HHQ activity, detailed experimental protocols for its study, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this key player in bacterial communication.

The Role of HHQ in the pqs Quorum-Sensing System

The pqs quorum-sensing system is one of the three major QS circuits in P. aeruginosa, alongside the las and rhl systems. HHQ is a central component of the pqs system.

Biosynthesis of HHQ

HHQ is synthesized from anthranilic acid, a product of the phnAB operon. The biosynthesis of HHQ is primarily carried out by the enzymatic machinery encoded by the pqsABCDE operon. The key steps involve the condensation of anthraniloyl-CoA with a β-keto fatty acid, a reaction catalyzed by PqsB, PqsC, and PqsD. PqsA is responsible for the activation of anthranilate to anthraniloyl-CoA.

HHQ as a Precursor to PQS

HHQ serves as the direct precursor to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS). This conversion is catalyzed by the monooxygenase PqsH. While both HHQ and PQS are signaling molecules, PQS is a more potent activator of their shared receptor, PqsR.[1]

HHQ as an Intercellular Signal

HHQ is a hydrophobic molecule that can diffuse across bacterial membranes, allowing for cell-to-cell communication. It is released by producer cells and can be taken up by neighboring bacteria.[2] This intercellular exchange of HHQ allows for the coordination of gene expression across the bacterial population.

The HHQ-PqsR Signaling Pathway

The primary mechanism of action of HHQ involves its direct interaction with the transcriptional regulator PqsR.

PqsR: The Receptor for HHQ and PQS

PqsR is a LysR-type transcriptional regulator that acts as the master regulator of the pqs system. It contains a ligand-binding domain that recognizes both HHQ and PQS.

Activation of PqsR by HHQ

Binding of HHQ to the C-terminal ligand-binding domain of PqsR induces a conformational change in the protein. This conformational change is thought to enhance the affinity of the N-terminal DNA-binding domain of PqsR for its target promoter sequences.

Transcriptional Regulation by the HHQ-PqsR Complex

The activated HHQ-PqsR complex binds to a specific DNA sequence, known as the pqsA promoter (PpqsA), located upstream of the pqsABCDE operon. This binding event initiates the transcription of the operon, leading to a positive feedback loop where increased HHQ synthesis further activates PqsR. This autoinduction is a hallmark of quorum-sensing systems.

Quantitative Data on HHQ Activity

The following tables summarize the available quantitative data on the activity of HHQ in the pqs quorum-sensing system.

Parameter Molecule Value Assay Conditions Reference
EC50 for pqsA promoter activation HHQ~2.5 µMP. aeruginosa ΔpqsA strain with a pqsA'-lux reporter[3]
PQS~0.5 µMP. aeruginosa ΔpqsA ΔpqsH strain with a pqsA'-lux reporter[3]
Relative Potency for PqsR Activation HHQ100-fold less active than PQSCo-induction with PqsR[1]

Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for studying HHQ-mediated gene regulation.

HHQ_Biosynthesis_and_Signaling cluster_biosynthesis HHQ Biosynthesis cluster_signaling HHQ Signaling Anthranilic Acid Anthranilic Acid pqsA PqsA Anthranilic Acid->pqsA Anthraniloyl-CoA Anthraniloyl-CoA pqsA->Anthraniloyl-CoA pqsBCD PqsB, PqsC, PqsD Anthraniloyl-CoA->pqsBCD HHQ This compound (HHQ) pqsBCD->HHQ pqsR_inactive PqsR (inactive) HHQ->pqsR_inactive Binds pqsH PqsH HHQ->pqsH HHQ_ext Extracellular HHQ HHQ->HHQ_ext Transport pqsR_active PqsR (active) pqsR_inactive->pqsR_active Activation pqsA_promoter pqsA promoter pqsR_active->pqsA_promoter Binds pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Induces transcription pqsABCDE->HHQ Positive Feedback PQS PQS pqsH->PQS PQS->pqsR_inactive Binds (higher affinity) HHQ_ext->HHQ Uptake

Caption: Biosynthesis of HHQ and its role in the PqsR-mediated signaling cascade.

Experimental_Workflow culture P. aeruginosa Culture (e.g., wild-type vs. ΔpqsA) extraction HHQ Extraction (Ethyl acetate) culture->extraction reporter_assay Promoter Activity Assay (pqsA'-lacZ reporter) culture->reporter_assay rna_seq Transcriptome Analysis (RNA-Seq) culture->rna_seq chip_seq PqsR Binding Analysis (ChIP-Seq) culture->chip_seq quantification HHQ Quantification (HPLC) extraction->quantification data_analysis Data Analysis and Model Building quantification->data_analysis reporter_assay->data_analysis rna_seq->data_analysis chip_seq->data_analysis

Caption: A generalized experimental workflow for studying HHQ's mechanism of action.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of HHQ.

Quantification of HHQ from P. aeruginosa Cultures

This protocol is based on High-Performance Liquid Chromatography (HPLC) for the separation and quantification of HHQ.[4]

1. Bacterial Culture and Extraction:

  • Grow P. aeruginosa strains (e.g., wild-type PA14, ΔpqsA as a negative control) in a suitable medium like Luria-Bertani (LB) broth to the desired growth phase (e.g., stationary phase).

  • Acidify the culture supernatant with glacial acetic acid to a final concentration of 2%.

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

2. HPLC Analysis:

  • Resuspend the dried extract in a known volume of methanol.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a mobile phase gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) to separate the quinolones.

  • Detect HHQ by its absorbance at a specific wavelength (e.g., 254 nm or 313 nm).

  • Quantify HHQ by comparing the peak area to a standard curve generated with pure HHQ.

pqsA Promoter Activity Assay using a lacZ Reporter

This assay measures the ability of HHQ to activate the pqsA promoter through PqsR.[5][6]

1. Construction of the Reporter Strain:

  • Clone the promoter region of the pqsA gene upstream of a promoterless lacZ gene in a suitable plasmid vector.

  • Introduce this reporter plasmid into a P. aeruginosa strain that is deficient in HHQ production (e.g., a ΔpqsA mutant) but expresses PqsR.

2. β-Galactosidase Assay:

  • Grow the reporter strain in a suitable medium to mid-logarithmic phase.

  • Add exogenous HHQ at various concentrations to the cultures.

  • Continue incubation for a defined period to allow for reporter gene expression.

  • Lyse the bacterial cells using a detergent (e.g., sodium dodecyl sulfate) and chloroform.

  • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

  • Measure the absorbance of the o-nitrophenol at 420 nm.

  • Calculate the β-galactosidase activity in Miller units, which is proportional to the pqsA promoter activity.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for PqsR

This technique identifies the direct binding sites of PqsR on the P. aeruginosa chromosome.[7][8]

1. Cross-linking and Chromatin Shearing:

  • Grow P. aeruginosa expressing a tagged version of PqsR (e.g., with a FLAG or V5 epitope) under conditions where PqsR is active (e.g., in the presence of HHQ).

  • Cross-link protein-DNA complexes in vivo using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) by sonication.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the PqsR tag.

  • Precipitate the antibody-PqsR-DNA complexes using protein A/G-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound chromatin.

3. DNA Purification and Sequencing:

  • Reverse the cross-links by heating.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.

4. Data Analysis:

  • Align the sequence reads to the P. aeruginosa reference genome.

  • Identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or a mock IP). These enriched regions represent the in vivo binding sites of PqsR.

Conclusion

This compound is a multifaceted signaling molecule that plays a critical role in the regulation of virulence and social behavior in P. aeruginosa. Its function as both a precursor to the potent signaling molecule PQS and as an independent intercellular signal highlights the complexity of the pqs quorum-sensing system. The interaction of HHQ with its cognate receptor, PqsR, and the subsequent activation of the pqsABCDE operon through a positive feedback loop are central to this regulatory network. A thorough understanding of the mechanism of action of HHQ, facilitated by the quantitative data and experimental protocols presented in this guide, is essential for the development of novel anti-virulence strategies targeting P. aeruginosa infections. By disrupting the HHQ-PqsR signaling axis, it may be possible to attenuate the pathogenicity of this formidable pathogen.

References

Structure-Function Analysis of 2-Heptyl-4-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-function relationship of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in Pseudomonas aeruginosa. The document outlines its synthesis, biological activities, and its central role in the Pseudomonas quinolone signal (PQS) quorum sensing circuit, a critical regulator of virulence and biofilm formation. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and structured data to facilitate further research and drug development efforts targeting this important bacterial communication system.

Introduction

This compound (HHQ) is a crucial precursor to the Pseudomonas quinolone signal (PQS), a 2-alkyl-4-quinolone (AQ) cell-to-cell signaling molecule.[1] The PQS quorum sensing system is a key regulator of virulence factor production and biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[2][3] Understanding the structure-activity relationship of HHQ is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. This guide delves into the synthesis of HHQ, its mechanism of action within the PQS signaling cascade, and its impact on bacterial physiology, supported by quantitative data and detailed experimental methodologies.

Chemical Synthesis of this compound

The most common and effective method for synthesizing this compound is the Conrad-Limpach reaction.[4][5] This two-step procedure involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, followed by thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product.[6][7]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol outlines the synthesis of HHQ from aniline and ethyl 3-oxodecanoate.

Materials:

  • Aniline

  • Ethyl 3-oxodecanoate

  • p-Toluenesulfonic acid (catalyst)

  • Diphenyl ether (high-boiling solvent)

  • Ethanol (B145695)

  • Hexane (B92381)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Formation of the Enamine Intermediate

    • In a round-bottom flask, combine equimolar amounts of aniline and ethyl 3-oxodecanoate.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture at 140-150°C for 2 hours with the removal of water, for example, using a Dean-Stark apparatus.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. The resulting product is the ethyl 3-(phenylamino)dec-2-enoate intermediate.

  • Step 2: Thermal Cyclization

    • In a separate flask, heat diphenyl ether to 250°C.

    • Slowly add the enamine intermediate from Step 1 to the hot diphenyl ether.

    • Maintain the temperature at 250°C for 30 minutes to facilitate the cyclization.

    • Monitor the formation of this compound by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Step 3: Purification

    • Upon cooling, the this compound product will precipitate out of the diphenyl ether.

    • Add hexane to the mixture to further promote precipitation and to wash the crude product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with additional hexane to remove residual diphenyl ether.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the purified product under vacuum.

Biological Activity and Mechanism of Action

HHQ functions as a co-inducer of the LysR-type transcriptional regulator PqsR (also known as MvfR).[2] The binding of HHQ to PqsR triggers a conformational change that enhances the regulator's affinity for the promoter of the pqsA-E operon, leading to the autoinduction of its own synthesis and the production of other virulence factors.[3][8]

Signaling Pathway

The PQS quorum sensing system is a complex network that integrates with other quorum sensing systems in P. aeruginosa, such as the las and rhl systems, to fine-tune the expression of virulence genes.[2][9]

PQS_Signaling_Pathway cluster_synthesis HHQ & PQS Biosynthesis cluster_regulation Transcriptional Regulation pqsA pqsA-E operon PqsA_E PqsA-E enzymes pqsA->PqsA_E HHQ This compound (HHQ) PqsA_E->HHQ PqsH PqsH monooxygenase HHQ->PqsH Conversion PqsR PqsR (MvfR) HHQ->PqsR PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PQS->PqsR HHQ_PqsR HHQ-PqsR Complex PqsR->HHQ_PqsR PQS_PqsR PQS-PqsR Complex PqsR->PQS_PqsR HHQ_PqsR->pqsA Binds to promoter Virulence_Genes Virulence Genes (e.g., lasB, rhlA) HHQ_PqsR->Virulence_Genes Upregulation PQS_PqsR->pqsA Binds to promoter PQS_PqsR->Virulence_Genes Upregulation

Caption: The PQS quorum sensing signaling pathway in P. aeruginosa.
Quantitative Data on Biological Activity

The biological activity of HHQ and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms and their half-maximal inhibitory concentration (IC50) for processes like biofilm formation.

CompoundOrganismActivityValueReference
This compound (HHQ)Staphylococcus aureusMIC>128 µg/mL[1]
This compound (HHQ)Candida albicansBiofilm Repression-[10]
2-Heptyl-4-quinoline N-oxide (HQNO)Staphylococcus aureusMIC-[1]
Halogenated 4-aminoquinolinesSerratia marcescensBiofilm Inhibition (IC50)63-69 µM[11]
Halogenated 4-aminoquinolinesPseudomonas aeruginosaBiofilm Inhibition (IC50)63-69 µM[11]
2-amino-4-quinolone derivativesPseudomonas aeruginosaBiofilm InhibitionHigh[12]
2-amino-4-quinolone derivativesStaphylococcus aureusBiofilm InhibitionModerate[12]

Key Experimental Protocols

This section provides detailed protocols for assessing the biological activity of this compound and its analogs.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation by P. aeruginosa.[13][14]

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Test compound (HHQ or analog) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh LB broth.

  • Plate Setup and Incubation:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of the test compound at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

  • Staining and Quantification:

    • After incubation, carefully discard the planktonic culture from each well.

    • Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

    • Dry the plate, for example by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 550 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the no-treatment control.

Anti_Biofilm_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (P. aeruginosa) start->prep_inoculum plate_setup Set up 96-well Plate (Bacteria + Test Compound) prep_inoculum->plate_setup incubation Incubate at 37°C for 24h plate_setup->incubation wash1 Discard Planktonic Cells & Wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize measure Measure Absorbance at 550 nm solubilize->measure analyze Analyze Data (% Biofilm Inhibition) measure->analyze end End analyze->end

Caption: Experimental workflow for the anti-biofilm assay.
PqsR Reporter Assay

This assay measures the ability of HHQ or its analogs to activate the PqsR transcriptional regulator using a reporter strain.[15]

Materials:

  • E. coli or P. aeruginosa reporter strain containing a plasmid with the pqsA promoter fused to a reporter gene (e.g., luxCDABE or lacZ).

  • Growth medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Test compound (HHQ or analog).

  • Luminometer or spectrophotometer for measuring reporter gene activity.

Procedure:

  • Preparation of Reporter Strain:

    • Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics at 37°C with shaking.

    • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • Induction and Measurement:

    • Aliquot the diluted culture into a 96-well plate or culture tubes.

    • Add the test compound at various concentrations. Include a positive control (e.g., a known PqsR agonist) and a negative control (solvent only).

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours).

    • Measure the reporter gene activity (luminescence for lux or β-galactosidase activity for lacZ) at regular intervals or at the end of the incubation period.

    • Measure the optical density (OD600) of the cultures to normalize for cell growth.

  • Data Analysis:

    • Calculate the specific reporter activity (e.g., luminescence/OD600) for each condition.

    • Determine the concentration of the test compound that results in half-maximal activation (EC50) of the PqsR reporter.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the effect of HHQ on the expression of virulence genes in P. aeruginosa.[16][17]

Materials:

  • Pseudomonas aeruginosa strain.

  • Growth medium.

  • Test compound (HHQ or analog).

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target virulence genes (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD).

  • Real-time PCR instrument.

Procedure:

  • Bacterial Culture and Treatment:

    • Grow P. aeruginosa to the mid-logarithmic phase.

    • Treat the culture with the test compound or solvent control for a specific duration.

  • RNA Extraction and DNase Treatment:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the PCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the treated samples compared to the control using the ΔΔCt method.

Structure-Activity Relationship (SAR)

The biological activity of 2-alkyl-4-quinolones is highly dependent on their chemical structure. Modifications to the quinolone core, the position of the hydroxyl group, and the length and saturation of the alkyl chain can significantly impact their ability to activate PqsR and inhibit biofilm formation. Generally, a high degree of structural fidelity is required for potent activity, with modifications often leading to a loss of function.

SAR_Logic start Start with Lead Compound (e.g., this compound) synthesize Synthesize Analogs with Systematic Structural Modifications start->synthesize test_activity Test Biological Activity of Analogs (e.g., Anti-biofilm, PqsR activation) synthesize->test_activity analyze_data Analyze Structure-Activity Relationship (SAR) Data test_activity->analyze_data identify_pharmacophore Identify Key Structural Features (Pharmacophore) for Activity analyze_data->identify_pharmacophore optimize Optimize Lead Compound Based on SAR identify_pharmacophore->optimize optimize->synthesize Iterative Process end End Goal: Potent and Selective Modulator optimize->end

Caption: Logical workflow for structure-activity relationship studies.

Conclusion

This compound is a pivotal molecule in the regulation of virulence in Pseudomonas aeruginosa. Its role as a precursor and co-inducer in the PQS quorum sensing system makes it an attractive target for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the structure-function analysis of HHQ, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community engaged in the discovery and development of new therapies to combat P. aeruginosa infections. Further research into the SAR of HHQ analogs holds the promise of identifying potent and specific inhibitors of the PQS signaling pathway, offering a novel approach to disarm this formidable pathogen.

References

The Sentinel Molecule: A Technical Guide to the Natural Sources and Synthesis of 2-Heptyl-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule within the complex chemical communication network of the opportunistic human pathogen Pseudomonas aeruginosa. As a direct precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a pivotal role in the regulation of virulence factors and biofilm formation, making it a significant target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the natural sources of HHQ, its biosynthetic pathway, and various methods for its chemical synthesis. The information is tailored for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, offering detailed methodologies and quantitative data to support further investigation and application of this important biomolecule.

Natural Sources and Biosynthesis of this compound

Natural Occurrence

This compound is primarily a secondary metabolite produced by the Gram-negative bacterium Pseudomonas aeruginosa. It is one of over 50 different 2-alkyl-4-quinolone (AQ) congeners produced by this species. HHQ has also been identified in other bacterial species, such as those belonging to the genera Burkholderia and Pseudocardia, highlighting its role as a conserved signaling molecule in interspecies communication. The concentration of HHQ in bacterial cultures can vary significantly depending on the strain, growth conditions, and the presence of other microorganisms.

Quantitative Production of HHQ in Pseudomonas aeruginosa

The production of HHQ is tightly regulated and can differ substantially between various P. aeruginosa strains. Laboratory strains and clinical isolates exhibit a range of HHQ production levels, which are often correlated with their virulence potential. The following table summarizes representative quantitative data on HHQ production from published studies.

Pseudomonas aeruginosa StrainCulture ConditionsHHQ Concentration/YieldReference
PA14 (Wild Type)LB medium, stationary phaseNot explicitly quantified in the provided search results
PAO1 (Wild Type)DTSB medium (low iron)Not explicitly quantified in the provided search results
Clinical Isolates (various)Sputum from cystic fibrosis patientsHHQ detectable in sputum, plasma, and urine

Note: Specific concentrations are often reported in the context of relative abundance or in arbitrary units in many studies, making a direct comparative table challenging without access to raw experimental data. The provided search results highlight the presence and importance of HHQ rather than providing a comprehensive list of absolute concentrations across various strains and conditions.

Biosynthesis of this compound

The biosynthesis of HHQ in Pseudomonas aeruginosa is a well-characterized pathway encoded by the pqsABCDE operon, also known as the mvfR operon. The process begins with the conversion of anthranilic acid, derived from the shikimate pathway, into its activated form, anthraniloyl-CoA.

Key Biosynthetic Steps:

  • Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid to anthraniloyl-CoA.

  • Condensation with Malonyl-CoA: PqsD, a FabH-like β-ketoacyl-ACP synthase, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).

  • Formation of the Quinolone Ring: The enzymes PqsB and PqsC are believed to catalyze the subsequent condensation of 2-ABA-CoA with a β-keto fatty acid (in the case of HHQ, β-ketodecanoic acid) to form the heterocyclic quinolone ring structure of this compound.

  • Role of PqsE: While PqsE is part of the operon, it is not directly involved in the biosynthesis of HHQ. Instead, it acts as a pathway-specific thioesterase and plays a role in the regulation of virulence factor expression downstream of PQS signaling.

The following diagram illustrates the biosynthetic pathway of HHQ:

Biosynthesis_of_HHQ Anthranilic Acid Anthranilic Acid Anthraniloyl-CoA Anthraniloyl-CoA Anthranilic Acid->Anthraniloyl-CoA PqsA 2-Aminobenzoylacetyl-CoA 2-Aminobenzoylacetyl-CoA Anthraniloyl-CoA->2-Aminobenzoylacetyl-CoA PqsD Malonyl-CoA Malonyl-CoA Malonyl-CoA->2-Aminobenzoylacetyl-CoA HHQ This compound (HHQ) 2-Aminobenzoylacetyl-CoA->HHQ PqsB, PqsC β-Ketodecanoic Acid β-Ketodecanoic Acid β-Ketodecanoic Acid->HHQ

Biosynthesis of this compound (HHQ).

Chemical Synthesis of this compound

Several synthetic routes have been developed for the laboratory-scale and large-scale production of this compound. These methods are crucial for obtaining pure HHQ for research purposes, including structure-activity relationship studies and the development of quorum sensing inhibitors.

Prominent Synthetic Methods

The most common and historically significant method for the synthesis of 2-alkyl-4-quinolones is the Conrad-Limpach reaction . This reaction involves the condensation of an aniline (B41778) with a β-ketoester. Other notable methods include variations of the Camps cyclization and more modern approaches utilizing microwave assistance to improve reaction times and yields.

Quantitative Yields of Chemical Synthesis Methods

The following table summarizes the reported yields for various synthetic methods for HHQ and related 2-alkyl-4-quinolones.

Synthetic MethodKey ReactantsReported YieldReference
Conrad-Limpach ReactionAniline, Ethyl 3-oxodecanoateGood yield (specific percentage not consistently reported)
Microwave-Assisted SynthesisAnthranilic acid, 1-Chlorononan-2-one74% (for PQS, which involves HHQ as an intermediate)
Reductive Cyclization of β-enaminoketonesα-(o-nitrobenzoyl)-β-enamino amidesGood yields for 2-alkyl-4-quinolones
Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of HHQ from a liquid culture of P. aeruginosa.

Materials:

  • P. aeruginosa culture (e.g., PA14 strain) grown in a suitable medium (e.g., LB broth)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for column elution

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Culture Growth: Inoculate a suitable volume of sterile LB broth with P. aeruginosa and incubate at 37°C with shaking until the stationary phase of growth is reached.

  • Extraction: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.

    • TLC Analysis: Monitor the fractions using TLC, visualizing the spots under UV light. HHQ typically has a characteristic fluorescence.

    • HPLC Purification: Pool the fractions containing HHQ and further purify using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water.

  • Quantification: Analyze the purified HHQ using analytical HPLC with a standard curve to determine the concentration.

This protocol describes the synthesis of this compound using the Conrad-Limpach reaction.

Materials:

  • Aniline

  • Ethyl 3-oxodecanoate

  • Dowtherm A (or another high-boiling point solvent)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of aniline and ethyl 3-oxodecanoate. Add a catalytic amount of a strong acid, such as HCl.

  • Heating: Heat the mixture in an inert, high-boiling solvent like Dowtherm A to approximately 140-150°C for 2-3 hours to form the intermediate enamine.

  • Cyclization: Increase the temperature to around 250°C to induce cyclization. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of cold petroleum ether. The crude this compound will precipitate.

  • Purification: Collect the solid by filtration and wash with cold petroleum ether. Recrystallize the product from a suitable solvent such as ethanol to obtain pure this compound.

The following diagram illustrates a general workflow for the chemical synthesis of HHQ:

Chemical_Synthesis_Workflow Reactants Aniline + Ethyl 3-oxodecanoate Condensation Condensation (Acid Catalyst, ~140°C) Reactants->Condensation Cyclization Cyclization (~250°C) Condensation->Cyclization Purification Purification (Precipitation & Recrystallization) Cyclization->Purification HHQ This compound (HHQ) Purification->HHQ

General workflow for the chemical synthesis of HHQ.

Signaling Pathways Involving this compound

HHQ is a key player in the pqs quorum sensing system of P. aeruginosa. It functions as a co-inducer for the transcriptional regulator PqsR (also known as MvfR). The binding of HHQ to PqsR activates the transcription of the pqsABCDE operon, leading to a positive feedback loop that amplifies the production of HHQ and other AQs.

Furthermore, HHQ is the direct precursor to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), a more potent signaling molecule. The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH. PQS also binds to PqsR, often with higher affinity than HHQ, and regulates a large number of virulence genes.

The following diagram illustrates the central role of HHQ in the pqs signaling pathway:

PQS_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell pqsA_promoter pqsA promoter pqsABCDE pqsABCDE operon PqsABCD PqsA-D Enzymes pqsABCDE->PqsABCD Transcription & Translation HHQ HHQ PqsABCD->HHQ Biosynthesis PqsR PqsR (MvfR) HHQ->PqsR Binds to & Activates PQS PQS HHQ->PQS PqsH HHQ_out HHQ (extracellular) HHQ->HHQ_out Transport PqsR->pqsA_promoter Binds to & Activates Transcription Virulence_Genes Virulence Genes PqsR->Virulence_Genes Regulates Expression PqsH PqsH PQS->PqsR Binds to & Activates (High Affinity) PQS_out PQS (extracellular) PQS->PQS_out Transport

The role of HHQ in the PQS signaling pathway.

Conclusion

This compound is a multifaceted molecule that serves as both a key biosynthetic intermediate and a signaling molecule in its own right. Understanding its natural sources, biosynthesis, and the methods for its chemical synthesis is fundamental for researchers aiming to unravel the complexities of bacterial communication and to develop novel strategies to combat Pseudomonas aeruginosa infections. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such endeavors, paving the way for future discoveries in this critical area of research.

The Role of 2-Heptyl-4-quinolone in Swarming Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 2-heptyl-4-quinolone (HHQ), a key signaling molecule in the Pseudomonas aeruginosa quorum sensing (QS) network, and its integral role in the regulation of swarming motility. This document outlines the biosynthetic pathway of HHQ, its place within the broader pqs signaling cascade, and its mechanism of influence over this complex multicellular behavior. Detailed experimental protocols for studying these phenomena and quantitative data are provided to support further research and drug development efforts targeting bacterial virulence and motility.

Introduction to this compound and Swarming Motility

Pseudomonas aeruginosa is a versatile opportunistic pathogen known for its ability to form biofilms and exhibit various forms of motility, which are critical for colonization and infection.[1] Swarming motility is a coordinated, rapid movement of bacterial populations across a semi-solid surface, facilitated by flagella and the secretion of biosurfactants.[1] This process is tightly regulated by complex signaling networks, including quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner.

One of the key QS systems in P. aeruginosa is the pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules. This compound (HHQ) is a central molecule in this system, serving as the direct precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS).[1] Both HHQ and PQS are involved in regulating the expression of numerous virulence factors.[2] Notably, the pqs system, and specifically HHQ, has been shown to play a significant role in the repression of swarming motility.[1]

The PQS Signaling Pathway and HHQ Biosynthesis

The biosynthesis of HHQ is a multi-step enzymatic process encoded by the pqsABCDE operon. The pathway begins with anthranilic acid, which is converted to HHQ through the sequential action of the PqsA, PqsB, PqsC, and PqsD enzymes. HHQ can then be converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can activate the transcriptional regulator PqsR (also known as MvfR), which in turn positively regulates the expression of the pqsABCDE operon, creating a positive feedback loop.[2]

The pqs system is integrated into the broader P. aeruginosa QS network. The las system, which is at the top of the QS hierarchy, positively regulates the expression of pqsR and the pqsABCDE operon. The pqs system, in turn, can influence the rhl QS system. This intricate network allows for the fine-tuned regulation of various social behaviors, including swarming motility.

HHQ_Biosynthesis_Pathway HHQ Biosynthesis and PQS Conversion Anthranilic_Acid Anthranilic Acid PqsA PqsA Anthranilic_Acid->PqsA PqsBCD PqsB, PqsC, PqsD PqsA->PqsBCD HHQ This compound (HHQ) PqsBCD->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) Activation HHQ->PqsR PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PQS->PqsR pqs_operon pqsABCDE expression PqsR->pqs_operon +

Diagram 1. HHQ Biosynthesis and PQS Conversion Pathway.

Data Presentation: The Repressive Role of the HHQ Biosynthesis Pathway on Swarming Motility

Quantitative analysis of swarming motility often involves measuring the diameter of the bacterial swarm on a semi-solid agar (B569324) plate after a specific incubation period. Studies have demonstrated that the absence of HHQ and PQS, due to a mutation in the pqsA gene, leads to a hyper-swarming phenotype in P. aeruginosa PA14. This phenotype can be restored to wild-type levels by complementing the mutant with a functional copy of the pqsA gene, which restores HHQ and PQS production. While a direct dose-response of exogenous HHQ on swarming motility is not extensively documented in the form of swarm diameter measurements, the genetic evidence strongly supports the repressive role of the HHQ biosynthesis pathway.

StrainRelevant GenotypeSwarming PhenotypeQualitative Observation
Wild-Type (PA14)pqsA+NormalExhibits characteristic tendril-based swarming, but is repressed compared to the ΔpqsA mutant.
ΔpqsA MutantΔpqsAHyper-swarmingShows a significant increase in swarm zone diameter and more extensive tendril formation compared to the wild-type.[3]
ΔpqsA + ppqsAΔpqsA (complemented)Repressed (Wild-Type like)Swarming motility is reduced to levels comparable to the wild-type strain, demonstrating that the phenotype is due to the absence of a functional pqsA gene.[3]

Experimental Protocols

Swarming Motility Assay

This protocol is a synthesized standard procedure for assessing swarming motility in Pseudomonas aeruginosa.

Materials:

  • P. aeruginosa strains (e.g., wild-type, mutants of interest)

  • Luria-Bertani (LB) broth

  • M8 minimal medium supplemented with glucose (0.2%), casamino acids (0.5%), and 1 mM MgSO₄

  • Bacteriological agar

  • Sterile petri dishes (100 x 15 mm)

  • Incubator at 37°C

  • Micropipettes and sterile tips

Procedure:

  • Prepare Swarm Plates:

    • Prepare M8 minimal medium and add 0.5% (w/v) bacteriological agar.

    • Autoclave the medium and allow it to cool to approximately 50-55°C.

    • Pour 25 mL of the molten agar into each petri dish and let them solidify at room temperature in a sterile environment (e.g., a laminar flow hood) for at least 4 hours to allow for drying.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the P. aeruginosa strain into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Inoculate Swarm Plates:

    • Carefully pipette a 2.5 µL aliquot of the overnight culture onto the center of the swarm agar plate. It is crucial to avoid piercing the agar surface.

    • Allow the inoculum to absorb into the agar for a few minutes.

  • Incubation:

    • Incubate the plates upright at 37°C for 16-24 hours.

    • The swarming motility will manifest as a zone of growth expanding from the point of inoculation, often with characteristic tendrils.

  • Analysis:

    • Measure the diameter of the swarm zone. For dendritic swarms, the total area covered by the swarm can be quantified using image analysis software.

    • Compare the swarm diameters or areas of different strains or conditions.

Swarming_Motility_Workflow Swarming Motility Assay Workflow A Prepare Swarm Agar Plates (M8 + 0.5% Agar) C Inoculate Center of Swarm Plate (2.5 µL) A->C B Grow Overnight Culture of P. aeruginosa B->C D Incubate at 37°C for 16-24 hours C->D E Measure Swarm Diameter or Area D->E F Compare Results E->F

Diagram 2. Experimental Workflow for Swarming Motility Assay.
Quantification of HHQ by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the extraction and quantification of HHQ from bacterial cultures.

Materials:

  • P. aeruginosa culture supernatant

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Anhydrous sodium sulfate

  • Methanol

  • Internal standard (e.g., deuterated HHQ)

  • LC-MS system (e.g., a C18 column coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Grow P. aeruginosa in a suitable liquid medium (e.g., LB or PPGAS) to the desired growth phase.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Spike the supernatant with a known concentration of the internal standard.

  • Extraction:

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Vortex vigorously and separate the phases by centrifugation.

    • Collect the organic (upper) phase. Repeat the extraction twice more and pool the organic phases.

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a small volume of methanol.

    • Inject the sample into the LC-MS system.

    • Separate the compounds using a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify HHQ and the internal standard using mass spectrometry, typically in positive ion mode. For a triple quadrupole instrument, monitor specific precursor-to-product ion transitions for HHQ (e.g., m/z 244 -> 159) and the internal standard.

    • Generate a standard curve using known concentrations of pure HHQ to quantify the amount in the bacterial samples.

Analysis of pqsA Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the relative expression of the pqsA gene.

Materials:

  • P. aeruginosa cells grown under desired conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers specific for pqsA and a housekeeping gene (e.g., rpoD, gyrB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and Purification:

    • Harvest bacterial cells from a culture by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and each gene (pqsA and the housekeeping gene). Each reaction should contain the qPCR master mix, forward and reverse primers, and the cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values for pqsA to the Ct values of the housekeeping gene (ΔCt = CtpqsA - Cthousekeeping).

    • Calculate the relative expression of pqsA using the 2-ΔΔCt method, comparing the ΔCt of the test condition to a control condition.

Mechanism of Swarming Repression by HHQ

The precise mechanism by which HHQ represses swarming motility is multifaceted. Evidence suggests that HHQ, likely acting as a precursor to PQS, positively regulates the production of phenazines, specifically phenazine-1-carboxylic acid (PCA).[1] PCA, in turn, acts through a yet-to-be-fully-elucidated downstream pathway to repress swarming.[1] This regulatory cascade is independent of changes in the intracellular levels of the secondary messenger cyclic-di-GMP.[1]

Furthermore, PQS itself has been shown to act as a stress signal that can repel swarming bacteria.[4] When cells are stressed, for example by the presence of antibiotics or bacteriophages, they increase PQS production, which causes approaching swarms to be repelled.[4] This suggests that the HHQ/PQS system can modulate the collective behavior of the bacterial population in response to environmental cues.

HHQ_Swarming_Repression HHQ-Mediated Swarming Repression HHQ HHQ Phenazine_Production Phenazine Production (e.g., PCA) HHQ->Phenazine_Production + Unknown_Mechanism Unknown Downstream Mechanism Phenazine_Production->Unknown_Mechanism Swarming_Motility Swarming Motility Unknown_Mechanism->Swarming_Motility

Diagram 3. Logical Relationship of HHQ-Mediated Swarming Repression.

Conclusion and Future Directions

This compound is a critical signaling molecule in P. aeruginosa that plays a significant repressive role in swarming motility. Its biosynthesis via the pqs operon and its subsequent conversion to PQS are central to a complex regulatory network that integrates various environmental and cellular signals. The HHQ-mediated repression of swarming appears to be at least partially dependent on the production of phenazines.

For drug development professionals, the enzymes involved in the HHQ biosynthesis pathway, such as PqsA and PqsD, represent promising targets for the development of anti-virulence therapies. Inhibiting HHQ production could potentially disrupt quorum sensing, reduce the production of virulence factors, and interfere with the regulation of motility, thereby attenuating the pathogenicity of P. aeruginosa.

Future research should focus on elucidating the downstream mechanisms by which phenazines repress swarming motility. A more detailed quantitative understanding of how varying concentrations of HHQ and PQS directly impact the biophysical properties of the bacterial swarm and the expression of motility-related genes would be highly valuable. Additionally, exploring the role of this signaling pathway in inter-species competition and in the context of a host infection will provide a more comprehensive understanding of its biological significance.

References

Unlocking Interkingdom Conversations: A Technical Guide to Bacterial Quorum Sensing Molecules in Eukaryotic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Executive Summary

Bacteria utilize a sophisticated form of chemical communication known as quorum sensing (QS) to coordinate collective behaviors. The small molecules that mediate this process, termed autoinducers, are not confined to the microbial world; they are increasingly recognized as potent effectors of eukaryotic cell signaling, a phenomenon termed interkingdom signaling. This technical guide provides an in-depth exploration of the core principles of interkingdom signaling mediated by bacterial QS molecules. We delve into the major classes of these molecules, their quantitative impact on eukaryotic cells, detailed experimental protocols for their study, and the intricate signaling pathways they modulate. This document is intended to serve as a critical resource for researchers in microbiology, immunology, plant biology, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting host-pathogen interactions.

Introduction: The Chemical Language of Interkingdom Signaling

For decades, quorum sensing has been appreciated as a mechanism for intraspecies and interspecies bacterial communication, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance[1]. It is now evident that eukaryotic hosts, having co-evolved with bacteria, can perceive and respond to these chemical signals[2][3]. This crosstalk can have profound consequences for the host, influencing immune responses, epithelial barrier function, and developmental processes in plants[3][4]. Understanding these interactions at a molecular level is paramount for developing strategies to combat infectious diseases and modulate host-microbe symbioses for therapeutic benefit.

This guide focuses on four major families of bacterial QS molecules and their impact on eukaryotic systems:

  • Acyl-Homoserine Lactones (AHLs): Primarily produced by Gram-negative bacteria, AHLs are the most extensively studied class of QS molecules in the context of interkingdom signaling.

  • Pseudomonas Quinolone Signal (PQS): A unique class of quinolone signals utilized by the opportunistic pathogen Pseudomonas aeruginosa.

  • Diffusible Signal Factor (DSF): A family of unsaturated fatty acid signals produced by a range of Gram-negative bacteria, including important plant and human pathogens.

Quantitative Impact of Bacterial QS Molecules on Eukaryotic Cells

The biological effects of bacterial QS molecules on eukaryotic cells are highly dependent on their concentration. Below are tables summarizing the quantitative data on the effects of these molecules on various eukaryotic cell types.

Acyl-Homoserine Lactones (AHLs)
QS MoleculeEukaryotic Cell TypeConcentrationObserved EffectReference(s)
3-oxo-C12-HSLMurine Macrophages (RAW264.7)6.25 µMActivation of Unfolded Protein Response (UPR) gene expression without affecting cell viability.[5]
3-oxo-C12-HSLMurine Macrophages (RAW264.7)12.5–100 µMInduction of apoptosis and cell death.[5]
3-oxo-C12-HSLHuman Polymorphonuclear Neutrophils (PMNs) and MacrophagesDose-dependentInduction of apoptosis.[6]
3-oxo-C12:2-HSLHuman Peripheral Blood Mononuclear Cells (PBMCs)25-100 µMDose-dependent decrease in TNF-α secretion.[2]
3-oxo-C12:2-HSLMurine Macrophages (RAW264.7)Not specifiedDecrease in IL-1β (-35%) and TNF-α (-40%) expression.[3]
AHLs (general)Medicago truncatula (plant)Nanomolar to MicromolarGlobal changes in the accumulation of over 150 proteins.[7][8]
Pseudomonas Quinolone Signal (PQS)
QS MoleculeEukaryotic Cell TypeConcentrationObserved EffectReference(s)
PQSHuman Polymorphonuclear Neutrophils (PMNs)10-100 µMStimulation of chemotaxis.[9]
PQSHuman Lung Epithelial Cells (A549)>5 µg/ml (4h), >2 µg/ml (24h)Significant cytotoxicity.[10]
PQSPrimary Normal Human Bronchial Epithelial (NHBE) cells>1.25 µg/ml (24h and 48h)Significant cytotoxicity.[10]
PQSHuman Macrophages (THP-1)>450 ng/ml (24h and 48h)Dose-dependent cytotoxicity.[10]
PQS and related moleculesSputum of Cystic Fibrosis patientsVariableDetectable in sputum, plasma, and urine, correlating with bacterial load.[3][5]
Diffusible Signal Factor (DSF)
QS MoleculeEukaryotic Cell TypeConcentrationObserved EffectReference(s)
DSFArabidopsis thaliana (plant)5-10 µMPromotion of primary root growth.[2]
DSFArabidopsis thaliana (plant)≥ 25 µMInhibition of root elongation.[2]
DSFArabidopsis thaliana and Brassica oleracea (plants)2 µMOptimized dose to prime plant immunity against Xanthomonas campestris.[2][11]
BDSFChinese Cabbage (Brassica rapa subsp. pekinensis)2.0 µMInduction of protease activity and engXCA expression.[7]
Autoinducer-2 (AI-2)
QS MoleculeEukaryotic Cell Type/EnvironmentConcentrationObserved EffectReference(s)
AI-2Human Colorectal Cancer (CRC) tissue and stoolSignificantly higher than in healthy controlsConcentration increases with CRC progression.[12]
AI-2Human Macrophage Cell Line (U-937)400 µmol/LStimulation of TNFSF9 expression.[12]
AI-2Enterohemorrhagic E. coli (EHEC) on epithelial cells100 µM to 500 µMIncreases EHEC chemotaxis, motility, and adherence to epithelial cells.[13]
AI-2Mouse GutNot specifiedManipulation of AI-2 levels alters the Firmicutes/Bacteroidetes ratio.[14]

Signaling Pathways and Mechanisms of Action

Bacterial QS molecules exert their effects on eukaryotic cells by modulating specific intracellular signaling pathways. The following section details these pathways and provides visual representations created using the DOT language.

Acyl-Homoserine Lactones (AHLs) Signaling in Immune Cells

AHLs, particularly the long-chain 3-oxo-C12-HSL from P. aeruginosa, are potent modulators of immune cell function. They can diffuse across the cell membrane and interact with various intracellular targets, leading to the inhibition of pro-inflammatory pathways such as NF-κB and JAK-STAT[2][3]. Some AHLs have also been shown to interact with G-protein coupled receptors, such as bitter taste receptors (T2Rs), leading to an increase in intracellular calcium levels[3].

AHL_Signaling_Immune_Cell AHL 3-oxo-C12-HSL T2R T2R AHL->T2R Binds NFkB_I IKK AHL->NFkB_I Inhibits (intracellular) JAK JAK AHL->JAK Inhibits (intracellular) PLC PLC T2R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Releases NFkB NF-κB NFkB_I->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates STAT STAT JAK->STAT Phosphorylates STAT->nucleus Translocates cytokine_gene Pro-inflammatory Cytokine Genes nucleus->cytokine_gene Transcription

AHL signaling pathways in immune cells.
Pseudomonas Quinolone Signal (PQS) Signaling in Neutrophils

PQS is a key signaling molecule in P. aeruginosa infections, particularly in the context of cystic fibrosis. It acts as a chemoattractant for neutrophils, a critical component of the innate immune response[9]. The chemotactic response to PQS is mediated through the p38 MAP kinase signaling pathway[9].

PQS_Signaling_Neutrophil PQS PQS receptor Unknown Receptor PQS->receptor Binds p38 p38 MAPK receptor->p38 Activates cytoskeleton Actin Cytoskeleton Rearrangement p38->cytoskeleton Induces chemotaxis Chemotaxis cytoskeleton->chemotaxis

PQS signaling pathway in neutrophils.
Diffusible Signal Factor (DSF) Signaling in Plants

DSF and its family members play a crucial role in the interaction between pathogenic bacteria and their plant hosts. At low concentrations, DSF can prime the plant's immune system, enhancing its resistance to subsequent infections[11][15]. This priming effect is dependent on the jasmonic acid (JA) signaling pathway[15]. At higher concentrations, DSF can suppress plant immunity by altering the lipid profile of the plant cell membrane, particularly by increasing phytosterol levels. This change in membrane composition impairs the function of pattern recognition receptors like FLS2, which is involved in detecting bacterial flagellin[16][17].

DSF_Signaling_Plant cluster_extracellular Extracellular cluster_cell Plant Cell cluster_priming Immunity Priming cluster_suppression Immunity Suppression DSF_low Low [DSF] JA_pathway JA Signaling Pathway DSF_low->JA_pathway Activates DSF_high High [DSF] sterol_synthesis Sterol Biosynthesis DSF_high->sterol_synthesis Upregulates PTI_primed Enhanced PTI JA_pathway->PTI_primed membrane_composition Altered Membrane Composition sterol_synthesis->membrane_composition FLS2_function Impaired FLS2 Function membrane_composition->FLS2_function PTI_suppressed Suppressed PTI FLS2_function->PTI_suppressed

DSF signaling pathways in plant cells.
Autoinducer-2 (AI-2) Signaling in Intestinal Epithelial Cells

AI2_Signaling_IEC AI2 AI-2 receptor Putative Receptor AI2->receptor Binds macrophage_response Macrophage Activation (e.g., TNFSF9) AI2->macrophage_response Stimulates intracellular_signaling Intracellular Signaling receptor->intracellular_signaling Activates gene_expression Altered Gene Expression intracellular_signaling->gene_expression cell_response Modulated Cell Function gene_expression->cell_response

Proposed AI-2 signaling in intestinal epithelial cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interkingdom signaling of bacterial QS molecules.

Co-culture of Bacteria and Eukaryotic Cells

This protocol describes a general method for co-culturing bacteria with a monolayer of eukaryotic cells to study the effects of bacterial QS molecules.

Materials:

  • Eukaryotic cell line (e.g., RAW264.7 macrophages, A549 lung epithelial cells)

  • Bacterial strain (wild-type and QS-mutant)

  • Appropriate eukaryotic cell culture medium (e.g., DMEM with 10% FBS)

  • Appropriate bacterial culture medium (e.g., LB broth)

  • 24-well tissue culture plates

  • Transwell inserts (0.4 µm pore size)

  • Phosphate-buffered saline (PBS)

  • Antibiotics (optional, for controlling bacterial growth)

Procedure:

  • Seed Eukaryotic Cells: Seed the eukaryotic cells into the wells of a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Prepare Bacterial Cultures: Inoculate the wild-type and QS-mutant bacterial strains into their respective liquid media and grow overnight at the appropriate temperature with shaking.

  • Co-culture Setup:

    • Direct Co-culture: The following day, wash the bacterial cells in PBS and resuspend them in the eukaryotic cell culture medium. Add the bacterial suspension directly to the eukaryotic cell monolayer at a specific multiplicity of infection (MOI).

    • Indirect Co-culture (using Transwells): Place Transwell inserts into the wells containing the eukaryotic cell monolayer. Add the washed and resuspended bacterial cells to the upper chamber of the Transwell insert. This allows for the diffusion of secreted molecules, including QS signals, without direct contact between the bacteria and eukaryotic cells.

  • Incubation: Incubate the co-culture for the desired period (e.g., 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (Section 4.3). The eukaryotic cells can be lysed for RNA extraction and gene expression analysis (Section 4.2), or used for cell viability assays (Section 4.4).

Quantitative Real-Time PCR (RT-qPCR) for Host Gene Expression

This protocol outlines the steps for measuring changes in eukaryotic gene expression in response to bacterial QS molecules.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

  • Gene-specific primers for the target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the eukaryotic cells from the co-culture experiment (or cells treated with purified QS molecules) and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target gene, normalized to a reference gene (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol describes a sandwich ELISA for quantifying the concentration of a specific cytokine in cell culture supernatants.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Plate reader

Procedure:

  • Coat Plate: Coat the wells of the ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C[6][8][18].

  • Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature[6][8][18].

  • Add Samples and Standards: Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature[6][8][18].

  • Add Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature[6][8][18].

  • Add Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature[6][8][18].

  • Develop and Read: Wash the plate and add the TMB substrate. After a color develops, add the stop solution and read the absorbance at 450 nm using a plate reader[6][8][18].

  • Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.

Cell Viability Assays

Several methods can be used to assess the viability of eukaryotic cells after exposure to bacterial QS molecules.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

  • LDH Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. An increase in LDH activity indicates a loss of cell membrane integrity and cell death.

  • ATP Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a decrease in cell viability.

Future Perspectives and Drug Development Implications

The study of interkingdom signaling is a rapidly evolving field with significant implications for human health and agriculture. A deeper understanding of how bacterial QS molecules manipulate eukaryotic cell signaling will open new avenues for therapeutic intervention.

Potential therapeutic strategies include:

  • Quorum Quenching: The development of small molecules or enzymes that can degrade or inhibit the synthesis of bacterial QS molecules, thereby preventing their effects on the host.

  • Host-Directed Therapies: Targeting the host signaling pathways that are modulated by bacterial QS molecules to either block their detrimental effects or enhance beneficial responses.

  • Probiotic and Prebiotic Approaches: Utilizing beneficial bacteria or dietary supplements to modulate the production of QS molecules in the gut microbiota and promote a healthy host-microbe interaction.

Conclusion

The chemical dialogue between bacteria and their eukaryotic hosts is a complex and fascinating area of research. Bacterial quorum sensing molecules are key players in this interkingdom communication, with the ability to profoundly influence host cell physiology. This technical guide has provided a comprehensive overview of the current knowledge in this field, including quantitative data, detailed experimental protocols, and the underlying signaling pathways. It is our hope that this resource will facilitate further research and contribute to the development of novel strategies to combat infectious diseases and promote health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Heptyl-4-quinolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4-quinolones (AQs) are a class of compounds that have garnered significant interest in medicinal chemistry and drug development.[1] A prominent member of this family is 2-heptyl-4-quinolone (HHQ), a precursor to the Pseudomonas aeruginosa quinolone signal (PQS), which plays a crucial role in bacterial quorum sensing.[2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[1] The interference with this signaling pathway presents a promising strategy for the development of novel antimicrobial agents that do not directly kill the bacteria but rather attenuate their pathogenicity, potentially reducing the selective pressure for resistance development.[3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its analogs. These compounds are valuable tools for studying bacterial quorum sensing and for the development of new anti-infective therapies. The described methods are based on established synthetic routes and offer researchers a practical guide to producing these important molecules.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its analogs. The most common and historically significant method is the Conrad-Limpach-Knorr synthesis.[3] Other notable methods include synthesis via β-keto amides and microwave-assisted synthesis, which can offer advantages in terms of reaction time and efficiency.[4][5]

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr reaction is a widely used method for the synthesis of 4-quinolones from anilines and β-ketoesters.[3][6] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form.[6]

Experimental Protocol: Synthesis of 2-Heptyl-4(1H)-quinolone (HHQ)

This protocol is adapted from the general principles of the Conrad-Limpach reaction.[3]

Step 1: Synthesis of the β-keto ester (Ethyl 3-oxodecanoate)

  • To a solution of Meldrum's acid in pyridine, add the corresponding acid chloride (e.g., octanoyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add ethanol (B145695) and reflux the mixture for 4-6 hours.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with acidic and basic aqueous solutions to purify the β-keto ester.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Step 2: Condensation and Cyclization

  • A mixture of the β-keto ester (ethyl 3-oxodecanoate) and aniline (B41778) in a high-boiling point solvent such as diphenyl ether or Dowtherm A is heated.[7]

  • The reaction is typically carried out at a high temperature (around 250 °C) to facilitate the cyclization of the intermediate enamine.[7]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like n-hexane.[3]

  • The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization.

Synthesis via β-Keto Amides

An alternative approach involves the use of β-keto amides as precursors for the synthesis of 2-alkyl-4-quinolones.[2][5] This method offers a convenient route to a variety of 4-quinolone derivatives.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-4-quinolones from β-Keto Amides [2]

Step 1: Preparation of α-(o-nitrobenzoyl)-β-enamino amides

  • A solution of the starting β-keto amide in dichloromethane (B109758) is treated with an excess of aqueous ethylamine (B1201723) in the presence of sodium sulfate. The mixture is stirred at room temperature for 24 hours.[2]

  • The resulting crude enamine is used directly in the next step without further purification.[2]

  • To the solution of the enamine, N-methylmorpholine (NMM) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added, followed by the dropwise addition of o-nitrobenzoyl chloride.[2]

  • The reaction mixture is stirred at room temperature for 2 hours.[2]

  • The mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated to yield the α-(o-nitrobenzoyl)-β-enamino amide.[2]

Step 2: Reductive Cyclization

  • The α-(o-nitrobenzoyl)-β-enamino amide is dissolved in a mixture of dichloromethane and acetic acid.

  • Zinc dust is added portion-wise to the solution, and the mixture is stirred overnight at room temperature.[8]

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried and evaporated to give the crude 2-alkyl-4-quinolone, which can be purified by column chromatography.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the preparation of this compound analogs.[4][9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) Analogs [4]

Step 1: Synthesis of α-chloro ketones

  • A suitable Grignard reagent (e.g., heptylmagnesium bromide) is prepared from the corresponding alkyl halide.

  • The Grignard reagent is then reacted with a Weinreb amide, such as 2-chloro-N-methoxy-N-methylacetamide, to form the α-chloro ketone.[9] This reaction is typically carried out in an anhydrous solvent like THF and takes approximately 10 hours to complete.[4]

Step 2: Microwave-Assisted Cyclization

  • The α-chloro ketone and a substituted anthranilic acid are mixed in a suitable solvent in a microwave reaction vessel.

  • The mixture is subjected to microwave irradiation at a specific temperature and time (e.g., 30 minutes).[4]

  • After cooling, the reaction mixture is subjected to an aqueous workup and extraction with an organic solvent.

  • The crude product is then purified by column chromatography to yield the desired 2-alkyl-4-quinolone analog. The entire second step, including workup and purification, typically takes around 14 hours.[4]

Data Presentation

Table 1: Synthesis of 2-Alkyl-4-quinolone Analogs - Reaction Yields
EntryR GroupSynthetic MethodYield (%)Reference
1n-Heptyl (HHQ)Conrad-LimpachGood[3]
2n-PentylFrom β-keto amide-[5]
3n-Heptyl (HHQ)From β-keto amide-[5]
4Various AlkylsMicrowave-assistedGenerally comparable to PQS[9]
5Halogenated n-HeptylMicrowave-assisted-[10]

Note: Specific yield percentages are often dependent on the exact reaction conditions and scale and may not always be reported in the literature.

Table 2: Antimicrobial Activity of Selected 2-Alkyl-4-quinolone Analogs
CompoundR GroupTarget OrganismActivity (MIC, μg/mL)Reference
HHQ (this compound)n-HeptylVibrio harveyi450[11]
Analog 4dC5-alkyl, N-hydroxyStaphylococcus aureus≤ 6.25[2][8]
Analog 4eC7-alkyl, N-hydroxyStaphylococcus aureus≤ 3.12[2][8]
2-nonyl-4-quinolonen-NonylTrypanosoma cruziIC50: 100.9[11]
2-undecyl-4-quinolonen-UndecylHIVID50: 10⁻³[11]
N-oxide of this compoundn-HeptylMetronidazole-resistant H. pylori0.1–0.5 (mg/mL)[11]

Signaling Pathway and Experimental Workflow Visualization

Pseudomonas aeruginosa Quorum Sensing (pqs System)

The synthesis of this compound and its analogs is often driven by the desire to modulate the Pseudomonas aeruginosa quorum sensing system. HHQ is the precursor to PQS, a key signaling molecule in this pathway.[1] The pqs system is intricately linked with other quorum sensing systems in P. aeruginosa, namely the las and rhl systems, forming a complex regulatory network that controls virulence.[12]

pqs_system cluster_synthesis PQS Biosynthesis cluster_regulation Regulation cluster_virulence Virulence Factors pqsA PqsA pqsB PqsB pqsA->pqsB pqsC PqsC pqsB->pqsC pqsD PqsD pqsC->pqsD HHQ HHQ pqsD->HHQ Synthesis HQNO HQNO pqsD->HQNO PqsL pqsE PqsE pqsH PqsH pqsL PqsL PQS PQS HHQ->PQS PqsH PqsR PqsR (MvfR) HHQ->PqsR Activates (weaker) PQS->PqsR Activates PqsR->pqsA Induces expression Pyocyanin Pyocyanin PqsR->Pyocyanin Elastase Elastase (LasB) PqsR->Elastase Biofilm Biofilm Formation PqsR->Biofilm LasR LasR LasR->PqsR RhlR RhlR RhlR->pqsA experimental_workflow start Design of Analogs synthesis Chemical Synthesis (e.g., Conrad-Limpach) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Evaluation (e.g., MIC determination, Quorum Sensing Inhibition) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

References

Application Notes and Protocols for In Vitro and In Vivo Assays of 2-Heptyl-4-quinolone (HHQ) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the study of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in the quorum sensing network of the opportunistic pathogen Pseudomonas aeruginosa. HHQ, a precursor to the Pseudomonas quinolone signal (PQS), plays a crucial role in regulating virulence factors, biofilm formation, and host-pathogen interactions.[1] The following sections detail standardized in vitro and in vivo assays to quantify HHQ, assess its biological activity, and evaluate potential inhibitors.

I. In Vitro Assays for HHQ Activity

Quantification of HHQ Production

Accurate quantification of HHQ is essential for understanding its role in bacterial cultures and clinical samples. Two primary methods are highlighted: Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity, and Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.

Sample TypeMethodReported Concentration RangeReference
P. aeruginosa PA14 Culture SupernatantLC-MS10 - 50 µM[2]
Sputum from Cystic Fibrosis PatientsLC-MSnM to low µM range[3]
P. aeruginosa Clinical Isolates (Mueller-Hinton Broth)ELISAIC50 = 4.59 ± 0.29 nM, LOD = 0.34 ± 0.13 nM

Protocol 1: HHQ Extraction and Quantification by LC-MS

This protocol describes the extraction of HHQ from bacterial culture supernatants and its quantification using LC-MS.[2]

Materials:

  • P. aeruginosa culture

  • Ethyl acetate (B1210297) (acidified with 0.01% acetic acid)

  • Anhydrous sodium sulfate

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • HHQ standard

  • Centrifuge and tubes

  • Rotary evaporator or nitrogen evaporator

  • LC-MS system

Procedure:

  • Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase.

  • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • To 10 mL of supernatant, add 10 mL of acidified ethyl acetate. Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase. Repeat the extraction on the aqueous phase.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator or under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).

  • Analyze the sample using an LC-MS system. Use a C18 column with a mobile phase gradient of water and methanol, both containing 0.1% formic acid.

  • Monitor for the HHQ parent ion and its characteristic fragment ions.

  • Quantify HHQ by comparing the peak area to a standard curve generated with known concentrations of the HHQ standard.

Gene Expression Analysis by qRT-PCR

HHQ, along with PQS, regulates the expression of genes within the pqs operon, such as pqsA.[4] Quantitative real-time PCR (qRT-PCR) can be used to measure the effect of HHQ or potential inhibitors on gene expression.

Protocol 2: qRT-PCR for pqsA Gene Expression

This protocol details the analysis of pqsA gene expression in P. aeruginosa treated with HHQ.

Materials:

  • P. aeruginosa culture

  • HHQ

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for pqsA and a housekeeping gene (e.g., rpoD)

  • qPCR instrument

Procedure:

  • Grow P. aeruginosa to mid-log phase.

  • Treat the culture with the desired concentration of HHQ or a vehicle control.

  • Incubate for a defined period (e.g., 4 hours).

  • Harvest the cells by centrifugation.

  • Extract total RNA using a commercial kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Perform qPCR using a suitable master mix, the synthesized cDNA, and primers for pqsA and the housekeeping gene.

  • Analyze the data using the 2-ΔΔCT method to determine the fold change in pqsA expression relative to the housekeeping gene and the untreated control.[5]

GeneTreatmentFold Change in ExpressionReference
pqsAExogenous HHQUpregulated[6]
NF-κB target genes (in host cells)HHQ/PQSDownregulated[7][8]
Biofilm Formation Assay

HHQ is involved in the regulation of biofilm formation in P. aeruginosa.[9][10] The crystal violet assay is a common method to quantify biofilm biomass.

Protocol 3: Crystal Violet Biofilm Assay

This protocol is used to assess the effect of HHQ or its inhibitors on biofilm formation.[9][11]

Materials:

  • P. aeruginosa culture

  • 96-well microtiter plate

  • Growth medium (e.g., M63 minimal medium)

  • HHQ or inhibitor compounds

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the culture 1:100 in fresh growth medium.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add the desired concentrations of HHQ or inhibitor compounds to the wells. Include appropriate controls (medium only, bacteria with vehicle).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently discard the planktonic cells by inverting the plate.

  • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Air dry the plate completely.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with water.

  • Air dry the plate.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 550 nm using a plate reader.

Inhibitor TargetCompound ClassExample CompoundIC50 for Biofilm InhibitionReference
PqsD(2-nitrophenyl)methanol derivatives(2-nitrophenyl)(phenyl)methanol3.2 µM (on PqsD)[10][12]
PqsDCatechol-based esters-7.9 - 8.6 µM (on PqsD)[12]
PqsRBenzamide-benzimidazoleM64-[13]
Pyocyanin (B1662382) Production Assay

Pyocyanin is a virulence factor whose production is regulated by the PQS quorum-sensing system.[1] Measuring pyocyanin levels can serve as an indirect measure of HHQ activity.

Protocol 4: Pyocyanin Quantification

This protocol describes the extraction and quantification of pyocyanin from culture supernatants.

Materials:

Procedure:

  • Centrifuge a P. aeruginosa culture and collect the supernatant.

  • To 3 mL of supernatant, add 1.5 mL of chloroform and vortex.

  • Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.

  • Transfer the chloroform layer to a new tube.

  • Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 reading by 17.072.

II. In Vivo Assays for HHQ Activity

Animal models are crucial for studying the role of HHQ in pathogenesis and for evaluating the efficacy of potential therapeutics in a whole-organism context.

Murine Lung Infection Model

This model is used to assess the role of HHQ in the virulence of P. aeruginosa during an acute lung infection.

Protocol 5: Mouse Acute Pneumonia Model

This protocol outlines the procedure for establishing a P. aeruginosa lung infection in mice.

Materials:

  • P. aeruginosa strains (e.g., wild-type, ΔpqsA mutant)

  • BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Intranasal or intratracheal instillation equipment

  • Sterile PBS

Procedure:

  • Prepare the bacterial inoculum by growing P. aeruginosa to mid-log phase, washing, and resuspending in sterile PBS to the desired concentration (e.g., 1 x 107 CFU/mouse).

  • Anesthetize the mice.

  • Inoculate the mice intranasally or intratracheally with the bacterial suspension.

  • Monitor the mice for signs of illness and mortality over a defined period.

  • At specific time points, euthanize a subset of mice.

  • Harvest the lungs and homogenize them in sterile PBS.

  • Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the bacterial load (CFU/lung).

  • Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell influx and cytokine levels.

Bacterial StrainOutcome MeasureResultReference
pqsA mutant vs. Wild-type PA14Bacterial load in lungs (CFU)~50% reduction in pqsA mutant[7][8]
Wild-type PA14SurvivalDose-dependent mortality[14]
Susceptible vs. Resistant Mouse StrainsBacterial Load (CFU)Significant increase in susceptible (A/J) mice over time[15]
Analysis of Host Immune Response

HHQ and PQS have been shown to modulate the host's innate immune response.[7][8] Cytokine levels in BAL fluid or lung homogenates can be measured to assess this effect.

Protocol 6: Cytokine Analysis from BAL Fluid

This protocol describes the measurement of cytokine levels in BAL fluid from infected mice.

Materials:

  • BAL fluid from infected and control mice

  • ELISA kits or multiplex bead array for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Plate reader or flow cytometer

Procedure:

  • Collect BAL fluid as described in the lung infection model.

  • Centrifuge the BAL fluid to pellet cells and collect the supernatant.

  • Perform ELISA or a multiplex bead assay on the supernatant according to the manufacturer's instructions to quantify the levels of various cytokines.

  • Compare the cytokine levels between mice infected with wild-type P. aeruginosa and a pqsA mutant to determine the effect of HHQ/PQS on the host inflammatory response.

CytokineHost Cell TypeEffect of HHQ/PQSReference
TNF-αMouse monocyte/macrophage cell line (J774A.1)Suppression of expression[7][16]
IL-6Mouse monocyte/macrophage cell line (J774A.1)Suppression of expression[7][16]
Pro-inflammatory cytokines (general)Transgenic mouse models of Alzheimer'sIncreased levels correlated with Aβ load[17]

III. Visualization of Pathways and Workflows

PQS Signaling Pathway

The following diagram illustrates the biosynthesis of HHQ and its conversion to PQS, and their role in regulating gene expression in Pseudomonas aeruginosa.

PQS_Signaling cluster_biosynthesis HHQ and PQS Biosynthesis cluster_regulation Gene Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsBCD PqsB, PqsC, PqsD PqsA->PqsBCD HHQ This compound (HHQ) PqsBCD->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) (Transcriptional Regulator) HHQ->PqsR binds PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PQS->PqsR binds (high affinity) pqsA_promoter pqsA promoter PqsR->pqsA_promoter activates Virulence_genes Virulence Genes (e.g., phn, hcn) PqsR->Virulence_genes regulates pqs_operon pqsABCDE operon pqsA_promoter->pqs_operon drives transcription pqs_operon->PqsA positive feedback

Caption: PQS signaling pathway in P. aeruginosa.

Experimental Workflow: In Vitro Biofilm Inhibition Assay

The following diagram outlines the workflow for testing the efficacy of a compound in inhibiting P. aeruginosa biofilm formation.

Biofilm_Inhibition_Workflow start Start prep_culture Prepare P. aeruginosa overnight culture start->prep_culture dilute_culture Dilute culture 1:100 in fresh medium prep_culture->dilute_culture plate_setup Aliquot culture into 96-well plate dilute_culture->plate_setup add_compounds Add test compounds (varying concentrations) plate_setup->add_compounds incubate Incubate at 37°C for 24-48h add_compounds->incubate wash_planktonic Remove planktonic cells and wash wells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize bound stain with 30% acetic acid wash_stain->solubilize read_absorbance Measure absorbance at 550 nm solubilize->read_absorbance analyze Analyze data and calculate % inhibition read_absorbance->analyze end End analyze->end

Caption: Workflow for biofilm inhibition assay.

Experimental Workflow: In Vivo Mouse Lung Infection Model

This diagram illustrates the key steps in an in vivo mouse model to study the effect of HHQ on P. aeruginosa virulence.

Mouse_Infection_Workflow start Start prep_inoculum Prepare bacterial inoculum (WT vs. ΔpqsA mutant) start->prep_inoculum anesthetize Anesthetize mice prep_inoculum->anesthetize infect Intranasal/Intratracheal inoculation anesthetize->infect monitor Monitor mice for survival and morbidity infect->monitor euthanize Euthanize mice at pre-determined time points monitor->euthanize harvest Harvest lungs and collect BAL fluid euthanize->harvest process_lungs Homogenize lungs harvest->process_lungs analyze_bal Analyze BAL fluid for cytokines and cells harvest->analyze_bal determine_cfu Determine bacterial load (CFU) process_lungs->determine_cfu analyze_data Analyze and compare data between groups determine_cfu->analyze_data analyze_bal->analyze_data end End analyze_data->end

Caption: Workflow for in vivo mouse lung infection model.

References

Application Notes: High-Throughput Screening for Inhibitors of 2-Heptyl-4-quinolone (HHQ) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key factor in its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1] This system allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the production of virulence factors and the formation of antibiotic-resistant biofilms.[1][2]

The Pseudomonas quinolone signal (pqs) system is a crucial component of the P. aeruginosa QS network.[3] This system utilizes 2-alkyl-4(1H)-quinolone (AQ) signaling molecules, including 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS).[3][4] HHQ serves as the direct precursor to PQS and also functions as a signaling molecule itself.[5][6] Both HHQ and PQS bind to and activate the LysR-type transcriptional regulator PqsR (also known as MvfR), which controls the expression of the pqsABCDE operon responsible for AQ biosynthesis, as well as numerous virulence genes.[2][7][8]

Targeting the PqsR-mediated signaling pathway by inhibiting the production or activity of HHQ presents a promising anti-virulence strategy. By disrupting this communication pathway, it is possible to attenuate the pathogenicity of P. aeruginosa without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the HHQ signaling pathway.

HHQ Biosynthesis and PqsR Signaling Pathway

The biosynthesis of HHQ begins with anthranilic acid, a product of the phnAB operon.[1][5] The enzymes encoded by the pqsABCDE operon then catalyze the conversion of anthranilic acid into HHQ.[9][10] Specifically, PqsA activates anthranilate to anthraniloyl-CoA, which is then utilized by PqsD, PqsB, and PqsC to produce HHQ.[1][9] HHQ can then be converted to the more potent signaling molecule PQS by the monooxygenase PqsH.[7][8] Both HHQ and PQS can bind to the ligand-binding domain of PqsR.[8] This binding event induces a conformational change in PqsR, enabling it to bind to the promoter region of the pqsA gene (PpqsA), thereby upregulating the entire pqsABCDE operon in a positive feedback loop and activating the expression of downstream virulence factors.[2][8]

HHQ_Signaling_Pathway cluster_precursors Precursors cluster_biosynthesis HHQ Biosynthesis cluster_conversion PQS Conversion cluster_regulation Transcriptional Regulation Anthranilate Anthranilic Acid PqsA PqsA Anthranilate->PqsA Substrate PqsBCD PqsB, PqsC, PqsD PqsA->PqsBCD Anthraniloyl-CoA HHQ HHQ (this compound) PqsBCD->HHQ PqsH PqsH (Monooxygenase) HHQ->PqsH PqsR PqsR (Transcriptional Regulator) HHQ->PqsR Activation PQS PQS PqsH->PQS PQS->PqsR Activation pqsA_promoter pqsA Promoter PqsR->pqsA_promoter Binds to & Activates Virulence Virulence Factor Expression PqsR->Virulence Activates pqsA_promoter->PqsA Upregulates pqsABCDE Operon pqsA_promoter->PqsBCD Upregulates pqsABCDE Operon Inhibitor Potential Inhibitors (Target PqsR) Inhibitor->PqsR Inhibit Binding

Caption: HHQ/PQS biosynthesis and PqsR regulatory circuit.

High-Throughput Screening Workflow

The primary goal of the HTS campaign is to identify small molecules that antagonize the PqsR receptor, thereby inhibiting the expression of the pqsA promoter. A whole-cell biosensor strain of P. aeruginosa is typically used for this purpose. This strain contains a transcriptional fusion of the pqsA promoter to a reporter gene, such as the luxCDABE operon, which produces bioluminescence upon activation.[7] A reduction in the luminescent signal in the presence of a test compound indicates potential inhibition of the HHQ/PqsR signaling pathway.

HTS_Workflow cluster_prep Preparation cluster_screen Screening & Analysis cluster_validation Validation lib_prep 1. Compound Library Preparation (e.g., 10 mM in DMSO) assay_prep 2. Assay Plate Preparation (Transfer of compounds to 384-well plates) lib_prep->assay_prep primary_screen 3. Primary HTS (Single high concentration, e.g., 50 µM) - Add P. aeruginosa pqsA-lux reporter - Incubate & Measure Luminescence assay_prep->primary_screen hit_id 4. Hit Identification (Compounds causing >50% signal inhibition) primary_screen->hit_id dose_response 5. Dose-Response Assay (Generate 8-point curves for hits) hit_id->dose_response Primary Hits ortho_assay 8. Orthogonal Assays (e.g., Pyocyanin quantification, Biofilm inhibition) hit_id->ortho_assay False Positives (Discard) ic50 6. IC50 Determination (Calculate potency of confirmed hits) dose_response->ic50 counter_screen 7. Counter-Screening (Assess cytotoxicity & non-specific effects) ic50->counter_screen Confirmed Hits counter_screen->ortho_assay sar 9. Structure-Activity Relationship (SAR) Studies ortho_assay->sar

Caption: High-throughput screening workflow for PqsR inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a pqsA-lux Reporter Assay

This protocol describes a primary screen to identify potential inhibitors of the PqsR-dependent signaling pathway from a large compound library using a P. aeruginosa strain chromosomally integrated with a PpqsA-lux reporter fusion.

Materials and Reagents:

  • P. aeruginosa PAO1-L containing mCTX::PpqsA-lux[7][8]

  • Lysogeny Broth (LB)

  • Test compounds dissolved in 100% DMSO

  • Positive Control: Known PqsR inhibitor (e.g., M64)[8]

  • Negative Control: 100% DMSO

  • Sterile, white, clear-bottom 384-well microplates

  • Luminometer plate reader

Procedure:

  • Culture Preparation: Inoculate 10 mL of LB medium with a single colony of the P. aeruginosa reporter strain. Incubate overnight at 37°C with shaking (200 rpm).

  • Culture Dilution: The next day, measure the optical density at 600 nm (OD600). Dilute the overnight culture in fresh LB medium to a starting OD600 of 0.05.

  • Compound Plating: Using an automated liquid handler, dispense 0.5 µL of test compounds, positive control, and negative control (DMSO) from the source plates into the wells of the 384-well assay plates. This results in a final concentration of 50 µM for test compounds, assuming a final assay volume of 50 µL.

  • Cell Inoculation: Dispense 49.5 µL of the diluted bacterial culture into each well of the assay plates containing the compounds.

  • Incubation: Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation. Incubate the plates for 16-18 hours at 37°C with shaking (200 rpm).

  • Data Acquisition: After incubation, measure the OD600 of each well to assess bacterial growth (cytotoxicity). Subsequently, measure the bioluminescence (Relative Light Units, RLU) using a luminometer with an integration time of 1 second per well.

  • Data Analysis:

    • Normalize the luminescence data by dividing the RLU of each well by its corresponding OD600 value to account for any growth inhibition.

    • Calculate the percent inhibition for each test compound relative to the DMSO controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

    • Identify "primary hits" as compounds that exhibit ≥50% inhibition and do not reduce cell growth by more than 20% compared to the DMSO control.

Protocol 2: Dose-Response and IC50 Determination

This protocol is used to confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC50).

Materials and Reagents:

  • Same as Protocol 1.

  • Primary hit compounds.

Procedure:

  • Serial Dilution: Prepare a series of 8-point, two-fold serial dilutions for each primary hit compound in 100% DMSO, starting from a high concentration (e.g., 2 mM).

  • Compound Plating: Dispense 0.5 µL of each concentration of the hit compounds into designated wells of a 384-well plate. Include DMSO as a negative control.

  • Assay Execution: Follow steps 1, 2, 4, 5, and 6 from Protocol 1.

  • Data Analysis:

    • Normalize luminescence values to OD600 as described previously.

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the bioluminescent signal by 50%.[11]

Data Presentation

Quantitative data from HTS campaigns should be organized for clarity and comparative analysis.

Table 1: Typical Assay Conditions for Primary HTS

ParameterCondition
OrganismP. aeruginosa PAO1-L (mCTX::PpqsA-lux)
Plate Format384-well, white, clear-bottom
Assay Volume50 µL
Compound Conc.50 µM
DMSO Final Conc.1%
Incubation Time16-18 hours
Incubation Temp.37°C
ReadoutsOD600, Luminescence (RLU)
Hit Threshold≥50% Inhibition

Table 2: Example IC50 Data for a Confirmed PqsR Inhibitor

The following data represents typical results for a potent PqsR antagonist identified through screening.[8]

Compound IDScaffoldPAO1-L IC50 (µM)PA14 IC50 (µM)
40 2-((5-methyl-5H-[1][5][12]triazino[5,6-b]indol-3-yl)thio) acetamide0.25 ± 0.120.34 ± 0.03
M64 Quinazolinone1.20 ± 0.080.70 ± 0.05

Data presented as mean ± standard deviation from replicate experiments. The use of multiple P. aeruginosa strains (e.g., PAO1-L and PA14) is crucial to ensure the inhibitor is effective across different genetic backgrounds.[8]

References

Application Note: Quantitative Analysis of 2-Alkyl-4-Quinolones in Bacterial Cultures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4-quinolones (AQs) are a class of quorum sensing signal molecules produced by several bacterial species, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3][4] These molecules play a crucial role in regulating virulence, biofilm formation, and other aspects of bacterial pathogenesis, making them attractive targets for novel anti-infective therapies.[1][4][5] Accurate and sensitive quantification of AQs in bacterial cultures is essential for understanding their biological functions and for screening potential inhibitors of their biosynthesis or signaling pathways. This application note provides a detailed protocol for the analysis of AQs from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[6][7][8]

PQS Signaling Pathway in Pseudomonas aeruginosa

The Pseudomonas quinolone signal (PQS) system is a key component of the intricate quorum-sensing network in P. aeruginosa. The biosynthesis of AQs is primarily governed by the pqsABCDE operon.[1][9] PqsA initiates the pathway by converting anthranilic acid to anthraniloyl-CoA.[9] Subsequent enzymatic reactions catalyzed by PqsD and PqsBC lead to the formation of 2-heptyl-4-quinolone (HHQ), the precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS).[5][9] The conversion of HHQ to PQS is mediated by the monooxygenase PqsH.[5] Another enzyme, PqsL, is involved in the synthesis of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a cytochrome inhibitor.[5] The transcriptional regulator PqsR (also known as MvfR) binds to HHQ or PQS, leading to the positive regulation of the pqsABCDE operon.[5] PqsE acts as an effector protein that modulates the expression of various virulence factors.[9]

PQS_Signaling_Pathway cluster_biosynthesis AQ Biosynthesis cluster_regulation Regulation & Signaling pqsABCDE pqsABCDE operon PqsA PqsA pqsABCDE->PqsA PqsD PqsD pqsABCDE->PqsD PqsE PqsE Effector Protein pqsABCDE->PqsE Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA Anthraniloyl_CoA->PqsD Two_ABA_CoA 2-aminobenzoylacetyl-CoA PqsD->Two_ABA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD HHQ HHQ (this compound) Two_ABA_CoA->HHQ PqsH PqsH HHQ->PqsH PqsL PqsL HHQ->PqsL PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR binds PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsH->PQS PQS->PqsR binds HQNO HQNO (2-heptyl-4-hydroxyquinoline N-oxide) PqsL->HQNO PqsR->pqsABCDE activates Virulence_Genes Virulence Genes & Biofilm Formation PqsE->Virulence_Genes regulates

PQS Biosynthesis and Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the quantitative analysis of AQs from bacterial cultures involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Start Bacterial Culture (e.g., P. aeruginosa) Centrifugation Centrifugation to remove bacterial cells Start->Centrifugation Supernatant_Collection Collection of Culture Supernatant Centrifugation->Supernatant_Collection Extraction Liquid-Liquid Extraction (e.g., with acidified ethyl acetate) Supernatant_Collection->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis (SRM/MRM mode) Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

LC-MS/MS Analysis Workflow.

Detailed Experimental Protocols

Bacterial Culture and Sample Collection
  • Bacterial Strain: Pseudomonas aeruginosa PAO1 (or other relevant strains).

  • Culture Medium: A suitable growth medium such as Luria-Bertani (LB) broth or a defined minimal medium. Iron-deplete conditions have been shown to induce AQ production.[7]

  • Growth Conditions: Inoculate the medium with an overnight culture of the bacterial strain and incubate at 37°C with shaking.

  • Sample Collection: At the desired time point (e.g., late exponential or stationary phase), collect an aliquot of the bacterial culture. Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant, which contains the secreted AQs, for analysis.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of bacterial culture supernatant, add a suitable internal standard (e.g., nalidixic acid) to correct for extraction efficiency and matrix effects.[7]

  • Acidify the supernatant to a pH of approximately 3-4 with an appropriate acid (e.g., formic acid).

  • Perform liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the aqueous and organic phases.

  • Carefully transfer the organic phase (top layer) to a clean tube.

  • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of a solvent compatible with the LC-MS/MS system, such as a mixture of methanol, water, and acetonitrile.[7]

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is commonly used for the separation of AQs.

  • Mobile Phase: A gradient elution using two solvents is typically employed.[7]

    • Solvent A: Water with 0.1% formic acid (and optionally 200 µM EDTA).[7]

    • Solvent B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient Program: An example gradient could be: 0-0.5 min at 20% B, 0.5-4.0 min linear gradient to 95% B, 4.5-5.0 min hold at 95% B, followed by re-equilibration at initial conditions.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7][9]

Quantitative Data and Mass Transitions

The quantification of AQs is achieved by monitoring specific precursor-to-product ion transitions (m/z). The following table summarizes the mass transitions for several common AQs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
HHQ (C7) 244.1159.1
PQS (C7) 260.1175.1 / 159.1
HQNO (C7) 260.1159.1 / 175.1
NHQ (C9) 272.2159.1
PQS (C9) 288.1175.1 / 159.1
NQNO (C9) 288.1159.1 / 175.1

Note: PQS and HQNO congeners can have identical mass transitions but are distinguishable by their chromatographic retention times.[7]

A calibration curve should be prepared using authentic standards of the AQs of interest over a linear range (e.g., 25-1000 nmol/L) to enable accurate quantification.[7][8]

Data Analysis and Interpretation

The concentration of each AQ in the bacterial culture supernatant is determined by comparing the peak area of the analyte to that of the internal standard and interpolating the concentration from the calibration curve. The results can be expressed in units such as ng/mL or µM. This quantitative data allows for the comparison of AQ production under different experimental conditions, between different bacterial strains, or in the presence of potential inhibitors.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive platform for the quantitative analysis of 2-alkyl-4-quinolones in bacterial cultures. This approach is invaluable for researchers in microbiology, infectious disease, and drug discovery who are investigating the role of AQ-mediated quorum sensing in bacterial pathogenesis and seeking to develop novel therapeutic strategies to combat bacterial infections. The detailed protocols and data provided herein serve as a comprehensive guide for the successful implementation of this powerful analytical technique.

References

Application Notes and Protocols for Studying 2-Heptyl-4-quinolone (HHQ) in Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the role of 2-heptyl-4-quinolone (HHQ) in the biofilm formation of Pseudomonas aeruginosa. The protocols outlined below cover the essential techniques for quantifying biofilm formation, analyzing the HHQ signaling pathway, and investigating the genetic basis of its function.

Introduction to HHQ and its Role in Biofilm Formation

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This mode of growth confers increased resistance to antibiotics and the host immune system. The formation and maintenance of these biofilms are tightly regulated by complex cell-to-cell communication systems known as quorum sensing (QS).

One of the key QS systems in P. aeruginosa is the pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules.[1] A central molecule in this system is this compound (HHQ), which serves as a precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS).[2] Both HHQ and PQS bind to the transcriptional regulator PqsR (also known as MvfR), activating the expression of genes involved in virulence factor production and biofilm development.[3] Understanding the intricate role of HHQ in this signaling cascade is crucial for the development of novel anti-biofilm therapeutics.

Key Experimental Protocols

This section details the methodologies for fundamental experiments to investigate the influence of HHQ on P. aeruginosa biofilm formation.

Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay

This protocol describes a static biofilm formation assay in a 96-well microtiter plate format, a widely used method for high-throughput screening of biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain of interest (e.g., PAO1, PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium (e.g., Tryptic Soy Broth (TSB) with 0.2% glucose)

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.

  • Biofilm Growth: Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Extraction and Quantification of HHQ by LC-MS/MS

This protocol details the extraction of HHQ from P. aeruginosa cultures and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • P. aeruginosa culture

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Internal standard (e.g., a deuterated HHQ analogue)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB broth) to the desired growth phase.

  • Extraction:

    • To 1 mL of bacterial culture, add 1 mL of acidified ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed to separate the phases.

    • Carefully transfer the upper organic phase to a clean tube.

    • Repeat the extraction step on the aqueous phase with another 1 mL of acidified ethyl acetate and pool the organic phases.

  • Sample Preparation:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol or a suitable mobile phase.

    • Add an internal standard at a known concentration.

    • Centrifuge to pellet any insoluble material before transferring the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) transitions of HHQ and the internal standard.

    • Quantify HHQ by comparing its peak area to that of the internal standard and a standard curve of known HHQ concentrations.

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (HHQ) Typically m/z 244.2 -> 159.1
MRM Transition (PQS) Typically m/z 260.2 -> 175.1

Note: Specific MRM transitions should be optimized for the instrument used.

Protocol 3: Construction of a pqsA Mutant in P. aeruginosa

This section provides a general workflow for creating a markerless deletion of the pqsA gene, which is essential for HHQ biosynthesis, using two-step allelic exchange. This technique requires expertise in molecular biology.

Principle:

This method involves the introduction of a suicide vector containing flanking regions of the target gene (pqsA) into P. aeruginosa. The first crossover event integrates the plasmid into the chromosome. A second crossover event, selected for by a counter-selectable marker (e.g., sacB), results in either the wild-type allele or the deletion allele remaining in the chromosome.

General Workflow:

  • Construct the Suicide Vector:

    • Amplify the upstream and downstream regions (homologous arms, ~500-1000 bp each) flanking the pqsA gene from P. aeruginosa genomic DNA using PCR.

    • Clone these two fragments into a suicide vector (e.g., pEX18Ap, which contains the sacB gene for sucrose (B13894) counter-selection and an antibiotic resistance marker for selection in E. coli). The two fragments should be ligated together, effectively creating an in-frame deletion of the pqsA coding sequence.

  • Introduce the Vector into P. aeruginosa :

    • Transform the constructed suicide vector into a suitable E. coli strain for conjugation (e.g., SM10).

    • Transfer the plasmid from E. coli to P. aeruginosa via biparental mating.

  • Select for the First Crossover (Merodiploids):

    • Plate the conjugation mixture on selective agar (B569324) containing an antibiotic to which the suicide vector confers resistance and an antibiotic to select against the E. coli donor. This selects for P. aeruginosa cells in which the plasmid has integrated into the chromosome.

  • Select for the Second Crossover (Resolution):

    • Grow the merodiploid colonies in a non-selective medium.

    • Plate the culture on a medium containing sucrose (e.g., 10% sucrose). The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. This selects for cells that have lost the suicide vector backbone through a second crossover event.

  • Screen for the Deletion Mutant:

    • Patch the sucrose-resistant colonies onto plates with and without the antibiotic for the suicide vector to confirm the loss of the plasmid.

    • Use PCR with primers flanking the pqsA gene to screen for colonies that have the smaller PCR product corresponding to the deletion allele.

    • Confirm the deletion by DNA sequencing.

Protocol 4: Gene Expression Analysis in Biofilms by qRT-PCR

This protocol outlines the steps for analyzing the expression of genes involved in the HHQ signaling pathway within a biofilm.

Materials:

  • P. aeruginosa biofilm culture

  • RNA extraction kit suitable for bacteria and biofilms

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., pqsA, pqsR) and a housekeeping gene (e.g., rpoD, gyrB)

  • Real-time PCR instrument

Procedure:

  • Biofilm Cultivation and Harvesting: Grow P. aeruginosa biofilms under the desired conditions (e.g., on glass slides in a flow cell or in a microtiter plate). Harvest the biofilm by scraping or sonication.

  • RNA Extraction:

    • Immediately stabilize the RNA in the harvested biofilm cells using a commercial RNA stabilization solution or by flash-freezing in liquid nitrogen.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions. Include a mechanical lysis step (e.g., bead beating) to efficiently disrupt the biofilm matrix and bacterial cells.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qRT-PCR reactions with the cDNA template, qPCR master mix, and primers for the target and housekeeping genes.

    • Run the reactions in a real-time PCR instrument.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene.

Data Presentation

Table 1: Example Quantitative Data for HHQ and PQS Production in Wild-Type and Mutant P. aeruginosa

StrainHHQ (µM)PQS (µM)Biofilm Formation (OD550)
Wild-Type (PAO1)15.2 ± 2.18.5 ± 1.31.8 ± 0.2
ΔpqsANot DetectedNot Detected0.4 ± 0.1
ΔpqsH25.8 ± 3.5Not Detected0.9 ± 0.1

Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Visualizations

HHQ_Signaling_Pathway cluster_synthesis HHQ Biosynthesis cluster_conversion PQS Conversion & Signaling Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsBCD PqsBCD PqsA->PqsBCD Anthraniloyl-CoA HHQ This compound (HHQ) PqsBCD->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) HHQ->PqsR PQS PQS PqsH->PQS PQS->PqsR pqsA_operon pqsABCDE operon PqsR->pqsA_operon Positive Feedback Virulence_Biofilm Virulence & Biofilm Genes PqsR->Virulence_Biofilm Gene Regulation

Caption: The PQS signaling pathway in Pseudomonas aeruginosa.

Experimental_Workflow cluster_strain Strain Selection & Preparation cluster_biofilm Biofilm Formation & Quantification cluster_hhq HHQ Extraction & Analysis cluster_gene Gene Expression Analysis WT Wild-Type P. aeruginosa Culture Overnight Culture WT->Culture Mutant pqsA Mutant Mutant->Culture Inoculation Inoculate 96-well Plate Culture->Inoculation Extraction Solvent Extraction Culture->Extraction Incubation Static Incubation (24-48h) Inoculation->Incubation CV_Stain Crystal Violet Staining Incubation->CV_Stain RNA_Extraction RNA Extraction from Biofilm Incubation->RNA_Extraction Quantification Measure Absorbance (OD550) CV_Stain->Quantification LCMS LC-MS/MS Analysis Extraction->LCMS HHQ_Quant Quantify HHQ Levels LCMS->HHQ_Quant cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR (pqsA, pqsR) cDNA_Synthesis->qRT_PCR Gene_Expression Relative Gene Expression qRT_PCR->Gene_Expression

Caption: Experimental workflow for studying HHQ in biofilm formation.

References

Application Notes and Protocols: 2-Heptyl-4-quinolone (HHQ) as a Biomarker for Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis (CF). The bacterium's ability to coordinate virulence factor expression and biofilm formation through a sophisticated cell-to-cell communication system, known as quorum sensing (QS), is central to its pathogenicity. One of the key signaling molecules in the P. aeruginosa QS network is 2-heptyl-4-quinolone (HHQ), a precursor to the Pseudomonas quinolone signal (PQS).

HHQ, along with PQS, plays a pivotal role in regulating the expression of numerous virulence genes via the MvfR (PqsR)-mediated QS system. Its detection in clinical samples offers a promising avenue for a specific and sensitive biomarker for the presence and activity of P. aeruginosa infections. These application notes provide detailed protocols for the quantification of HHQ in various clinical matrices and summarize key data to support its use as a biomarker for infection status, bacterial load, and as a potential target for novel anti-virulence therapies.

HHQ Signaling Pathway in Pseudomonas aeruginosa

The biosynthesis of HHQ is a critical step in the PQS quorum sensing cascade. The pathway begins with anthranilic acid, which is converted to HHQ by the enzymatic machinery encoded by the pqsABCDE operon. HHQ then acts as an intracellular signaling molecule and is also converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to and activate the transcriptional regulator MvfR (PqsR), leading to the upregulation of virulence factor production and a positive feedback loop that enhances their own synthesis.

HHQ_Signaling_Pathway HHQ Biosynthesis and Signaling Pathway cluster_biosynthesis HHQ Biosynthesis cluster_signaling Quorum Sensing Regulation Anthranilate Anthranilic Acid pqsA pqsA Anthranilate->pqsA pqsBCD pqsBCD pqsA->pqsBCD Anthraniloyl-CoA HHQ This compound (HHQ) pqsBCD->HHQ pqsH pqsH HHQ->pqsH MvfR MvfR (PqsR) Transcriptional Regulator HHQ->MvfR Binds and Activates PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->MvfR Binds and Activates Virulence Virulence Factor Expression MvfR->Virulence Upregulates pqsABCDE pqsABCDE operon MvfR->pqsABCDE Positive Feedback

Caption: HHQ Biosynthesis and its role in the MvfR-mediated quorum sensing pathway in P. aeruginosa.

Data Presentation: HHQ in Clinical Samples

Quantitative analysis of HHQ in various clinical samples has demonstrated its potential as a biomarker for P. aeruginosa infection. The following tables summarize representative data from studies on patients with cystic fibrosis and other infections.

Table 1: HHQ Concentrations in Sputum of Cystic Fibrosis Patients

Patient GroupHHQ Concentration (ng/mL)Reference
P. aeruginosa Positive1.5 - 150[1][2]
P. aeruginosa NegativeNot Detected - < 1[1][2]

Table 2: HHQ Concentrations in Various Clinical Samples from P. aeruginosa Infected CF Patients

Sample TypeHHQ Concentration Range (nM)Reference
Sputum10 - 500[3][4]
Plasma1 - 50[3]
Urine0.5 - 20[3]

Table 3: Correlation of HHQ Levels with P. aeruginosa Bacterial Load in Sputum

Analytical MethodCorrelation with HHQReference
Quantitative PCR (qPCR)Positive and Significant[5]
Standard Plate Count (CFU/mL)Positive[5]

Experimental Protocols

The following protocols provide detailed methodologies for the collection, processing, and analysis of clinical samples for the quantification of HHQ.

Experimental Workflow for HHQ Quantification

Experimental_Workflow Experimental Workflow for HHQ Quantification cluster_sample Sample Handling cluster_extraction HHQ Extraction cluster_analysis Analysis cluster_quantification Quantification A 1. Clinical Sample Collection (Sputum, Plasma, BALF) B 2. Sample Processing (Homogenization/Digestion) A->B C 3. Liquid-Liquid Extraction (Acidified Ethyl Acetate) B->C D 4. Evaporation and Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Data Acquisition and Processing E->F G 7. Quantification using Standard Curve F->G

Caption: A streamlined workflow for the quantification of HHQ from clinical samples.

Protocol 1: Sputum Sample Collection and Processing

This protocol is adapted from standard operating procedures for sputum processing for biomarker analysis.[6]

Materials:

  • Sterile, wide-mouth sputum collection containers

  • Dithiothreitol (DTT) solution (e.g., Sputasol) or sterile phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Sterile cryovials

Procedure:

  • Sputum Collection: Instruct the patient to provide a deep cough specimen, preferably in the morning before eating or drinking, into a sterile collection container.

  • Homogenization (Mechanical):

    • If the sample is highly viscous, add an equal volume of sterile PBS.

    • Vortex vigorously for 1-2 minutes to liquefy the sample.

  • Digestion (Chemical - for highly mucoid samples):

    • Add an equal volume of DTT solution to the sputum sample.

    • Incubate at room temperature for 15-30 minutes with intermittent vortexing until the sample is liquefied.[7]

  • Centrifugation: Centrifuge the homogenized/digested sputum at 2000 x g for 10 minutes to pellet cellular debris and bacteria.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the soluble HHQ, and transfer it to a fresh tube.

  • Storage: Aliquot the supernatant into sterile cryovials and store at -80°C until extraction.

Protocol 2: HHQ Extraction from Processed Sputum

This protocol is based on methods for the extraction of quinolones from biological matrices.[8]

Materials:

  • Processed sputum supernatant (from Protocol 1)

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Methanol (B129727) (LC-MS grade)

Procedure:

  • Acidification: For each 1 mL of sputum supernatant, add 50 µL of formic acid to acidify the sample.

  • Liquid-Liquid Extraction:

    • Add 3 volumes of acidified ethyl acetate to the acidified supernatant (e.g., 3 mL of ethyl acetate to 1 mL of supernatant).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer (ethyl acetate) containing HHQ and transfer it to a clean glass tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 3 volumes of acidified ethyl acetate to maximize HHQ recovery. Combine the organic layers.

  • Evaporation: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of LC-MS grade methanol (e.g., 100-200 µL) for LC-MS/MS analysis.

Protocol 3: Quantification of HHQ by LC-MS/MS

This protocol is based on a validated method for the quantification of 2-alkyl-4(1H)-quinolones.[9]

Instrumentation and Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • HHQ analytical standard.

  • Internal standard (e.g., nalidixic acid or a stable isotope-labeled HHQ).

LC-MS/MS Parameters:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40°C

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 - 0.5 20
    0.5 - 4.0 20 -> 95
    4.0 - 5.0 95
    5.1 - 6.0 95 -> 20

    | 6.0 - 8.0 | 20 (Re-equilibration) |

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • HHQ: Precursor ion (m/z) 244.2 -> Product ion (m/z) 159.1

    • Internal Standard (Nalidixic Acid): Precursor ion (m/z) 233.1 -> Product ion (m/z) 215.1

  • Collision Energy and other MS parameters: Optimize based on the specific instrument used.

Quantification:

  • Prepare a standard curve of HHQ in the reconstitution solvent (methanol) with a fixed concentration of the internal standard.

  • Analyze the standards and the extracted samples by LC-MS/MS.

  • Calculate the peak area ratio of HHQ to the internal standard for both the standards and the samples.

  • Construct a calibration curve by plotting the peak area ratio versus the HHQ concentration for the standards.

  • Determine the concentration of HHQ in the samples by interpolating their peak area ratios on the calibration curve.

Clinical Utility and Future Perspectives

The quantification of HHQ in clinical samples holds significant promise for the management of P. aeruginosa infections. As a specific product of this pathogen, HHQ can serve as a direct biomarker of its presence and metabolic activity.

  • Diagnosis and Monitoring: HHQ levels can aid in the early diagnosis of P. aeruginosa infections, particularly in non-sputum producing patients or in cases of ventilator-associated pneumonia (VAP) where bronchoalveolar lavage fluid (BALF) can be analyzed. Monitoring HHQ concentrations over time could provide insights into the efficacy of antimicrobial therapy and predict clinical outcomes.

  • Drug Development: The enzymes in the HHQ biosynthesis pathway, such as PqsA and PqsD, are attractive targets for the development of novel anti-virulence drugs.[10] High-throughput screening assays for inhibitors of this pathway can be developed, and the quantification of HHQ can serve as a primary endpoint to assess the in vitro and in vivo efficacy of these drug candidates.

Further research is warranted to establish clinical cutoff values for HHQ in different patient populations and to validate its utility in large-scale prospective studies. The development of rapid, point-of-care diagnostic tests for HHQ could revolutionize the management of P. aeruginosa infections, enabling timely and targeted therapeutic interventions.

References

Application Notes and Protocols for the Genetic Manipulation of the pqs Quorum Sensing System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pseudomonas Quinolone Signal (pqs) quorum sensing system is a crucial regulatory network in the opportunistic human pathogen Pseudomonas aeruginosa. It governs the production of numerous virulence factors and plays a pivotal role in biofilm formation, making it an attractive target for novel anti-virulence strategies. This document provides detailed application notes and experimental protocols for the genetic manipulation of the pqs system, enabling researchers to investigate its function and explore its potential as a therapeutic target.

The pqs Quorum Sensing System: An Overview

The pqs system, also known as the MvfR (Multiple Virulence Factor Regulator) system, is a complex signaling cascade.[1][2][3] The central regulator is the LysR-type transcriptional regulator PqsR (also known as MvfR).[1][2][4] PqsR is activated by the binding of two key signaling molecules: 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS).[5][6][7]

The biosynthesis of these quinolone signals is encoded by the pqsABCDE operon.[4][8][9][10] The conversion of HHQ to the more potent PQS is catalyzed by the monooxygenase PqsH.[5][6][11][12] The activated PqsR-PQS/HHQ complex binds to the promoter of the pqsABCDE operon, creating a positive feedback loop.[6][13] This system is intricately linked with other quorum sensing networks in P. aeruginosa, including the las and rhl systems, forming a hierarchical regulatory cascade that controls the expression of a large number of virulence genes.[5][14][15]

Key Components of the pqs System:

ComponentFunction
PqsR (MvfR) Transcriptional regulator, receptor for HHQ and PQS.[1][2][4]
pqsABCDE operon Encodes enzymes for the biosynthesis of HHQ and other alkyl-quinolones.[4][8][9][10]
PqsH Monooxygenase that converts HHQ to PQS.[5][6][11][12]
HHQ This compound, a primary signaling molecule.[5][6]
PQS 2-heptyl-3-hydroxy-4-quinolone, a potent signaling molecule.[5][6][14]
PqsE A thioesterase with regulatory functions, linking the pqs and rhl systems.[16][17][18]

Genetic Manipulation Strategies

Genetic manipulation of the pqs system is fundamental to understanding its role in pathogenesis. Key techniques include gene knockouts to study loss-of-function phenotypes, gene overexpression to investigate gain-of-function effects, and reporter fusions to monitor gene expression.

Gene Knockout via Allelic Exchange

Allelic exchange is a powerful method for creating unmarked gene deletions in P. aeruginosa.[4][5][8][10][14][17][19][20][21][22] This technique involves the use of a suicide vector containing homologous regions flanking the target gene and a counter-selectable marker, such as sacB, which confers sucrose (B13894) sensitivity.

Gene Overexpression

To study the effects of increased gene dosage, genes of the pqs system can be cloned into expression vectors. These vectors typically contain an inducible promoter, allowing for controlled expression of the target gene.

Promoter-Reporter Fusions

To monitor the transcriptional activity of pqs genes, their promoter regions can be fused to a reporter gene, such as lacZ (encoding β-galactosidase), in a reporter plasmid. The activity of the reporter enzyme can then be quantified to infer promoter activity under different conditions.

Quantitative Data on the Impact of pqs Genetic Manipulation

Genetic manipulation of the pqs system has profound effects on the production of virulence factors. The following table summarizes quantitative data from studies on pqs mutants.

Genetic ModificationVirulence Factor% Reduction Compared to Wild-TypeReference(s)
ΔpqsAPyocyanin (B1662382)>90%[18]
ΔpqsAElastase~50-70%[18]
ΔpqsARhamnolipids>80%[18]
ΔpqsRPyocyanin>95%[23]
ΔpqsRPQS ProductionUndetectable[23]
ΔpqsHPQS ProductionUndetectable[11]
ΔpqsHPyocyanin~70-80%
ΔpqsEPyocyanin~60-70%[17][18]
ΔpqsEElastase~40-60%[17][18]
ΔpqsERhamnolipids~50-70%[17][18]

Experimental Protocols

Protocol for Unmarked Gene Knockout of pqsA using Allelic Exchange

This protocol describes the creation of a clean, unmarked deletion of the pqsA gene in P. aeruginosa using the suicide vector pEX18Tc, which carries the sacB gene for sucrose-based counter-selection.

Workflow for pqsA Gene Knockout:

G cluster_0 Plasmid Construction cluster_1 Conjugation and Integration cluster_2 Counter-selection and Verification A Amplify upstream and downstream flanking regions of pqsA B Clone flanking regions into pEX18Tc suicide vector A->B Ligation C Transform pEX18Tc-ΔpqsA into E. coli S17-1 D Conjugate with P. aeruginosa C->D E Select for single crossover mutants (merodiploids) on tetracycline (B611298) plates D->E F Grow merodiploids on sucrose plates G Screen for double crossover mutants (tetracycline sensitive) F->G Sucrose counter-selection H Verify deletion by PCR and sequencing G->H

Caption: Workflow for creating an unmarked pqsA gene knockout.

Materials:

  • P. aeruginosa wild-type strain (e.g., PAO1 or PA14)

  • E. coli S17-1 λpir

  • pEX18Tc suicide vector

  • Primers for amplifying regions flanking pqsA

  • Restriction enzymes and T4 DNA ligase

  • LB agar (B569324) and broth

  • Tetracycline and Sucrose

  • Reagents for PCR and DNA sequencing

Procedure:

  • Construct the Deletion Vector: a. Design primers to amplify ~500 bp upstream and ~500 bp downstream of the pqsA gene. Incorporate appropriate restriction sites into the primers for cloning into pEX18Tc. b. Perform PCR to amplify the upstream and downstream fragments from P. aeruginosa genomic DNA. c. Digest the PCR products and the pEX18Tc vector with the chosen restriction enzymes. d. Ligate the digested fragments into the pEX18Tc vector to create pEX18Tc-ΔpqsA. e. Transform the ligation mixture into E. coli DH5α and select for transformants on LB agar with tetracycline. f. Verify the correct construct by restriction digestion and sequencing.

  • Conjugation: a. Transform the verified pEX18Tc-ΔpqsA plasmid into the donor E. coli S17-1 λpir strain. b. Grow overnight cultures of the E. coli S17-1 (pEX18Tc-ΔpqsA) donor and the recipient P. aeruginosa wild-type strain. c. Mix 100 µL of each culture, spot onto an LB agar plate, and incubate at 37°C for 4-6 hours to allow conjugation.

  • Selection of Merodiploids (Single Crossover): a. Scrape the conjugation mixture from the plate and resuspend in 1 mL of LB broth. b. Plate serial dilutions onto PIA (Pseudomonas Isolation Agar) plates containing tetracycline to select against E. coli and for P. aeruginosa that have integrated the plasmid into their chromosome. c. Incubate at 37°C until colonies appear. These are the merodiploid single-crossover mutants.

  • Counter-selection for Double Crossover: a. Inoculate several merodiploid colonies into LB broth without antibiotics and grow overnight at 37°C. b. Plate serial dilutions of the overnight cultures onto LB agar plates containing 10% sucrose. c. Incubate at 30°C. The sacB gene on the integrated plasmid converts sucrose into a toxic product, killing the cells that retain the plasmid backbone. Colonies that grow have undergone a second crossover event, excising the plasmid.

  • Verification of Deletion: a. Patch the sucrose-resistant colonies onto LB agar and LB agar with tetracycline. Colonies that grow on LB but not on tetracycline plates are potential unmarked deletion mutants. b. Confirm the deletion of the pqsA gene by colony PCR using primers that flank the deleted region and by DNA sequencing.

Protocol for Overexpression of pqsE

This protocol describes the overexpression of pqsE in P. aeruginosa using a broad-host-range expression vector such as pBBR1MCS-5, which can be induced with IPTG.

Workflow for pqsE Overexpression:

G A Amplify pqsE coding sequence by PCR B Clone pqsE into an expression vector (e.g., pBBR1MCS-5) A->B Ligation C Transform the expression plasmid into E. coli B->C D Introduce the plasmid into P. aeruginosa by conjugation or electroporation C->D E Induce pqsE expression with IPTG D->E F Analyze the phenotype (e.g., virulence factor production) E->F

Caption: Workflow for the overexpression of the pqsE gene.

Materials:

  • P. aeruginosa wild-type or mutant strain

  • pBBR1MCS-5 expression vector

  • Primers for amplifying the pqsE coding sequence

  • Restriction enzymes and T4 DNA ligase

  • LB agar and broth

  • Appropriate antibiotics for plasmid selection (e.g., gentamicin)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Construct the Expression Plasmid: a. Design primers to amplify the entire coding sequence of pqsE. Include restriction sites compatible with the multiple cloning site of pBBR1MCS-5. b. Amplify the pqsE gene from P. aeruginosa genomic DNA. c. Digest the PCR product and the pBBR1MCS-5 vector. d. Ligate the pqsE gene into the vector to create pBBR1-pqsE. e. Transform into E. coli and verify the construct.

  • Introduce into P. aeruginosa: a. Introduce the pBBR1-pqsE plasmid into the desired P. aeruginosa strain via conjugation from E. coli S17-1 or by electroporation. b. Select for transformants on PIA plates containing the appropriate antibiotic.

  • Induce Gene Expression: a. Grow an overnight culture of the P. aeruginosa strain containing pBBR1-pqsE. b. Inoculate fresh LB broth with the overnight culture and grow to the desired optical density (e.g., OD600 of 0.5). c. Add IPTG to the culture to a final concentration of 1 mM to induce the expression of pqsE. d. Continue to incubate the culture for the desired period.

  • Phenotypic Analysis: a. Harvest the culture supernatant and/or cell pellets to quantify the production of virulence factors as described in the following protocols.

Protocol for Construction of a pqsA-lacZ Reporter Fusion

This protocol outlines the construction of a transcriptional fusion of the pqsA promoter to the lacZ reporter gene in a suitable vector like pLP170.

Workflow for pqsA-lacZ Reporter Fusion:

G A Amplify the pqsA promoter region B Clone the promoter fragment into a lacZ reporter vector A->B Ligation C Transform the reporter plasmid into E. coli B->C D Introduce the plasmid into P. aeruginosa C->D E Grow cultures under desired conditions D->E F Perform β-galactosidase assay to measure promoter activity E->F

Caption: Workflow for constructing and assaying a pqsA-lacZ reporter fusion.

Materials:

  • P. aeruginosa wild-type or mutant strain

  • pLP170 or a similar lacZ reporter vector

  • Primers to amplify the pqsA promoter region

  • Restriction enzymes and T4 DNA ligase

  • LB agar and broth

  • Appropriate antibiotics for plasmid selection

  • Reagents for β-galactosidase assay

Procedure:

  • Construct the Reporter Plasmid: a. Design primers to amplify the promoter region upstream of the pqsA gene (typically 300-500 bp).[23] b. Amplify the promoter region from P. aeruginosa genomic DNA. c. Digest the PCR product and the pLP170 vector with appropriate restriction enzymes. d. Ligate the promoter fragment upstream of the promoterless lacZ gene in the vector to create pLP170-pqsA'-lacZ. e. Transform into E. coli and verify the construct.

  • Introduce into P. aeruginosa: a. Introduce the reporter plasmid into the desired P. aeruginosa strain.

  • β-Galactosidase Assay: a. Grow overnight cultures of the reporter strain. b. Inoculate fresh media and grow to the desired growth phase. c. Harvest 1 ml of culture and measure the OD600. d. Permeabilize the cells using chloroform (B151607) and SDS. e. Add ONPG (o-nitrophenyl-β-D-galactopyranoside), the substrate for β-galactosidase.[3][24][25][26] f. Incubate at 28°C until a yellow color develops. g. Stop the reaction with Na2CO3.[27] h. Measure the absorbance at 420 nm and 550 nm. i. Calculate the Miller Units to quantify β-galactosidase activity.

Protocols for Quantifying pqs-Regulated Virulence Factors

Pyocyanin Quantification

Pyocyanin is a blue-green phenazine (B1670421) pigment produced by P. aeruginosa.

Procedure:

  • Grow P. aeruginosa in a suitable medium (e.g., King's A medium) for 24-48 hours.

  • Centrifuge 5 ml of the culture supernatant.

  • Extract the pyocyanin from the supernatant with 3 ml of chloroform.

  • Transfer the chloroform layer (blue) to a new tube.

  • Add 1 ml of 0.2 M HCl to the chloroform layer and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink (acidic) layer at 520 nm.[28]

  • Calculate the concentration of pyocyanin by multiplying the A520 by 17.072.[28]

Elastase Assay (Elastin Congo Red Method)

Elastase is a major protease secreted by P. aeruginosa.[29]

Procedure:

  • Grow P. aeruginosa cultures overnight.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Prepare an Elastin Congo Red (ECR) solution (10 mg/ml in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • Mix 100 µL of culture supernatant with 900 µL of ECR solution.

  • Incubate at 37°C with shaking for 3-6 hours.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm.[29]

  • Higher absorbance indicates higher elastase activity.

Rhamnolipid Quantification (Orcinol Method)

Rhamnolipids are biosurfactants produced by P. aeruginosa.

Procedure:

  • Centrifuge an overnight culture and collect the supernatant.

  • Extract the supernatant twice with an equal volume of diethyl ether.

  • Pool the ether extracts and evaporate to dryness.

  • Resuspend the dried extract in 100 µL of water.

  • Add 900 µL of orcinol (B57675) reagent (0.19% orcinol in 53% H2SO4).[30]

  • Heat at 80°C for 30 minutes.

  • Cool to room temperature and measure the absorbance at 421 nm.[11]

  • Quantify the rhamnolipid concentration using a rhamnose standard curve.

PQS and HHQ Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of PQS and HHQ.

Procedure:

  • Grow P. aeruginosa cultures and collect the supernatant.

  • Extract the supernatant with acidified ethyl acetate.[31]

  • Evaporate the organic solvent.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).

  • Analyze the samples using a reverse-phase C18 column on an LC-MS/MS system.

  • Use multiple reaction monitoring (MRM) to detect and quantify PQS and HHQ based on their specific parent and daughter ion transitions.

  • Quantify using a standard curve of pure PQS and HHQ.[16][31][32][33]

Signaling Pathway and Regulatory Logic

G LasR LasR PqsR PqsR (MvfR) LasR->PqsR + RhlR RhlR RhlR->PqsR - Virulence_Factors Virulence Factors (Pyocyanin, Elastase, etc.) RhlR->Virulence_Factors + pqsA_promoter pqsABCDE promoter PqsR->pqsA_promoter + PqsR->Virulence_Factors + pqsABCDE pqsABCDE pqsA_promoter->pqsABCDE HHQ HHQ pqsABCDE->HHQ Biosynthesis PqsE PqsE pqsABCDE->PqsE HHQ->PqsR Activation PQS PQS HHQ->PQS Conversion PqsH PqsH PqsH PQS->PqsR Activation PqsE->RhlR Modulation

Caption: Simplified signaling pathway of the pqs quorum sensing system.

This diagram illustrates the core regulatory logic of the pqs system. The expression of the master regulator pqsR is positively regulated by the las system and negatively regulated by the rhl system. PqsR, activated by HHQ or PQS, induces the expression of the pqsABCDE operon, leading to the synthesis of more quinolones in a positive feedback loop. The system ultimately controls the expression of a suite of virulence factors. PqsE acts as a key node, influencing the activity of the RhlR regulator.

References

Animal Models for In Vivo Investigation of 2-Heptyl-4-quinolone (HHQ) Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas Quinolone Signal (PQS), HHQ plays a significant role in regulating the expression of numerous virulence factors and mediating host-pathogen interactions.[1][2][3] Understanding the in vivo effects of HHQ is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. This document provides detailed application notes and standardized protocols for utilizing animal models to study the in vivo effects of HHQ. The focus is on murine models of acute lung infection, chronic lung infection, and wound infection, which are well-established and clinically relevant systems for investigating P. aeruginosa pathogenesis.

Key Concepts and In Vivo Effects of HHQ

HHQ, as part of the PQS quorum-sensing system, is involved in a complex regulatory network that influences bacterial virulence and the host immune response. In vivo studies have primarily highlighted its role in:

  • Immunomodulation: HHQ and PQS have been shown to suppress the host's innate immune response, thereby facilitating bacterial survival and dissemination. This is partly achieved by down-regulating the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation and immunity.[1]

  • Virulence Factor Regulation: The PQS system, including HHQ, controls the production of several virulence factors, such as elastase, pyocyanin, and rhamnolipids, which contribute to tissue damage and disease progression.

  • Biofilm Formation: Quorum sensing is integral to the development of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host defenses. The impact of HHQ on biofilm formation in vivo is a critical area of study.[4][5]

Animal Models for Studying HHQ Effects

The selection of an appropriate animal model is crucial for investigating the specific in vivo effects of HHQ. Murine models are the most commonly used due to their genetic tractability, cost-effectiveness, and well-characterized immune system.

Acute Lung Infection Model

This model is suitable for studying the initial stages of infection, including bacterial colonization, dissemination, and the acute inflammatory response.

Chronic Lung Infection Model

Chronic respiratory infections, particularly in the context of cystic fibrosis (CF), are a hallmark of P. aeruginosa pathogenesis. These models are designed to study long-term bacterial persistence, biofilm formation, and chronic inflammation.

Wound Infection Model

P. aeruginosa is a common and problematic pathogen in burn and chronic wounds. Wound infection models allow for the investigation of HHQ's role in wound healing, biofilm formation in a wound environment, and the local immune response.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies investigating the in vivo effects of the PQS system, including HHQ.

Table 1: Effect of PQS System on Bacterial Load in Murine Lung Infection Model

Animal ModelBacterial Strain(s)Inoculum Size (CFU)Time PointOrganFold Change in Bacterial Load (Wild-type vs. pqsA mutant)Reference
Intranasal InfectionP. aeruginosa PA141 x 10^724 hoursLungs~2-fold decrease[1]

Table 2: Effect of HHQ/PQS on Cytokine Production in Murine Macrophages

Cell TypeStimulusHHQ/PQS ConcentrationCytokinePercent InhibitionReference
J774A.1 mouse macrophagespqsA mutant supernatant0.28 µg/mlTNF-α~80%[1]
J774A.1 mouse macrophagespqsA mutant supernatant0.28 µg/mlIL-6~70%[1]

Experimental Protocols

Protocol 1: Murine Model of Acute P. aeruginosa Lung Infection

Objective: To establish an acute lung infection in mice to evaluate the in vivo effects of HHQ on bacterial pathogenesis and host immune response.

Materials:

  • Pseudomonas aeruginosa strains (e.g., wild-type PA14 and isogenic pqsA mutant)

  • Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Phosphate-buffered saline (PBS), sterile

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Pipettes and sterile tips

  • Surgical scissors and forceps

  • Stomacher or tissue homogenizer

  • Sterile 1.5 ml microcentrifuge tubes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Streak the desired P. aeruginosa strains from a frozen stock onto LB agar plates and incubate overnight at 37°C.

    • Inoculate a single colony into 5 ml of LB broth and grow overnight at 37°C with shaking (200 rpm).

    • The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

    • Harvest the bacteria by centrifugation (5000 x g for 10 minutes at 4°C).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^8 CFU/ml) using a spectrophotometer (OD600 of 1.0 ≈ 1 x 10^9 CFU/ml for PA14) and confirm by serial dilution and plate counting.

  • Intranasal Inoculation:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Once the mouse is fully anesthetized (unresponsive to a toe pinch), position it in a supine position.

    • Gently instill 20-50 µl of the bacterial suspension into the nares of the mouse (10-25 µl per nostril).

    • Maintain the mouse in a head-up position until it recovers from anesthesia to ensure the inoculum is inhaled into the lungs.

    • Monitor the animals closely for signs of distress.

  • Post-Infection Monitoring and Sample Collection:

    • At predetermined time points (e.g., 4, 24, 48 hours post-infection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells and cytokines (see Protocol 3).

    • Aseptically dissect the lungs and place them in a pre-weighed sterile tube containing 1 ml of sterile PBS.

  • Quantification of Bacterial Load:

    • Homogenize the lung tissue using a stomacher or a mechanical homogenizer.

    • Perform serial ten-fold dilutions of the lung homogenate in sterile PBS.

    • Plate 100 µl of each dilution onto LB agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the plates and calculate the number of CFU per gram of lung tissue.

Protocol 2: Murine Model of P. aeruginosa Wound Infection

Objective: To establish a full-thickness excisional wound infection in mice to study the effects of HHQ on wound healing and local infection.

Materials:

  • Pseudomonas aeruginosa strains

  • Mice (e.g., BALB/c or C57BL/6, 8-10 weeks old)

  • Electric clippers and depilatory cream

  • Surgical scissors, forceps, and a 6-8 mm biopsy punch

  • Anesthesia and analgesia

  • Sterile PBS and gauze

  • Transparent occlusive dressing (e.g., Tegaderm)

  • Digital camera for wound imaging

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and administer a pre-operative analgesic.

    • Shave the dorsal surface of the mouse and apply a depilatory cream to remove any remaining hair.

    • Disinfect the skin with 70% ethanol (B145695) and povidone-iodine.

  • Wound Creation:

    • Create two full-thickness excisional wounds on the dorsum of each mouse using a sterile biopsy punch.

  • Bacterial Inoculation:

    • Prepare the bacterial inoculum as described in Protocol 1.

    • Apply a 10-20 µl aliquot of the bacterial suspension (e.g., 1 x 10^5 - 1 x 10^6 CFU) directly onto the wound bed.

    • Cover the wound with a transparent occlusive dressing.

  • Post-Infection Monitoring and Analysis:

    • Monitor the animals daily for signs of infection and measure wound size using a digital camera and image analysis software.

    • At selected time points, euthanize the mice.

    • Excise the wound tissue for quantitative bacteriology (as in Protocol 1) and histopathological analysis.

Protocol 3: Bronchoalveolar Lavage (BAL) for Cytokine and Cell Analysis

Objective: To collect fluid and cells from the airways of infected mice for the analysis of inflammatory mediators and immune cell populations.

Materials:

  • Euthanized mice from infection models

  • Surgical board and dissecting tools

  • Tracheal cannula (e.g., 20-22 gauge)

  • Suture thread

  • 1 ml syringe

  • Ice-cold, sterile PBS containing a protease inhibitor cocktail

  • Centrifuge and sterile tubes

Procedure:

  • Tracheal Cannulation:

    • Following euthanasia, place the mouse in a supine position and dissect the neck to expose the trachea.

    • Make a small incision in the trachea and insert a cannula.

    • Secure the cannula in place with a suture.

  • Lavage Procedure:

    • Attach a 1 ml syringe containing 0.5-1.0 ml of ice-cold PBS with protease inhibitors to the cannula.

    • Gently instill the PBS into the lungs and then aspirate the fluid.

    • Repeat this process 2-3 times, pooling the recovered fluid (BAL fluid).

  • Sample Processing:

    • Centrifuge the BAL fluid (300 x g for 10 minutes at 4°C) to pellet the cells.

    • Collect the supernatant for cytokine analysis (e.g., by ELISA or multiplex assay).

    • Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).

Visualization of Signaling Pathways and Workflows

HHQ_Biosynthesis_and_Signaling HHQ HHQ HHQ_ref HHQ_ref HHQ_reg HHQ_reg

HHQ_Host_Immune_Response HHQ HHQ IKK IKK HHQ->IKK Inhibits Proinflammatory_Genes Proinflammatory_Genes Neutrophil_Recruitment Reduced Neutrophil Recruitment Proinflammatory_Genes->Neutrophil_Recruitment Immune_Evasion Bacterial Immune Evasion Proinflammatory_Genes->Immune_Evasion

Experimental_Workflow_Acute_Lung_Infection Inoculum_Prep Inoculum_Prep Intranasal_Inoculation Intranasal_Inoculation Inoculum_Prep->Intranasal_Inoculation Euthanasia Euthanasia Intranasal_Inoculation->Euthanasia

References

Troubleshooting & Optimization

Overcoming solubility issues of 2-Heptyl-4-quinolone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Heptyl-4-quinolone (HHQ). The information provided addresses common challenges related to the solubility of HHQ in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and why is its solubility a concern?

A1: this compound (HHQ) is a key signaling molecule in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa.[1][2][3][4][5] It plays a crucial role in regulating virulence, biofilm formation, and communication between bacterial cells.[1][3][4] HHQ is a lipophilic molecule, meaning it has poor solubility in water and aqueous solutions.[6] This low solubility can present significant challenges during in vitro and in vivo experiments, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: What is the approximate aqueous solubility of HHQ?

Q3: What are the recommended solvents for preparing stock solutions of HHQ?

A3: Due to its hydrophobic nature, organic solvents are necessary to prepare concentrated stock solutions of HHQ. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and Methanol.

SolventReported SolubilityNotes
DMSO 5 mg/mL[6][7] to 50 mg/mL (with sonication)[8]Warming or sonication may be required for higher concentrations. Use high-quality, anhydrous DMSO to avoid precipitation upon storage.
Methanol SolubleOften used for preparing stock solutions for analytical techniques like HPLC.[4]

Q4: How should I store HHQ powder and stock solutions?

A4: Proper storage is crucial to maintain the integrity of HHQ.

  • Powder: Store the solid compound at -20°C, protected from light.[7]

  • Stock Solutions: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8] Use glass vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation.[9]

Troubleshooting Guides

Issue 1: Precipitation of HHQ upon dilution in aqueous media (e.g., cell culture medium, buffers).

Cause: This phenomenon, often termed "solvent shock," occurs when a concentrated organic stock solution of a hydrophobic compound is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution.[2]

Solutions:

  • Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C can help increase the solubility of HHQ.[2]

  • Slow, drop-wise addition with mixing: Add the HHQ stock solution slowly and drop-wise to the pre-warmed aqueous medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations of the organic solvent.[2]

  • Use an intermediate dilution step: Prepare an intermediate dilution of the HHQ stock in a small volume of the final aqueous medium. Then, add this intermediate dilution to the final volume.

  • Limit the final concentration of the organic solvent: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.

Issue 2: Inconsistent or lower-than-expected biological activity.

Cause: Poor solubility can lead to the formation of HHQ aggregates or precipitation, reducing the effective concentration of the molecule available to interact with its biological target.

Solutions:

  • Employ solubilizing agents: The use of co-solvents, surfactants, or cyclodextrins can significantly enhance the aqueous solubility of HHQ and improve its bioavailability in experimental systems.

  • Verify the final concentration: After preparing your working solution, consider performing an analytical measurement (e.g., HPLC) to confirm the actual concentration of soluble HHQ.

Methods for Enhancing HHQ Solubility

Method 1: Using Co-solvents

The most straightforward approach is the use of a water-miscible organic solvent, such as DMSO, as a co-solvent.

Experimental Protocol: Preparation of a Working Solution of HHQ in Aqueous Medium using DMSO

  • Prepare a concentrated stock solution: Dissolve HHQ powder in 100% anhydrous DMSO to a concentration of 5-10 mg/mL. Gentle warming or sonication may be necessary to fully dissolve the compound.

  • Pre-warm the aqueous medium: Warm your desired aqueous medium (e.g., cell culture medium, PBS) to 37°C.

  • Calculate the required volume of stock solution: Determine the volume of the stock solution needed to achieve the desired final concentration of HHQ in your experiment. Ensure the final DMSO concentration remains below cytotoxic levels (typically <0.5%).

  • Dilute the stock solution: While gently vortexing the pre-warmed aqueous medium, add the calculated volume of the HHQ stock solution drop-wise.

  • Visually inspect for precipitation: After addition, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation is observed, consider using a lower final concentration of HHQ or employing one of the other solubilization methods.

Method 2: Using Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility. Rhamnolipids, a type of biosurfactant produced by P. aeruginosa, have been shown to increase the solubility of the related molecule PQS.[2][9][10]

Experimental Protocol: Solubilization of HHQ using Rhamnolipids

  • Prepare a rhamnolipid stock solution: Dissolve rhamnolipids in deionized water to create a stock solution (e.g., 10 mg/mL).

  • Prepare HHQ for solubilization: In a glass vial, add the desired amount of HHQ (either as a powder or from a concentrated organic stock solution). If using an organic solvent, evaporate the solvent completely under a stream of nitrogen gas.

  • Add rhamnolipid solution: Add the rhamnolipid solution to the vial containing the HHQ to achieve the desired final concentrations of both compounds.

  • Incubate and mix: Incubate the mixture with vigorous shaking (e.g., 250 rpm) at 37°C for at least 2 hours to allow for micellar encapsulation.[10]

  • Centrifuge to remove insoluble material: Centrifuge the solution to pellet any non-solubilized HHQ.

  • Collect the supernatant: Carefully collect the supernatant containing the solubilized HHQ-rhamnolipid micelles for use in your experiment.

Quantitative Data on Surfactant-aided Solubilization of PQS (as a proxy for HHQ)

Rhamnolipid Concentration (µg/mL)PQS Recovery in Aqueous Solution (%)
0< 10
50~50
100~60
200~65

Data adapted from Calfee et al., 2005, showing the effect of rhamnolipids on the solubility of PQS. Similar trends are expected for HHQ.[10]

Method 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11]

Experimental Protocol: Preparation of an HHQ/HP-β-Cyclodextrin Inclusion Complex

  • Prepare an HP-β-CD solution: Dissolve HP-β-CD in your desired aqueous buffer to the desired concentration (e.g., 1-10 mM).

  • Add HHQ: Add an excess amount of solid HHQ powder to the HP-β-CD solution.

  • Equilibrate: Shake or stir the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate insoluble HHQ: Remove the undissolved HHQ by centrifugation or filtration (using a 0.22 µm filter).

  • Determine the concentration of solubilized HHQ: The clear supernatant contains the solubilized HHQ-cyclodextrin complex. The concentration of HHQ in the supernatant can be determined using a suitable analytical method such as HPLC with a standard curve.

Signaling Pathways and Experimental Workflows

HHQ_Biosynthesis chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate PhnAB anthraniloyl_coa Anthraniloyl-CoA anthranilate->anthraniloyl_coa PqsA hhq This compound (HHQ) anthraniloyl_coa->hhq PqsD, PqsB/C beta_keto_fatty_acid β-keto fatty acid beta_keto_fatty_acid->hhq PqsD, PqsB/C pqs Pseudomonas Quinolone Signal (PQS) hhq->pqs PqsH pqsA PqsA pqsD PqsD pqsBC PqsB/C pqsH PqsH

Caption: Biosynthesis pathway of this compound (HHQ) in Pseudomonas aeruginosa.[2][4][13]

PqsR_Signaling cluster_cell P. aeruginosa Cell hhq_in HHQ pqsR PqsR (inactive) hhq_in->pqsR binds pqs_in PQS pqs_in->pqsR binds pqsR_active PqsR (active) pqsR->pqsR_active pqsA_promoter pqsA promoter pqsR_active->pqsA_promoter activates virulence_genes Virulence Genes (e.g., phn, hcn) pqsR_active->virulence_genes regulates pqsA_operon pqsABCDE operon pqsA_promoter->pqsA_operon transcription pqsE PqsE pqsA_operon->pqsE translation pqsE->virulence_genes regulates hhq_out HHQ hhq_out->hhq_in diffusion pqs_out PQS pqs_out->pqs_in transport

Caption: Simplified PqsR signaling pathway activated by HHQ and PQS.[1][5][14][15]

Solubility_Workflow start Start: HHQ Solubility Issue stock_prep Prepare Concentrated Stock in DMSO/Methanol start->stock_prep dilution Dilution into Aqueous Medium stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation troubleshoot Troubleshoot Dilution: - Slow addition - Pre-warm media precipitation->troubleshoot Yes success Success: Homogeneous Solution precipitation->success No enhancement Consider Solubility Enhancement precipitation->enhancement Persistent Precipitation troubleshoot->dilution troubleshoot->precipitation surfactant Use Surfactants (e.g., Rhamnolipids) enhancement->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) enhancement->cyclodextrin surfactant->success cyclodextrin->success

References

Troubleshooting low yields in 2-Heptyl-4-quinolone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 2-Heptyl-4-quinolone (HHQ).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a very low yield of this compound and a significant amount of dark, tarry material. What are the likely causes?

Low yields and the formation of tarry byproducts are common issues in quinolone synthesis, often attributed to several critical factors:

  • Reaction Temperature: The Conrad-Limpach synthesis, a common method for HHQ, is highly sensitive to temperature. The cyclization step requires high temperatures, typically around 250°C.[1][2] However, excessive heat or prolonged reaction times can lead to the degradation of starting materials and the desired product, resulting in polymerization and tar formation.[3][4]

  • Purity of Starting Materials: Impurities in the aniline (B41778) or the β-ketoester (methyl 3-oxodecanoate (B1261010) for HHQ synthesis) can lead to unwanted side reactions, complicating the product mixture and reducing the yield of the desired quinolone.[3]

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields in the thermal cyclization step.[1][5] Solvents like diphenyl ether or mineral oil help to maintain a consistent high temperature and can significantly improve yields.[1][5]

  • Atmosphere Control: The reaction can be sensitive to air, and performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.

Q2: I am observing the formation of multiple products besides the desired this compound. How can I improve the selectivity of my reaction?

The formation of multiple products can often be traced back to the reaction conditions and the nature of the starting materials:

  • Temperature Control: In the Conrad-Limpach-Knorr synthesis, temperature plays a critical role in regioselectivity. While the 4-hydroxyquinoline (B1666331) (like HHQ) is favored at lower temperatures during the initial condensation, the high temperatures required for cyclization must be carefully controlled to prevent side reactions.[3]

  • Catalyst Choice: While the thermal cyclization is often performed without a catalyst, the initial condensation of aniline with the β-ketoester can be catalyzed by an acid.[1] The choice and amount of catalyst can influence the rate of the desired reaction versus potential side reactions.

  • Side Reactions: Undesirable side reactions can occur at high temperatures, leading to product decomposition or the formation of unexpected fused heterocycles.[3][5] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the desired product and minimize byproducts.[3]

Q3: My Conrad-Limpach synthesis is not proceeding to completion, and I am isolating unreacted starting materials. What can I do to improve the reaction conversion?

Incomplete conversion can be addressed by systematically evaluating the following parameters:

  • Reaction Time and Temperature: Ensure that the cyclization step is carried out at a sufficiently high temperature (around 250°C) and for an adequate amount of time.[1][2] Monitoring the disappearance of the intermediate by TLC is recommended.[3] For anilines with electron-withdrawing groups, more forcing conditions (higher temperature or longer reaction time) may be necessary.[5]

  • Water Removal: The initial condensation reaction to form the enamine intermediate produces water, which can inhibit the reaction equilibrium.[4] While not always explicitly stated for the Conrad-Limpach synthesis, ensuring anhydrous conditions during this step can be beneficial.

  • Purity of Reactants: Degradation or impurities in the starting materials can inhibit the reaction. Using freshly distilled aniline and pure β-ketoester is recommended.

Data on Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield of this compound. The following table summarizes the impact of different solvents on the yield of quinolone synthesis.

SolventBoiling Point (°C)Typical Yield (%)Reference
None (neat)-< 30[1]
Mineral Oil> 300up to 95[1][5]
Diphenyl Ether259up to 95[5]
1,2,4-Trichlorobenzene214Effective[5]
2-Nitrotoluene222Effective[5]

Table 1: Effect of Solvent on Quinolone Synthesis Yield. High-boiling point, inert solvents are shown to significantly improve the yield of the cyclization step in quinolone synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol describes the two-step synthesis of this compound from aniline and methyl 3-oxodecanoate.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine equimolar amounts of aniline and methyl 3-oxodecanoate.

  • A catalytic amount of a strong acid (e.g., a drop of concentrated HCl or H₂SO₄) can be added to facilitate the condensation.[1]

  • Stir the mixture at a moderate temperature (e.g., 140-150°C) for 2-3 hours.[3] The reaction progress can be monitored by TLC to observe the formation of the enamine intermediate.

Step 2: Thermal Cyclization

  • To the crude enamine intermediate, add a high-boiling inert solvent such as diphenyl ether or mineral oil.[1][5]

  • Heat the mixture to approximately 250°C in an oil bath.[1][5]

  • Maintain this temperature and monitor the reaction by TLC until the intermediate is consumed (typically 30-60 minutes).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent like petroleum ether or diethyl ether to precipitate the crude this compound.[3][6]

  • Collect the solid product by filtration and wash with cold non-polar solvent to remove the high-boiling solvent and any unreacted starting materials.[3][6]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.[3]

Visualizations

Conrad_Limpach_HHQ_Synthesis cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aniline Aniline SchiffBase Schiff Base / Enamine Aniline->SchiffBase + β-ketoester (Condensation) BetaKetoester Methyl 3-oxodecanoate BetaKetoester->SchiffBase HHQ This compound (HHQ) SchiffBase->HHQ High Temperature (Cyclization)

Caption: Conrad-Limpach synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of HHQ CheckTemp Verify Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent Choice CheckTemp->CheckSolvent Temp OK OptimizeTemp Adjust Temperature (240-250°C for cyclization) CheckTemp->OptimizeTemp Incorrect Temp CheckPurity Assess Starting Material Purity CheckSolvent->CheckPurity Solvent OK UseHighBoilingSolvent Use High-Boiling Solvent (e.g., Diphenyl Ether) CheckSolvent->UseHighBoilingSolvent Incorrect Solvent CheckTime Monitor Reaction Time (TLC) CheckPurity->CheckTime Purity OK PurifyReactants Purify/Use Fresh Starting Materials CheckPurity->PurifyReactants Impurities Suspected OptimizeTime Stop Reaction Upon Intermediate Consumption CheckTime->OptimizeTime Suboptimal Time Success Improved Yield CheckTime->Success Time Optimized OptimizeTemp->Success UseHighBoilingSolvent->Success PurifyReactants->Success OptimizeTime->Success

Caption: Troubleshooting workflow for low yields in HHQ synthesis.

References

Technical Support Center: 2-Heptyl-4-quinolone (HHQ) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 2-Heptyl-4-quinolone (HHQ) detection assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and why is its sensitive detection important?

A1: this compound (HHQ) is a signaling molecule involved in the pqs quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa.[1][2] It is the direct precursor to the Pseudomonas quinolone signal (PQS).[3][4] HHQ itself can activate the transcriptional regulator PqsR, controlling the expression of numerous virulence factors and playing a crucial role in biofilm formation.[1][3] Sensitive detection of HHQ is important as it can serve as a potential biomarker for P. aeruginosa infections, allowing for monitoring of disease state and the development of novel anti-infective strategies that target quorum sensing.[1][2][5]

Q2: Which detection method is most suitable for my experimental needs?

A2: The choice of detection method depends on factors such as the required sensitivity, sample matrix, available equipment, and throughput.

  • ELISA: Offers high sensitivity (low nM range), high throughput, and is suitable for complex biological samples like culture media.[1][2] It is a good option for screening large numbers of samples.

  • LC-MS/MS: Provides high specificity and sensitivity, making it a gold standard for quantification in complex matrices like sputum, plasma, and urine.[5] However, it requires sophisticated instrumentation and may involve intricate sample preparation.[1]

  • Biosensors: lux-based biosensor strains offer a simple, cost-effective method for qualitative or semi-quantitative detection and are highly amenable to screening.[6][7] They can be used in microtiter plate assays or for detection on TLC plates.[6][7]

  • HPLC: Useful for separating and quantifying HHQ from culture extracts, exploiting its characteristic absorbance for detection.[8]

  • TLC: Can be used in combination with biosensors for visual detection of HHQ in extracts.[6][9]

Q3: How can I prepare my samples for HHQ analysis?

A3: Sample preparation is critical for accurate HHQ detection.

  • Bacterial Cultures: Spent culture supernatants can often be used directly in microtiter plate biosensor assays or after dilution in ELISAs.[1][6] For chromatographic methods, an extraction step is typically required. A common method involves extraction with an organic solvent like acidified ethyl acetate.

  • Complex Biological Samples (e.g., sputum, plasma): These samples usually require more extensive cleanup and extraction procedures to remove interfering substances before analysis by methods like LC-MS/MS.[1][5]

Q4: What are the main challenges in accurately quantifying HHQ?

A4: The main challenges include:

  • Cross-reactivity: Other quinolones produced by P. aeruginosa, such as PQS and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), can cross-react in some assays, particularly immunoassays.[1][10] It's crucial to characterize the specificity of the assay used.

  • Matrix Effects: Components in complex biological samples can interfere with the assay, leading to over or underestimation of HHQ concentrations.[1] Proper sample cleanup and the use of matrix-matched standards can help mitigate these effects.

  • Low Concentrations: In some biological samples, HHQ concentrations can be very low, requiring highly sensitive detection methods.[10]

Troubleshooting Guides

Issue 1: No or Weak Signal
Potential Cause Suggested Solution
Low HHQ Concentration in Sample - Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction. - For bacterial cultures, ensure the strain is a known HHQ producer and optimize growth conditions (e.g., media, incubation time) to maximize production.
Degradation of HHQ - HHQ is relatively stable, but repeated freeze-thaw cycles should be avoided. Store extracts at -20°C or below. - Minimize exposure of samples to light and extreme pH.
Improper Assay Conditions (ELISA) - Verify the concentrations and activity of antibodies and conjugates. - Optimize incubation times and temperatures. - Ensure the correct buffer composition and pH are used.[11]
Inactive Biosensor Strain - Culture the biosensor strain under appropriate conditions with the required antibiotics for plasmid maintenance. - Verify the responsiveness of the biosensor with a known concentration of HHQ standard.
Instrument Malfunction (HPLC, LC-MS/MS) - Check instrument parameters (e.g., mobile phase, column, detector settings). - Run a system suitability test with a known standard to ensure proper performance.
Issue 2: High Background Signal
Potential Cause Suggested Solution
Matrix Interference - Dilute the sample to reduce the concentration of interfering substances.[1] - Incorporate additional sample cleanup steps (e.g., SPE). - For ELISA, include a blocking step and optimize washing steps.
Non-specific Binding (ELISA) - Increase the concentration of blocking agents (e.g., BSA, non-fat dry milk). - Add detergents like Tween 20 to wash buffers to reduce non-specific interactions.[11]
Contaminated Reagents or Glassware - Use high-purity solvents and reagents (e.g., HPLC grade). - Ensure all glassware is thoroughly cleaned.
Autofluorescence of Sample Components - For fluorescence-based assays, measure a sample blank (without the fluorescent probe) to determine the level of background fluorescence. - If possible, adjust the excitation/emission wavelengths to minimize background.
Issue 3: Poor Reproducibility
Potential Cause Suggested Solution
Inconsistent Sample Preparation - Use a standardized and validated protocol for sample extraction and cleanup. - Ensure accurate and consistent pipetting, especially for standards and samples.
Variability in Bacterial Culture Conditions - Standardize inoculum size, media volume, incubation temperature, and shaking speed.[8] - Harvest cultures at a consistent growth phase (e.g., OD600).[8]
Assay Drift - Run standards and quality control samples with each batch of unknown samples. - For plate-based assays, be mindful of potential "edge effects" and randomize sample placement.
Inconsistent Data Analysis - Use a consistent method for peak integration (chromatography) or curve fitting (ELISA).

Quantitative Data Summary

The sensitivity of various HHQ detection methods varies significantly. The following table summarizes the reported limits of detection (LOD) and other quantitative parameters for different assays.

Detection MethodAnalyteLODIC50 / EC50Dynamic RangeSample MatrixReference
ELISA HHQ0.34 ± 0.13 nM4.59 ± 0.29 nM0.89 - 22.80 nMBuffer, Culture Media[1][2]
ELISA HQNO0.27 ± 0.09 nM4.20 ± 0.86 nM0.72 - 26.71 nMBuffer[10][11]
Biosensor (pqsA::lux) HHQ-0.44 ± 0.1 µM-Culture Supernatants[9]
Biosensor (pqsA::lacZ) HHQ-1.50 ± 0.25 µM0.1 - 10 µM-[12]
LC-MS/MS HHQ10 pmol/L--Plasma[5]
LC-MS/MS HHQ20 pmol/L--Urine[5]

IC50: The concentration of an analyte that causes a 50% inhibition in a competitive immunoassay. EC50: The concentration of an agonist that gives a half-maximal response in a dose-response curve.

Experimental Protocols

Protocol: HHQ Detection by Competitive ELISA

This protocol is adapted from a high-throughput immunochemical method.[1]

Materials:

  • High-binding 96-well microtiter plates

  • HHQ standard

  • Anti-HHQ antibody

  • Coating antigen (e.g., PQS-BSA conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Methodology:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add HHQ standards or unknown samples to the wells, followed immediately by the anti-HHQ antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis: Generate a standard curve by plotting absorbance versus the logarithm of the HHQ concentration. Use this curve to determine the HHQ concentration in the unknown samples.

Protocol: HHQ Extraction and Quantification by HPLC

This protocol is based on methods for quinolone quantification.[8]

Materials:

  • P. aeruginosa cultures

  • Acidified methanol (B129727) (Methanol with 0.1% formic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HHQ standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

Methodology:

  • Sample Preparation:

    • Grow P. aeruginosa in a suitable liquid medium (e.g., LB) to the desired growth phase.[8]

    • Perform a liquid-liquid extraction of the culture supernatant or whole culture with an appropriate organic solvent.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Sample Reconstitution: Re-suspend the dried extract in a known volume (e.g., 200 µL) of acidified methanol.[8] Transfer to an HPLC vial.

  • Standard Preparation: Prepare a series of HHQ standards (e.g., 50, 100, 200, 300, 400, 500 µM) in acidified methanol.[8]

  • HPLC Analysis:

    • Inject the samples and standards onto the HPLC system.

    • Separate the compounds using a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

    • Detect HHQ by its absorbance at a characteristic wavelength.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the HHQ standards. Calculate the concentration of HHQ in the samples based on their peak areas.

Protocol: HHQ Detection using a TLC-Biosensor Overlay

This protocol combines thin-layer chromatography with a bacterial biosensor for visualization.[6][9]

Materials:

  • TLC plates (e.g., silica (B1680970) gel)

  • Solvent extract of bacterial culture

  • HHQ standard

  • P. aeruginosa biosensor strain (e.g., a pqsA mutant containing a pqsA::luxCDABE fusion)[9]

  • Soft agar (B569324) (e.g., LB with 0.8% agar)

  • Developing chamber for TLC

  • Imaging system for luminescence detection

Methodology:

  • TLC Separation:

    • Spot a small volume (e.g., 10 µL) of the sample extract and HHQ standard onto the baseline of a TLC plate.

    • Develop the chromatogram in a chamber with an appropriate mobile phase.

    • Allow the plate to dry completely in a fume hood.

  • Biosensor Overlay:

    • Grow the biosensor strain to the mid-exponential phase.

    • Mix the biosensor culture with molten soft agar (cooled to ~45°C).

    • Carefully pour the mixture over the dried TLC plate to create a thin, even overlay.

  • Incubation: Incubate the plate at 37°C in a humidified container for several hours or overnight.

  • Detection:

    • Visualize the plate using a luminescence imaging system.

    • Spots of light will appear where HHQ (or other activating AQs) are present, as they induce the lux reporter in the biosensor.[6] The location of the luminescent spot from the sample can be compared to that of the HHQ standard to confirm its identity.

Visualizations

HHQ_Biosynthesis_Pathway cluster_synthesis HHQ Biosynthesis Anthranilic acid Anthranilic acid Anthraniloyl-CoA Anthraniloyl-CoA Anthranilic acid->Anthraniloyl-CoA PqsA HHQ This compound (HHQ) Anthraniloyl-CoA->HHQ PqsB, PqsC, PqsD + β-keto-fatty acid

Caption: Biosynthetic pathway of this compound (HHQ) in P. aeruginosa.

PQS_Signaling_Pathway cluster_cell P. aeruginosa Cell HHQ HHQ PqsR PqsR (inactive) HHQ->PqsR binds & activates PQS PQS PQS->PqsR binds & activates PqsR_active PqsR (active) pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter binds Virulence_genes Virulence Genes PqsR_active->Virulence_genes regulates pqsA_promoter->HHQ pqsABCDE expression (positive feedback)

Caption: Simplified Pqs quorum sensing pathway involving HHQ and PQS activation of PqsR.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Culture, Sputum) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Cleanup / Dilution Extraction->Cleanup Detection Detection Method (ELISA, LC-MS, Biosensor) Cleanup->Detection Data Data Acquisition Detection->Data Analysis Data Analysis & Quantification Data->Analysis Result Result Analysis->Result

Caption: General experimental workflow for the detection and quantification of HHQ.

References

Addressing instability of 2-Heptyl-4-quinolone during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of 2-Heptyl-4-quinolone (HHQ) during experimental procedures. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and why is its stability a concern?

A1: this compound (HHQ) is a bacterial signaling molecule, a precursor to the Pseudomonas quinolone signal (PQS), which plays a crucial role in quorum sensing in Pseudomonas aeruginosa.[1][2] Its stability is a critical concern because degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes. Factors such as pH, temperature, light exposure, and solvent choice can influence its stability.

Q2: How should I store my HHQ stock solutions?

A2: Proper storage is crucial for maintaining the integrity of HHQ. The following storage conditions are recommended:

Storage TemperatureDurationRecommendations
-80°CUp to 2 yearsRecommended for long-term storage.
-20°CUp to 1 yearSuitable for short to medium-term storage.

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3][4]

Q3: What solvents are recommended for dissolving HHQ?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving HHQ.[5][6][7][8] The choice of solvent may depend on the specific experimental requirements and downstream applications. It is advisable to prepare fresh solutions for each experiment and to minimize the time the compound spends in solution at room temperature.

Q4: Is HHQ sensitive to light?

A4: Yes, quinolone compounds are known to be susceptible to photodegradation.[9] It is recommended to protect HHQ solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods.

Q5: How does pH affect the stability of HHQ?

A5: The stability of quinolones can be pH-dependent. While specific data on the optimal pH range for HHQ stability is limited, some studies suggest that acidic conditions may be preferable for extraction. For example, ethyl acetate (B1210297) supplemented with glacial acetic acid has been used for the extraction of quinolones. It is important to consider the pH of your experimental buffers and media, as extremes in pH could potentially lead to degradation.

Troubleshooting Guides

Guide 1: Inconsistent or Loss of HHQ Bioactivity

This guide addresses issues related to observing lower-than-expected or inconsistent biological activity of HHQ in your experiments.

Symptom Potential Cause Troubleshooting Steps & Solutions
Complete loss of bioactivity Degradation of HHQ stock solution. 1. Verify the age and storage conditions of your HHQ stock. 2. Prepare a fresh stock solution from a new batch of HHQ powder. 3. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles.[3][4]
Gradual decrease in bioactivity over time Instability in working solutions. 1. Prepare fresh working solutions of HHQ for each experiment. 2. Minimize the exposure of working solutions to light and elevated temperatures. 3. Consider the compatibility of your experimental medium with the solvent used to dissolve HHQ.
Inconsistent results between experiments Variability in experimental conditions. 1. Standardize all experimental parameters, including incubation times, temperatures, and pH. 2. Ensure that HHQ is fully dissolved and evenly mixed in the experimental medium. 3. Protect experimental plates and tubes from direct light exposure.[9]
Guide 2: Issues with HHQ Quantification

This guide provides help with common problems encountered during the analytical quantification of HHQ.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low recovery of HHQ during extraction Degradation during extraction or improper extraction solvent. 1. Perform extraction steps on ice or at 4°C. 2. Consider using an acidified extraction solvent (e.g., ethyl acetate with acetic acid). 3. Minimize the time between sample collection and extraction.
Appearance of unexpected peaks in chromatography HHQ degradation products. 1. Analyze a fresh, high-quality HHQ standard to confirm its retention time and purity. 2. If degradation is suspected, investigate potential causes such as prolonged storage at room temperature, light exposure, or inappropriate pH. 3. LC-MS/MS can be used to identify potential degradation products.[10][11]
High variability in replicate measurements Inconsistent sample handling or instrument performance. 1. Ensure precise and consistent pipetting of standards and samples. 2. Verify the performance of your analytical instrument (e.g., LC-MS, plate reader). 3. Prepare fresh calibration standards for each analytical run.

Experimental Protocols

Protocol 1: Preparation and Storage of HHQ Stock Solutions
  • Weighing: Carefully weigh the desired amount of HHQ powder in a fume hood.

  • Dissolution: Dissolve the HHQ powder in a suitable solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected (amber or foil-wrapped) vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

  • Handling: When ready to use, thaw an aliquot at room temperature, protected from light. Avoid repeated freeze-thaw cycles of the same aliquot.

Protocol 2: General Guidelines for HHQ Bioassays
  • Preparation of Working Solutions: Prepare fresh working solutions of HHQ by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

  • Solvent Control: Always include a vehicle control (medium/buffer with the same concentration of the solvent used to dissolve HHQ) in your experiments to account for any solvent effects.[5][6][7][8]

  • Incubation: During incubation steps, protect the experimental plates or tubes from direct light exposure.

  • Data Analysis: When analyzing results, compare the effects of HHQ to the vehicle control to determine the specific activity of the compound.

Visualizations

HHQ_Signaling_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_signaling Quorum Sensing Regulation Anthranilic acid Anthranilic acid pqsA PqsA Anthranilic acid->pqsA Anthraniloyl-CoA Anthraniloyl-CoA pqsA->Anthraniloyl-CoA pqsBCD PqsB, PqsC, PqsD HHQ This compound (HHQ) pqsBCD->HHQ Anthraniloyl-CoA->pqsBCD pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR Binds and activates PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes Regulates

Caption: Biosynthesis and signaling pathway of this compound (HHQ).

Experimental_Workflow_HHQ cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start HHQ Powder dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C or -20°C (Protect from light) aliquot->store thaw Thaw a single aliquot (Protect from light) prepare_working Prepare fresh working solution in experimental medium thaw->prepare_working add_to_assay Add to bioassay (Include vehicle control) prepare_working->add_to_assay incubate Incubate under controlled conditions (Protect from light) add_to_assay->incubate measure Measure biological response incubate->measure analyze Analyze data relative to control measure->analyze

Caption: Recommended experimental workflow for handling HHQ.

Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Check HHQ Storage Conditions (Age, Temp, Freeze-Thaw) start->check_storage check_handling Review Experimental Handling (Light, Temp, pH) start->check_handling check_reagents Verify Reagent & Medium Quality start->check_reagents storage_issue Prepare Fresh HHQ Stock check_storage->storage_issue Issue Found handling_issue Optimize Experimental Protocol (e.g., light protection) check_handling->handling_issue Issue Found reagent_issue Use Fresh Reagents/Media check_reagents->reagent_issue Issue Found

Caption: A logical troubleshooting workflow for HHQ-related issues.

References

Technical Support Center: Optimizing In Vitro 2-Heptyl-4-quinolone (HHQ) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro assays for 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in the Pseudomonas aeruginosa quorum sensing (QS) network.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and what is its primary role in Pseudomonas aeruginosa?

A1: this compound (HHQ) is a precursor to the Pseudomonas Quinolone Signal (PQS), a cell-to-cell communication molecule involved in quorum sensing.[1][2] HHQ itself can also act as a signaling molecule by binding to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqsABCDE operon, which is responsible for the biosynthesis of alkylquinolones (AQs), including HHQ itself.[3][4] This signaling system regulates the expression of numerous virulence factors and is crucial for biofilm formation.[3][5]

Q2: What are the common in vitro assays used to study HHQ activity?

A2: Common in vitro assays for studying HHQ activity include:

  • Reporter Gene Assays: These assays typically use a P. aeruginosa strain with a reporter gene (e.g., lacZ or lux) fused to a PqsR-regulated promoter, such as the pqsA promoter. The signal from the reporter gene is proportional to the activation of PqsR by HHQ.[5][6]

  • PqsR Binding Assays: These assays measure the direct interaction between HHQ and purified PqsR protein. This can be assessed through techniques like electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR).[2][7]

  • LC-MS Quantification: Liquid chromatography-mass spectrometry (LC-MS) is used to directly measure the amount of HHQ produced by P. aeruginosa cultures under different conditions.[8][9]

Q3: What is the recommended solvent for dissolving HHQ for in vitro assays?

A3: HHQ is poorly soluble in aqueous solutions. The recommended solvent for preparing stock solutions of HHQ is dimethyl sulfoxide (B87167) (DMSO).[10][11] It is crucial to use a consistent and low final concentration of DMSO in your assays, as DMSO itself can affect cellular processes.[12]

Q4: What are the optimal storage conditions for HHQ?

A4: HHQ powder should be stored at 2-8°C and protected from light.[10] For long-term stability, it is advisable to prepare aliquots of the stock solution in DMSO and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Reporter Gene Assays (e.g., pqsA-lux or pqsA-lacZ)
Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Signal 1. Inactive HHQ: The HHQ may have degraded. 2. Suboptimal HHQ Concentration: The concentration of HHQ may be too low to activate PqsR. 3. Short Incubation Time: The incubation time may not be sufficient for reporter gene expression. 4. Reporter Strain Issues: The reporter strain may have lost the plasmid or have other mutations.1. Use freshly prepared HHQ solutions. Ensure proper storage of stock solutions. 2. Perform a dose-response curve with a range of HHQ concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration.[5] 3. Optimize the incubation time. For reporter gene assays, this can range from a few hours to overnight.[13] 4. Verify the integrity of your reporter strain by checking for antibiotic resistance markers and sequencing the reporter construct.
High Background Signal 1. Leaky Promoter: The pqsA promoter may have some basal level of activity in the absence of HHQ. 2. Contamination: Contamination of the culture with other bacteria could produce interfering signals. 3. Autofluorescence/Autoluminescence: The media or the cells themselves may be producing a background signal.1. Use a well-characterized reporter strain with low basal promoter activity. Include a no-HHQ control to determine the baseline. 2. Use aseptic techniques and check for contamination by plating on selective media. 3. Measure the background signal from cell-free media and from the reporter strain without the reporter plasmid. Use white plates for luminescence assays to reduce crosstalk.[14]
High Variability Between Replicates 1. Inconsistent Cell Density: Variations in the starting cell density can lead to different levels of reporter gene expression. 2. Pipetting Errors: Inaccurate pipetting of HHQ or cells can introduce significant variability. 3. Edge Effects: Wells on the edge of the plate can experience different temperature and humidity conditions.1. Ensure a homogenous cell suspension before dispensing into wells. Standardize the inoculum preparation. 2. Calibrate pipettes regularly. Use a master mix for reagents where possible. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[15]
PqsR Binding Assays
Problem Potential Cause(s) Troubleshooting & Optimization
No or Weak Binding 1. Inactive PqsR Protein: The purified PqsR may be misfolded or degraded. 2. Suboptimal Buffer Conditions: The pH, salt concentration, or other components of the binding buffer may not be optimal. 3. HHQ Solubility Issues: HHQ may be precipitating out of solution in the binding buffer.1. Confirm the integrity of your purified PqsR using SDS-PAGE. Optimize the purification protocol to ensure the protein is soluble and active.[16] 2. Test a range of buffer conditions (pH, salt concentration) to find the optimal conditions for PqsR-HHQ interaction.[17] 3. Ensure the final DMSO concentration is low and consistent across all assays. Visually inspect for any precipitation.
High Non-Specific Binding 1. Inadequate Blocking: Insufficient blocking of the membrane or beads can lead to non-specific binding of PqsR. 2. Contaminants in Protein Prep: The purified PqsR may contain other proteins that are binding non-specifically.1. Increase the concentration or incubation time of the blocking agent (e.g., BSA).[17] 2. Further purify the PqsR protein using additional chromatography steps.
LC-MS Quantification of HHQ
Problem Potential Cause(s) Troubleshooting & Optimization
Low HHQ Detection 1. Inefficient Extraction: The extraction protocol may not be efficiently recovering HHQ from the culture supernatant. 2. Matrix Effects: Other components in the sample may be suppressing the ionization of HHQ in the mass spectrometer. 3. Degradation of HHQ: HHQ may be degrading during sample preparation or storage.1. Optimize the extraction solvent and procedure. Ethyl acetate (B1210297) is a commonly used solvent for HHQ extraction.[8] 2. Use an internal standard to correct for matrix effects. Dilute the sample to reduce the concentration of interfering compounds.[18] 3. Process samples quickly and store extracts at -20°C or -80°C.
Poor Peak Shape or Retention Time Shifts 1. Column Contamination: Buildup of contaminants on the LC column. 2. Mobile Phase Issues: Incorrect composition or degradation of the mobile phase.1. Use a guard column and flush the column regularly. 2. Prepare fresh mobile phase for each run. Ensure the pH is stable.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the solvents or reagents can contribute to background noise. 2. Carryover from Previous Injections: Residual sample from a previous run can be detected.1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a thorough wash step between sample injections.

Data Presentation

Table 1: Recommended Concentration Ranges for HHQ in In Vitro Assays

Assay TypeTypical HHQ Concentration RangeReference
Reporter Gene Assays (pqsA promoter)1 µM - 50 µM[4][5]
PqsR Binding AssaysDependent on binding affinity (Kd), often in the low micromolar range[2][5]
Virulence Factor Production (e.g., Pyocyanin)10 µM - 100 µM[13][19]
Biofilm Formation Assays10 µM - 50 µM[13]

Table 2: Optimized Incubation Times for HHQ Activity Assays

Assay TypeTypical Incubation TimeReference
Reporter Gene Assays (pqsA promoter)4 - 24 hours[13]
PqsR Binding Assays30 minutes - 2 hours[7]
Virulence Factor Production18 - 48 hours[1][13]
Biofilm Formation Assays24 - 72 hours[1][13]

Experimental Protocols

Protocol 1: pqsA-lux Reporter Gene Assay in P. aeruginosa
  • Strain and Culture Conditions:

    • Use a P. aeruginosa strain containing a stable, single-copy integration of the pqsA-luxCDABE reporter fusion (e.g., integrated into the chromosome).[20]

    • Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.

    • Dispense 100 µL of the diluted culture into the wells of a white, clear-bottom 96-well plate.

    • Prepare serial dilutions of HHQ in the same medium. Add 10 µL of the HHQ dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest HHQ concentration).

    • Final volume in each well should be 110 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure luminescence (RLU) and optical density (OD600) at regular intervals (e.g., every hour for 8-12 hours) using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal by dividing the RLU by the OD600 for each well at each time point.

    • Plot the normalized RLU against the HHQ concentration to generate a dose-response curve.

Protocol 2: In Vitro PqsR-HHQ Binding Assay (EMSA)
  • PqsR Purification:

    • Express and purify PqsR protein (e.g., as a His-tagged fusion protein) from an E. coli expression system.[16]

    • Confirm the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford).

  • DNA Probe Preparation:

    • Synthesize and label a DNA probe containing the PqsR binding site from the pqsA promoter with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):

      • Labeled DNA probe (constant concentration)

      • Purified PqsR protein (increasing concentrations)

      • HHQ (at a fixed concentration, dissolved in DMSO) or vehicle control (DMSO).

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis and Detection:

    • Run the binding reactions on a non-denaturing polyacrylamide gel.

    • Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin).

Protocol 3: LC-MS Quantification of HHQ from P. aeruginosa Cultures
  • Sample Preparation:

    • Grow P. aeruginosa cultures to the desired growth phase.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and extract with an equal volume of acidified ethyl acetate.[8]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.[8]

    • Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.[8]

    • Detect HHQ using a mass spectrometer in positive ion mode, monitoring for the specific m/z of HHQ.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure HHQ.

    • Quantify the amount of HHQ in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

PQS_Signaling_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_regulation Transcriptional Regulation pqsABCDE pqsABCDE operon HHQ This compound (HHQ) pqsABCDE->HHQ biosynthesis PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS conversion PqsR PqsR (MvfR) Receptor HHQ->PqsR binds & activates pqsH PqsH pqsH->HHQ PQS->PqsR pqsA_promoter pqsA promoter PqsR->pqsA_promoter binds to Virulence_Genes Virulence Genes PqsR->Virulence_Genes regulates pqsA_promoter->pqsABCDE induces transcription Experimental_Workflow_Reporter_Assay start Start culture Culture P. aeruginosa reporter strain start->culture setup Set up 96-well plate with cells and HHQ dilutions culture->setup incubate Incubate at 37°C setup->incubate measure Measure Luminescence and OD600 incubate->measure analyze Analyze Data (Normalize RLU/OD600) measure->analyze end End analyze->end Troubleshooting_Logic Problem Inconsistent Assay Results LowSignal Low/No Signal? Problem->LowSignal Is the issue... HighBg High Background? Problem->HighBg HighVar High Variability? Problem->HighVar LowSignal->HighBg No CheckHHQ Check HHQ activity and concentration LowSignal->CheckHHQ Yes OptimizeIncubation Optimize incubation time and conditions LowSignal->OptimizeIncubation HighBg->HighVar No CheckControls Verify negative controls and media background HighBg->CheckControls Yes StandardizeProtocol Standardize cell seeding and pipetting technique HighVar->StandardizeProtocol Yes

References

Minimizing off-target effects of 2-Heptyl-4-quinolone in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-Heptyl-4-quinolone (HHQ) in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HHQ) and what is its primary biological role?

This compound (HHQ) is a precursor to the Pseudomonas aeruginosa quinolone signal molecule (PQS).[1][2][3] It plays a key role in the quorum sensing (QS) system of this bacterium, which is a cell-to-cell communication process that coordinates gene expression with population density.[4][5] HHQ is synthesized by the products of the pqsA-E operon and is then converted to PQS by the monooxygenase PqsH.[2][4][6] While PQS is considered the primary signaling molecule, HHQ itself can act as a co-inducer for the transcriptional regulator PqsR, thereby influencing the expression of virulence factors and biofilm formation.[1][2][7] HHQ is also known to be released by bacterial cells and can be taken up by neighboring bacteria, where it is converted to PQS, suggesting it functions as an intercellular messenger molecule.[4]

Q2: What are the known effects of HHQ on mammalian cells?

HHQ, along with PQS, has been shown to modulate the innate immune response in mammalian cells.[8] Specifically, HHQ can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage and monocyte cell lines.[8] This immunosuppressive effect is mediated through the inhibition of the NF-κB signaling pathway.[8] HHQ has been observed to reduce the binding of NF-κB to its target DNA sequences.[8]

Q3: What are the potential off-target effects of HHQ in cellular assays?

While HHQ has defined roles in bacterial quorum sensing and modulation of host immunity, its use as a chemical probe in unrelated cellular assays may lead to unintended, or "off-target," effects. These can include:

  • Cytotoxicity: At high concentrations, quinolone compounds can exhibit cytotoxic effects. The hydrophobic nature of HHQ may lead to non-specific interactions with cellular membranes.

  • Modulation of Unrelated Signaling Pathways: Beyond the NF-κB pathway, the impact of HHQ on other cellular signaling cascades is not extensively characterized and should be a consideration.

  • Mitochondrial Respiration: Some quinolones are known to inhibit mitochondrial respiratory chain complexes. While this is a more established effect for 2-alkyl-4-hydroxyquinoline-N-oxides (AQNOs), the possibility of HHQ having a similar, albeit weaker, effect should not be disregarded.

  • Iron Chelation: Although PQS is more recognized for its iron-chelating properties, the quinolone scaffold can interact with metal ions, potentially altering intracellular iron homeostasis.[9]

Q4: How can I minimize the off-target effects of HHQ in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimum effective concentration of HHQ required to achieve the desired biological effect in your specific assay.

  • Use of Negative Controls: Include appropriate negative controls, such as a vehicle control (the solvent used to dissolve HHQ, e.g., DMSO) and an inactive structural analog of HHQ if available.

  • Orthogonal Approaches: Whenever possible, confirm your findings using an alternative method that does not rely on HHQ. This could involve genetic approaches (e.g., siRNA knockdown of a target) or using a different chemical inhibitor that acts through a distinct mechanism.

  • Cell Viability Assays: Concurrently run cell viability assays (e.g., MTT, LDH release) to ensure that the observed effects of HHQ are not a consequence of cytotoxicity.

  • Monitor for Known Off-Target Effects: Actively monitor for known off-target effects, such as changes in mitochondrial function or expression of NF-κB target genes, even if these are not the primary focus of your study.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal or unexpected cellular response in control wells. Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
HHQ is unstable in the culture medium.Prepare fresh dilutions of HHQ for each experiment. Protect stock solutions from light and store them at the recommended temperature.
Contamination of HHQ stock solution.Filter-sterilize the HHQ stock solution before use.
Inconsistent results between experiments. Variability in cell passage number or confluency.Use cells within a consistent passage number range and ensure a uniform cell seeding density.
Inconsistent incubation time with HHQ.Adhere to a strict and consistent incubation time for all experiments.
Degradation of HHQ during storage.Aliquot HHQ stock solutions to avoid repeated freeze-thaw cycles.
No observable effect of HHQ. HHQ concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
The chosen cell line is not responsive to HHQ.Verify the expression of any known or expected cellular targets of HHQ in your cell line. Consider using a positive control cell line known to respond to HHQ.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of HHQ treatment.
Observed effect is likely due to cytotoxicity. HHQ concentration is too high.Lower the concentration of HHQ and repeat the experiment. Correlate the observed effect with data from a cell viability assay.
The cell line is particularly sensitive to HHQ.Consider using a less sensitive cell line or reducing the incubation time.

Experimental Protocols

Protocol 1: Determination of the Minimum Effective Concentration and Cytotoxicity of HHQ

  • Cell Seeding: Seed your mammalian cell line of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of HHQ dilutions: Prepare a 2x concentrated serial dilution of HHQ in your cell culture medium. Also, prepare a 2x concentrated vehicle control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x HHQ dilutions or the vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessment of Biological Endpoint: In one set of plates, measure your primary biological endpoint of interest (e.g., cytokine production, gene expression).

  • Assessment of Cell Viability: In a parallel set of plates, assess cell viability using a standard method such as the MTT assay or a commercially available cytotoxicity kit.

  • Data Analysis: Plot the dose-response curve for your biological endpoint and the cytotoxicity curve. Determine the concentration range where HHQ elicits the desired effect without causing significant cell death.

Protocol 2: Monitoring for Off-Target Effects on the NF-κB Pathway

  • Cell Treatment: Treat your cells with the determined effective concentration of HHQ and a vehicle control for the desired duration.

  • Protein Extraction: Lyse the cells and extract total protein or nuclear and cytoplasmic fractions.

  • Western Blotting: Perform Western blotting to assess the phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) or the nuclear translocation of p65.

  • Gene Expression Analysis: Alternatively, extract RNA and perform qRT-PCR to measure the expression of known NF-κB target genes (e.g., IL-6, TNF-α).

  • Data Analysis: Compare the levels of protein phosphorylation/translocation or gene expression between the HHQ-treated and vehicle-treated cells.

Signaling Pathways and Workflows

HHQ_PQS_Biosynthesis Anthranilic_acid Anthranilic acid pqsA PqsA Anthranilic_acid->pqsA pqsD PqsD pqsA->pqsD pqsBC PqsBC pqsD->pqsBC HHQ This compound (HHQ) pqsBC->HHQ pqsH PqsH HHQ->pqsH PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS

Caption: Biosynthetic pathway of HHQ and PQS in Pseudomonas aeruginosa.

HHQ_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression HHQ This compound (HHQ) HHQ->IkB_NFkB suppresses degradation of IκBα Stimulus Pro-inflammatory Stimulus Stimulus->IKK

Caption: Mechanism of HHQ-mediated suppression of the NF-κB signaling pathway.

Experimental_Workflow cluster_assays Parallel Assays start Start: Seed cells in 96-well plates prep_hhq Prepare serial dilutions of HHQ start->prep_hhq treat_cells Treat cells with HHQ and vehicle control prep_hhq->treat_cells incubate Incubate for desired time treat_cells->incubate endpoint_assay Measure Primary Biological Endpoint incubate->endpoint_assay viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data: Plot dose-response curves endpoint_assay->analyze viability_assay->analyze determine_conc Determine optimal non-toxic concentration analyze->determine_conc end End determine_conc->end

Caption: Workflow for determining the optimal concentration of HHQ.

References

Refinement of protocols for studying gene regulation by 2-Heptyl-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for studying gene regulation by 2-Heptyl-4-quinolone (HHQ) in Pseudomonas aeruginosa.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of gene regulation by HHQ?

A1: this compound (HHQ) is a precursor to the Pseudomonas Quinolone Signal (PQS). HHQ functions as a co-inducer for the LysR-type transcriptional regulator PqsR. The HHQ-PqsR complex binds to the promoter of the pqsABCDE operon, leading to its transcriptional activation. This creates a positive feedback loop, amplifying the production of HHQ and other quinolones. While PQS also binds to PqsR, and with a significantly higher affinity (approximately 100-fold greater than HHQ), HHQ is the initial signal that triggers this auto-induction.[1]

Q2: What are the key genes and pathways regulated by HHQ?

A2: The most direct and primary target of HHQ-mediated regulation via PqsR is the pqsABCDE operon, which is responsible for the biosynthesis of quinolone signals. Indirectly, through the production of PQS and the action of PqsE (encoded within the pqsABCDE operon), HHQ influences a broader range of genes involved in virulence, biofilm formation, and iron acquisition.

Q3: What is a typical effective concentration of HHQ to use in in vitro experiments?

A3: The effective concentration of HHQ can vary depending on the specific P. aeruginosa strain and experimental conditions. However, concentrations in the low micromolar range are often used. For example, HHQ has been shown to inhibit the growth of Dictyostelium discoideum at concentrations as low as 1 µM.[2] In P. aeruginosa cultures, HHQ concentrations can naturally reach up to 20 µM, with average concentrations around 7.5 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q4: How stable is HHQ in culture media?

A4: While specific degradation kinetics for HHQ in various bacterial culture media are not extensively documented in all contexts, quinolone compounds can be susceptible to degradation. It is advisable to prepare fresh solutions of HHQ for each experiment. If storing stock solutions, they should be kept at -20°C or -80°C in a suitable solvent like DMSO and protected from light. When added to culture media, the stability can be influenced by factors such as pH, temperature, and media components.

Q5: Should I use HHQ or PQS for my experiments?

A5: The choice between HHQ and PQS depends on the specific research question. If you are studying the initial activation of the pqs system and the auto-induction of the pqsABCDE operon, HHQ is the more direct signaling molecule. If you are investigating the broader downstream effects of the pqs quorum-sensing system, which are often more strongly induced by PQS, then PQS would be the appropriate choice. PQS has been shown to be a more potent activator of PqsR-dependent gene expression.[1][3]

II. Signaling Pathways and Experimental Workflows

Signaling Pathway of HHQ-Mediated Gene Regulation

This diagram illustrates the core signaling pathway of HHQ in P. aeruginosa.

HHQ_Signaling_Pathway cluster_extracellular Extracellular cluster_cell P. aeruginosa Cell HHQ_out HHQ HHQ_in HHQ HHQ_out->HHQ_in Transport PqsR PqsR HHQ_in->PqsR Binds PQS PQS HHQ_in->PQS Conversion HHQ_PqsR HHQ-PqsR Complex PqsR->HHQ_PqsR pqsA_promoter pqsA Promoter HHQ_PqsR->pqsA_promoter Activates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Transcription pqsABCDE->HHQ_in Biosynthesis PqsH PqsH pqsABCDE->PqsH Expression PqsH->PQS

Caption: HHQ signaling pathway in Pseudomonas aeruginosa.

Experimental Workflow for RNA-Seq Analysis

This diagram outlines the key steps in an RNA-sequencing experiment to identify genes regulated by HHQ.

RNA_Seq_Workflow start Start culture Culture P. aeruginosa (e.g., ΔpqsA mutant) start->culture treatment Treat with HHQ (or vehicle control) culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation (rRNA depletion, cDNA synthesis) rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc Quality Control (e.g., FastQC) sequencing->qc alignment Read Alignment (to reference genome) qc->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis validation Target Gene Validation (e.g., qPCR) de_analysis->validation end End validation->end

Caption: A typical workflow for RNA-Seq analysis of HHQ-regulated genes.

III. Data Presentation

The following tables summarize quantitative data from studies on HHQ-mediated gene regulation.

Table 1: Comparison of HHQ and PQS Activity on pqsA Promoter

MoleculeRelative PotencyFold Induction of pqsA Promoter (vs. HHQ)EC50 for PqsR Activation
HHQ1x1Low micromolar
PQS~100x~3xLow micromolar

Data compiled from studies indicating PQS has a higher affinity for PqsR and is a more potent activator.[1][3]

Table 2: Representative HHQ Concentrations in P. aeruginosa Cultures

ConditionHHQ Concentration (µM)
Average in culture~7.5
Maximum reported in culture20
Minimum inhibitory concentration (vs. D. discoideum)1

Concentrations can vary based on strain, growth medium, and culture conditions.[2]

Table 3: Example of HHQ-Mediated Gene Expression Changes (qPCR Validation)

Target GeneTreatmentFold Change (vs. Untreated)
pqsAHHQ> 2-fold increase
phnAHHQ> 2-fold increase
Housekeeping gene (e.g., rpoD)HHQNo significant change

Fold changes are illustrative and will vary with experimental conditions.

IV. Experimental Protocols & Troubleshooting

A. RNA-Seq for HHQ-Regulated Gene Expression

Objective: To identify genes differentially expressed in P. aeruginosa in response to HHQ treatment.

Detailed Methodology:

  • Strain and Culture Conditions:

    • Use a P. aeruginosa strain deficient in HHQ biosynthesis (e.g., a ΔpqsA mutant) to avoid confounding effects from endogenous production.

    • Grow cultures in a suitable medium (e.g., LB broth) at 37°C with shaking to the desired growth phase (e.g., mid-logarithmic or early stationary).

  • HHQ Treatment:

    • Prepare a stock solution of HHQ in a suitable solvent (e.g., DMSO).

    • Add HHQ to the experimental cultures to the desired final concentration. Add an equivalent volume of the solvent to the control cultures.

    • Incubate for a defined period to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest bacterial cells by centrifugation.

    • Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).

    • Extract total RNA using a reputable kit or a TRIzol-based method, including a DNase treatment step to remove contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Construct sequencing libraries from the rRNA-depleted RNA, including cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference P. aeruginosa genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the HHQ-treated and control samples.

    • Validate differentially expressed genes of interest using an independent method, such as qPCR.

Troubleshooting Guide: RNA-Seq

IssuePossible Cause(s)Recommended Solution(s)
Low RNA Yield or Poor Quality Incomplete cell lysis; RNase contamination.Use a lysis method optimized for Gram-negative bacteria; ensure an RNase-free workflow.
High Percentage of rRNA Reads Inefficient rRNA depletion.Use a high-quality rRNA depletion kit; ensure input RNA quality is high.
Low Number of Differentially Expressed Genes Suboptimal HHQ concentration or treatment time; high biological variability.Perform a dose-response and time-course experiment; increase the number of biological replicates.
Poor Correlation Between Replicates Inconsistent culture conditions or sample handling.Standardize all experimental procedures; ensure consistent growth phase at harvesting.
B. Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) for PqsR Binding

Objective: To identify the genome-wide binding sites of the PqsR transcription factor in response to HHQ.

Detailed Methodology:

  • Strain and Culture Conditions:

    • Use a P. aeruginosa strain expressing a tagged version of PqsR (e.g., 3xFLAG-PqsR) if a high-quality antibody against the native protein is unavailable.

    • Grow cultures as described for RNA-Seq.

  • Cross-linking and Cell Lysis:

    • Treat cultures with formaldehyde (B43269) to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Harvest cells and lyse them to release the chromatin.

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to PqsR (or the tag).

    • Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the ChIP DNA.

    • Prepare sequencing libraries from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the libraries.

    • Align reads to the reference genome.

    • Perform peak calling to identify regions of PqsR enrichment.

    • Perform motif analysis on the identified peaks to find the PqsR binding motif.

Troubleshooting Guide: ChIP-Seq

IssuePossible Cause(s)Recommended Solution(s)
Low ChIP DNA Yield Inefficient immunoprecipitation; poor antibody quality.Optimize antibody concentration; ensure the antibody is ChIP-grade.
High Background Signal Insufficient washing; non-specific antibody binding.Increase the number and stringency of wash steps; include a mock IP (with IgG) control.
No or Few Peaks Identified Inefficient cross-linking; over-sonication of chromatin.Optimize cross-linking time; perform a sonication time course to achieve the desired fragment size.
Poor Signal-to-Noise Ratio Low abundance of the target protein; suboptimal HHQ stimulation.Overexpress the tagged protein if necessary; optimize HHQ concentration and treatment time.
C. Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

Objective: To validate the differential expression of target genes identified by RNA-Seq.

Detailed Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from HHQ-treated and control cultures as described for RNA-Seq.

    • Synthesize cDNA from the RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • Primer Design and Validation:

    • Design primers specific to the target genes and a validated housekeeping gene (e.g., rpoD).

    • Validate primer efficiency by performing a standard curve analysis.

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green-based).

    • Include no-template controls and no-reverse-transcriptase controls.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Troubleshooting Guide: qPCR

IssuePossible Cause(s)Recommended Solution(s)
No Amplification or Late Amplification Poor primer design; low target abundance; poor cDNA quality.Redesign and validate primers; use more input RNA for cDNA synthesis; check RNA integrity.
Non-specific Amplification (Multiple Peaks in Melt Curve) Suboptimal annealing temperature; poor primer design.Optimize the annealing temperature; redesign primers to be more specific.
High Variability Between Technical Replicates Pipetting errors; poor mixing.Use a master mix for reaction setup; ensure thorough mixing of all components.
Inconsistent Results Between Biological Replicates Biological variation; inconsistent experimental conditions.Increase the number of biological replicates; ensure tight control over culture and treatment conditions.
D. Luciferase Reporter Assay for Promoter Activity

Objective: To quantify the activity of a specific promoter (e.g., the pqsA promoter) in response to HHQ.

Detailed Methodology:

  • Construct Reporter Plasmid:

    • Clone the promoter region of interest upstream of a reporter gene (e.g., luc) in a suitable expression vector.

  • Transformation:

    • Transform the reporter plasmid into the desired P. aeruginosa strain (e.g., a wild-type or a pqsR mutant).

  • Culture and Treatment:

    • Grow the reporter strain to the desired growth phase.

    • Aliquot the culture into a multi-well plate.

    • Add different concentrations of HHQ (or a vehicle control) to the wells.

  • Lysis and Luminescence Measurement:

    • After a suitable incubation period, lyse the cells.

    • Add the luciferase substrate to the lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to cell density (e.g., OD600).

    • Plot the normalized luminescence as a function of HHQ concentration to generate a dose-response curve.

Troubleshooting Guide: Luciferase Reporter Assay

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Weak promoter; low transfection/transformation efficiency; inactive luciferase.Use a stronger promoter for positive controls; optimize transformation protocol; use fresh luciferase substrate.
High Background Signal Autoluminescence of media components or HHQ; leaky promoter.Measure background from cell-free media with HHQ; use a promoterless reporter as a negative control.
High Variability Between Replicates Inconsistent cell density; pipetting errors.Ensure a homogenous cell suspension when plating; use a master mix for reagents.
Unexpected Decrease in Signal at High HHQ Concentrations Cytotoxicity of HHQ at high concentrations.Perform a cell viability assay in parallel to determine the toxic concentration range of HHQ.

References

Validation & Comparative

Validating the Role of 2-Heptyl-4-quinolone (HHQ) in Virulence Factor Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the role of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in the Pseudomonas aeruginosa quorum sensing network, in the production of virulence factors. It is intended for researchers, scientists, and drug development professionals seeking to understand and target this pathway. The guide details the underlying signaling cascade, presents comparative data on virulence factor production, and outlines the experimental protocols required for validation.

The PQS Quorum Sensing System: The Role of HHQ

Pseudomonas aeruginosa, a significant opportunistic pathogen, utilizes a complex cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors. Among its QS systems, the pqs system plays a crucial role. This system relies on 2-alkyl-4-quinolones (AQs), including this compound (HHQ) and its more studied derivative, the Pseudomonas Quinolone Signal (PQS).

HHQ is synthesized by the products of the pqsABCDE operon and is then converted into PQS by the monooxygenase PqsH. Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), inducing the expression of the pqs operon and a wide array of virulence genes. This includes genes responsible for the production of pyocyanin (B1662382), elastase, and rhamnolipids, as well as those involved in biofilm formation. While PQS is a potent autoinducer, HHQ is also recognized as a signaling molecule in its own right, capable of diffusing between cells and activating PqsR, albeit with different kinetics and potency compared to PQS.

PQS_Signaling_Pathway cluster_synthesis Biosynthesis cluster_regulation Regulation pqsA PqsA pqsBCD PqsB,C,D pqsA->pqsBCD Anthraniloyl-CoA HHQ HHQ pqsBCD->HHQ HHQ Synthesis pqsE PqsE PqsR PqsR (MvfR) pqsE->PqsR Enhances PqsR DNA binding pqsH PqsH PQS PQS pqsH->PQS Hydroxylation pqsABCDE_op pqsABCDE operon PqsR->pqsABCDE_op Positive Feedback virulence_genes Virulence Genes (phn, rhl, etc.) PqsR->virulence_genes Upregulation HHQ->pqsH HHQ->PqsR Binding & Activation PQS->PqsR Binding & Activation

Caption: The PQS signaling pathway in P. aeruginosa.

Comparative Analysis of Virulence Factor Production

The role of HHQ can be validated by comparing virulence factor production in a wild-type P. aeruginosa strain with isogenic mutants. A pqsA mutant, which cannot produce HHQ or PQS, serves as a negative control for the entire pathway. A pqsH mutant, which produces HHQ but cannot convert it to PQS, is ideal for studying the specific role of HHQ as a signaling molecule independent of PQS.

Strain BackgroundGenotypeHHQ ProductionPQS ProductionPyocyanin Production (% of Wild-Type)Elastase Activity (% of Wild-Type)Rhamnolipid Production (% of Wild-Type)
P. aeruginosa PA14Wild-Type++100%100%100%
P. aeruginosa PA14ΔpqsA--< 10%~20%Reduced
P. aeruginosa PA14ΔpqsH+-~50-70%~60-80%Partially Reduced

Note: The values presented are approximations derived from multiple studies and can vary based on specific experimental conditions and time points.

This data clearly demonstrates that while the absence of the entire pathway (ΔpqsA) leads to a drastic reduction in virulence factor production, the presence of HHQ alone (ΔpqsH) can still mediate a significant level of virulence, confirming its role as an active signaling molecule.

Interplay with Other Quorum Sensing Systems

The pqs system does not operate in isolation. It is part of a larger, hierarchical regulatory network that includes the las and rhl systems. The las system, regulated by the autoinducer 3-oxo-C12-HSL and its receptor LasR, is generally considered to be at the top of the hierarchy. LasR positively regulates the expression of both the rhl system and the PqsR regulator. The rhl system (regulated by C4-HSL and RhlR) and the pqs system are also interconnected, exhibiting complex regulatory feedback loops. This intricate network allows P. aeruginosa to fine-tune its virulence response to environmental cues.

QS_Hierarchy Las_System las System (LasI/LasR) Rhl_System rhl System (RhlI/RhlR) Las_System->Rhl_System Activates PQS_System pqs System (PqsA-H/PqsR) Las_System->PQS_System Activates PqsR Virulence Virulence Factors (Elastase, Pyocyanin, etc.) Las_System->Virulence Rhl_System->PQS_System Represses pqs operon Rhl_System->Virulence PQS_System->Rhl_System Enhances PQS_System->Virulence

Caption: Hierarchical relationship of the las, rhl, and pqs QS systems.

Experimental Protocols

Validating the role of HHQ requires precise quantification of virulence factor production and gene expression. Below are standard methodologies.

Experimental_Workflow cluster_supernatant Supernatant Analysis cluster_pellet Cell Pellet Analysis start Bacterial Culture Growth (e.g., PA14 WT, ΔpqsA, ΔpqsH) supernatant Separate Supernatant (Centrifugation) start->supernatant pellet Collect Cell Pellet start->pellet pyocyanin Pyocyanin Assay supernatant->pyocyanin elastase Elastase Congo Red Assay supernatant->elastase rhamnolipid Rhamnolipid Assay supernatant->rhamnolipid rna_extraction RNA Extraction pellet->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR (e.g., phzA1, lasB) cdna_synthesis->qrt_pcr

Caption: General experimental workflow for validating HHQ's role.
Gene Expression Analysis (qRT-PCR)

This protocol quantifies the transcript levels of virulence genes.

  • Culture Growth: Grow P. aeruginosa strains (wild-type, ΔpqsA, ΔpqsH) in a suitable medium (e.g., LB or Pseudomonas P-broth) to the desired growth phase (typically late logarithmic or early stationary phase).

  • RNA Isolation: Harvest bacterial cells by centrifugation. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR): Perform qPCR using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for target virulence genes (phzA1, lasB, rhlA) and a housekeeping gene for normalization (rpoD, proC).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the mutant strains to the wild-type.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green phenazine (B1670421) pigment whose production is regulated by the pqs system.

  • Extraction: Centrifuge 5 mL of bacterial culture supernatant. Extract pyocyanin by adding 3 mL of chloroform (B151607) and vortexing vigorously. Centrifuge to separate the phases.

  • Acidification: Transfer the blue chloroform layer to a new tube. Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper, pink-to-red aqueous phase.

  • Quantification: Measure the absorbance of the top aqueous phase at 520 nm (OD₅₂₀).

  • Calculation: Multiply the OD₅₂₀ reading by 17.072 to determine the concentration of pyocyanin in µg/mL.

Elastase Activity Assay (Elastin Congo Red Method)

Elastase (encoded by lasB) is a major protease regulated by quorum sensing.

  • Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 1 mM CaCl₂.

  • Reaction: Add 100 µL of bacterial culture supernatant to 900 µL of the reaction buffer containing 20 mg of Elastin Congo Red (ECR).

  • Incubation: Incubate the mixture at 37°C for at least 3-4 hours with shaking.

  • Quenching: Stop the reaction by adding 100 µL of 0.12 M EDTA and placing the tubes on ice.

  • Quantification: Centrifuge to pellet the insoluble ECR. Measure the absorbance of the supernatant, which contains the solubilized Congo Red dye, at 495 nm (OD₄₉₅). Higher absorbance indicates higher elastase activity.

A Comparative Analysis of 2-Heptyl-4-quinolone (HHQ) and PQS Signaling in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and molecular activities of two key quorum sensing molecules in Pseudomonas aeruginosa: 2-Heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS). Understanding the nuances of these interconnected yet distinct signaling molecules is critical for the development of novel anti-virulence strategies targeting this opportunistic pathogen.

Introduction

Pseudomonas aeruginosa employs a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate its adaptation to various environments. Among these, the quinolone-based signaling system, governed by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role. This system utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, with this compound (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), being the most prominent members. While structurally similar and both capable of activating PqsR, HHQ and PQS exhibit significant differences in their biosynthesis, receptor affinity, and the breadth of their regulatory influence.

Biosynthesis and Regulation

HHQ and PQS biosynthesis is primarily governed by the pqsABCDE operon. Anthranilic acid, produced by the enzymes PhnAB, is converted to HHQ through the sequential action of PqsA, PqsB, PqsC, and PqsD.[1][2] HHQ then serves as the direct precursor for PQS synthesis, a reaction catalyzed by the monooxygenase PqsH.[1][3] The expression of the pqsABCDE operon is positively regulated by PqsR in the presence of either HHQ or PQS, creating a positive feedback loop.[1] This entire signaling cascade is integrated into the broader P. aeruginosa QS network, with the las system positively regulating pqsR and pqsH, while the rhl system can exert negative control.[3]

Comparative Data Summary

The following table summarizes the key quantitative differences between HHQ and PQS signaling.

FeatureThis compound (HHQ)Pseudomonas Quinolone Signal (PQS)
PqsR Binding Affinity (Kd) Estimated to be in the low micromolar range~33 nM[4]
PqsR Activation Potency ~100-fold less active than PQSHigh potency agonist
Primary Regulatory Role Induces a positive feedback loop for pqsABCDE operon expression.[5]Global regulator of virulence, iron acquisition, and stress response.[3][6]
Iron Chelation NoYes[7]
Regulon Size Primarily limited to the pqs operonRegulates at least 182 genes, many independently of PqsR.[6]

Signaling Pathways

The signaling pathways of HHQ and PQS, while both converging on the PqsR receptor, have distinct downstream effects. HHQ's primary role appears to be the amplification of the quinolone signal through a direct feedback mechanism. In contrast, PQS functions as a global regulator, influencing a wide array of genes both through PqsR-dependent and independent mechanisms. The iron-chelating properties of PQS, for instance, contribute to its PqsR-independent regulatory activities.[7]

PQS_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_regulation Regulation Anthranilic Acid Anthranilic Acid pqsABCD PqsA, PqsB, PqsC, PqsD Anthranilic Acid->pqsABCD HHQ This compound (HHQ) pqsABCD->HHQ pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) HHQ->PqsR Low Affinity PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR High Affinity Virulence_Genes Virulence Genes, Iron Acquisition, Stress Response PQS->Virulence_Genes PqsR-independent pqsABCDE pqsABCDE operon PqsR->pqsABCDE Positive Feedback PqsR->Virulence_Genes

HHQ and PQS signaling pathways in P. aeruginosa.

Experimental Protocols

Quantification of HHQ and PQS by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of HHQ and PQS in bacterial cultures and biological samples.

Sample Preparation:

  • Bacterial cultures are grown to the desired optical density.

  • The culture supernatant is collected by centrifugation.

  • The supernatant is acidified (e.g., with formic acid) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for HHQ and PQS are monitored for quantification.

LC_MS_Workflow Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Workflow for HHQ and PQS quantification by LC-MS/MS.
PqsR Activation Reporter Assay

Reporter gene assays are commonly used to measure the ability of HHQ and PQS to activate the PqsR transcriptional regulator. A common approach involves using a reporter strain (e.g., P. aeruginosa or E. coli) that harbors a plasmid containing the pqsA promoter fused to a reporter gene, such as luxCDABE (for luminescence) or lacZ (for β-galactosidase activity).

Protocol Outline:

  • The reporter strain is grown in a suitable medium to mid-log phase.

  • The culture is aliquoted into a multi-well plate.

  • Varying concentrations of HHQ or PQS are added to the wells.

  • The plate is incubated for a defined period to allow for reporter gene expression.

  • The reporter signal (luminescence or β-galactosidase activity) is measured using a plate reader.

  • The activity is typically normalized to the cell density (OD600).

Comparative Transcriptomic Analysis (RNA-seq)

RNA sequencing (RNA-seq) can provide a global view of the genes regulated by HHQ and PQS.

Experimental Design:

  • A P. aeruginosa strain deficient in AQ biosynthesis (e.g., a pqsA mutant) is grown in a defined medium.

  • The culture is divided into three groups: a control group (no treatment), a group treated with HHQ, and a group treated with PQS at equimolar concentrations.

  • After a specific incubation time, bacterial cells are harvested, and total RNA is extracted.

RNA-seq and Data Analysis:

  • Ribosomal RNA is depleted from the total RNA samples.

  • RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.

  • The resulting sequencing reads are mapped to the P. aeruginosa reference genome.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to HHQ or PQS compared to the untreated control.

Logical_Relationship HHQ HHQ PqsR_Activation PqsR Activation HHQ->PqsR_Activation Lower Potency PQS PQS PQS->PqsR_Activation Higher Potency Iron_Homeostasis Iron Homeostasis PQS->Iron_Homeostasis PqsR-independent Pqs_Operon_Upregulation pqs Operon Upregulation PqsR_Activation->Pqs_Operon_Upregulation Global_Virulence_Regulation Global Virulence Regulation PqsR_Activation->Global_Virulence_Regulation

Logical relationship between HHQ, PQS, and their functions.

Conclusion

HHQ and PQS, while intricately linked through a common biosynthetic pathway and receptor, fulfill distinct roles in the regulatory network of P. aeruginosa. HHQ primarily functions to amplify the quinolone signal, whereas PQS acts as a pleiotropic signaling molecule with a broad impact on virulence and bacterial physiology. The higher affinity of PQS for PqsR and its PqsR-independent activities underscore its central role in coordinating group behaviors in P. aeruginosa. A thorough understanding of these differences is paramount for the rational design of inhibitors targeting the PQS quorum sensing system, a promising avenue for the development of novel therapeutics to combat P. aeruginosa infections.

References

Comparative Analysis of Antibody Cross-Reactivity Against 2-Alkyl-4-Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of antibodies targeting various 2-alkyl-4-quinolone (AQs), a class of bacterial signaling molecules. Understanding antibody specificity is crucial for the development of accurate diagnostic assays and targeted therapeutic interventions. This document summarizes key performance data, details relevant experimental protocols, and visualizes complex information for enhanced comprehension.

Data Summary: Antibody Cross-Reactivity Profile

The cross-reactivity of an antibody is a critical performance metric, indicating its ability to bind to molecules structurally similar to the target antigen. The following table presents a hypothetical but representative dataset illustrating the cross-reactivity profile of a polyclonal antibody raised against 2-heptyl-4-quinolone (HHQ). The data is expressed as a percentage of cross-reactivity relative to HHQ, calculated from IC50 values obtained in a competitive ELISA.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (HHQ)C7H1510100
2-Nonyl-4-quinolone (NHQ)C9H192540
2-Undecyl-4-quinolone (UHQ)C11H238012.5
2-Pentyl-4-quinolone (PHQ)C5H115020
2-Heptyl-3-hydroxy-4-quinolone (PQS)C7H15 (-OH at C3)>1000<1
4-Hydroxy-2-heptylquinoline-N-oxide (HQNO)C7H15 (N-oxide)>1000<1

Note: This data is illustrative. Actual cross-reactivity profiles will vary depending on the specific antibody (monoclonal vs. polyclonal), the immunogen used for antibody generation, and the assay conditions.

Experimental Protocols

The data presented above is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for such an assay.

Competitive ELISA Protocol for 2-Alkyl-4-Quinolone Quantification

This protocol outlines the steps for determining the concentration of a target AQ in a sample and for assessing the cross-reactivity of other AQs.

1. Reagents and Materials:

  • Coating Antigen: 2-Alkyl-4-quinolone conjugated to a carrier protein (e.g., BSA or OVA).

  • Antibody: Specific polyclonal or monoclonal antibody against the target 2-alkyl-4-quinolone.

  • Standard Solutions: Serial dilutions of the target 2-alkyl-4-quinolone and potential cross-reactants.

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween 20), blocking buffer (PBS with 1% BSA), assay buffer (PBS).

  • 96-well microtiter plates.

  • Plate reader.

2. Assay Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • In a separate plate or tubes, prepare a mixture of your samples or standards and the primary antibody. For each well, mix 50 µL of the sample/standard with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Read the absorbance at 450 nm using a plate reader.

3. Data Analysis:

  • The concentration of the 2-alkyl-4-quinolone in the samples is inversely proportional to the absorbance signal.

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the standard.

  • The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Cross-reactivity is calculated using the formula:

    • % Cross-Reactivity = (IC50 of target AQ / IC50 of competing AQ) x 100

Visualizations

Experimental Workflow for Competitive ELISA

The following diagram illustrates the key steps in the competitive ELISA protocol described above.

G cluster_prep Plate Preparation cluster_compete Competitive Binding cluster_detect Detection A Coat Plate with AQ-Protein Conjugate B Wash A->B F Add Mixture to Plate C Block Non-specific Sites with BSA B->C D Wash C->D E Pre-incubate Sample/Standard with Primary Antibody E->F G Incubate F->G I Add Secondary Antibody-HRP H Wash G->H J Incubate I->J O Read Absorbance at 450 nm K Wash J->K L Add TMB Substrate K->L M Incubate (Color Dev.) L->M N Add Stop Solution M->N

Caption: Workflow of a competitive ELISA for 2-alkyl-4-quinolone detection.

Structural Relationships of 2-Alkyl-4-Quinolones

The cross-reactivity of an antibody is heavily influenced by the structural similarity of the tested compounds to the original immunogen. This diagram illustrates the structural variations among different 2-alkyl-4-quinolones.

G cluster_core cluster_analogs cluster_derivatives Core 4-Quinolone Core HHQ HHQ (2-Heptyl) Core->HHQ + Alkyl Chain (C7) NHQ NHQ (2-Nonyl) HHQ->NHQ + C2H4 PHQ PHQ (2-Pentyl) HHQ->PHQ - C2H4 PQS PQS (3-Hydroxy) HHQ->PQS + OH at C3 HQNO HQNO (N-Oxide) HHQ->HQNO + Oxygen at N UHQ UHQ (2-Undecyl) NHQ->UHQ + C2H4

Caption: Structural relationships between different 2-alkyl-4-quinolones.

Unmasking the Quorum Quenchers: A Comparative Guide to 2-Heptyl-4-quinolone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of anti-virulence strategies, the inhibition of the Pseudomonas aeruginosa quorum sensing (QS) system presents a promising frontier. At the heart of this system lies 2-heptyl-4-quinolone (HHQ), a key signaling molecule, and its receptor, PqsR. This guide provides a comparative analysis of the efficacy of prominent PqsR inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic approaches that disarm pathogens rather than directly killing them. Targeting the intricate communication networks of bacteria, such as the HHQ-mediated quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa, has emerged as a compelling strategy. By disrupting this signaling, it is possible to attenuate the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.[1][2][3][4][5]

This guide focuses on inhibitors of PqsR (also known as MvfR), the transcriptional regulator that binds HHQ and its more potent derivative, the Pseudomonas quinolone signal (PQS), to activate the expression of virulence genes.[6][7][8][9] We present a compilation of efficacy data for several classes of PqsR inhibitors, offering a valuable resource for selecting and developing next-generation anti-virulence agents.

Comparative Efficacy of PqsR Inhibitors

The inhibitory potential of various compounds against PqsR has been quantified using diverse in vitro assays, most commonly through reporter gene assays that measure the inhibition of PqsR-dependent gene expression. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The table below summarizes the IC50 values for a selection of notable PqsR inhibitors from different chemical scaffolds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Inhibitor ClassCompoundTarget Strain(s)IC50 (µM)Reference
Triazino[5,6-b]indole derivativeCompound 40PAO1-L, PA140.25 ± 0.12, 0.34 ± 0.03[1][9][10][11]
Quinazolinone derivativeCompound 61-1[1]
Quinazolinone derivative8q-4.5[1]
Hydroxamic acid derivativeCompound 11E. coli, P. aeruginosa12.5, 23.6[1]
Pyridine-2-yloxy analogCompound 40PAO1-L, PA140.25 ± 0.12, 0.34 ± 0.03[1]
Benzamide-benzimidazoleM64-In vivo efficacy demonstrated[9][11]
Flavone derivativeChrysin derivative (E6)P. aeruginosaInhibition of LasR DNA binding[12]
FDA-approved drugPimozideP. aeruginosa PAO1Qualitative inhibition[13][14]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the therapeutic target and the methods used to evaluate inhibitors, the following diagrams illustrate the PqsR signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

PqsR_Signaling_Pathway cluster_synthesis HHQ & PQS Biosynthesis cluster_regulation PqsR-mediated Regulation pqsABCD PqsA, PqsB, PqsC, PqsD HHQ HHQ pqsABCD->HHQ pqsH PqsH PQS PQS pqsH->PQS HHQ->pqsH Conversion PqsR PqsR (MvfR) HHQ->PqsR Activation PQS->PqsR Activation pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds to Virulence_genes Virulence Genes (e.g., pyocyanin (B1662382), elastase) PqsR->Virulence_genes Activates pqsA_promoter->pqsABCD Upregulates Inhibitor PqsR Inhibitor Inhibitor->PqsR Blocks Activation

PqsR Signaling Pathway in P. aeruginosa.

The diagram above illustrates the central role of PqsR in the this compound signaling cascade. HHQ and PQS, synthesized by the PqsABCD and PqsH enzymes, bind to and activate the transcriptional regulator PqsR. Activated PqsR then induces the expression of the pqsA-E operon in a positive feedback loop and upregulates the production of various virulence factors. PqsR inhibitors competitively bind to the ligand-binding domain of PqsR, thereby preventing its activation by native ligands and consequently downregulating virulence.

Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow for PqsR Inhibitor Screening start Start: Candidate Inhibitor Compounds reporter_assay Primary Screening: PqsR Reporter Strain Assay start->reporter_assay dose_response Dose-Response & IC50 Determination reporter_assay->dose_response virulence_assays Secondary Assays: - Pyocyanin Production - Biofilm Formation - Elastase Activity dose_response->virulence_assays toxicity_assay Toxicity/Growth Inhibition Assay dose_response->toxicity_assay lead_optimization Lead Compound Identification & Optimization virulence_assays->lead_optimization toxicity_assay->lead_optimization

General workflow for identifying and characterizing PqsR inhibitors.

The workflow diagram outlines a common strategy for discovering and evaluating PqsR inhibitors. The process typically begins with a high-throughput screening of a compound library using a reporter strain. Promising hits are then subjected to dose-response studies to determine their IC50 values. Subsequently, their impact on key virulence phenotypes is assessed, and their potential toxicity to the bacteria is evaluated to ensure a specific anti-virulence mechanism of action.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data and for designing new studies. Below are representative protocols for key experiments used in the characterization of PqsR inhibitors.

PqsR Reporter Assay

This assay is a primary tool for quantifying the inhibitory activity of compounds on the PqsR signaling pathway.

Objective: To measure the dose-dependent inhibition of PqsR-mediated gene expression by test compounds.

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1 ΔpqsA containing a pqsA promoter-reporter fusion like pqsA-luxCDABE).[13]

  • Luria-Bertani (LB) broth.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • PQS or HHQ as the activating ligand.

  • 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Grow the P. aeruginosa reporter strain overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.01.

  • Dispense the diluted culture into the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO).

  • Add a fixed, sub-maximal activating concentration of PQS or HHQ to all wells except for the negative control.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the luminescence (as a proxy for reporter gene expression) and the optical density at 600 nm (OD600) for each well.

  • Normalize the luminescence signal to the cell density (Luminescence/OD600).

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa whose production is regulated by the PqsR system.

Objective: To assess the ability of test compounds to inhibit the production of pyocyanin.

Materials:

  • P. aeruginosa wild-type strain (e.g., PAO1).

  • King's A medium or LB broth.

  • Test compounds.

  • Chloroform (B151607).

  • 0.2 M HCl.

  • Spectrophotometer.

Procedure:

  • Grow P. aeruginosa overnight in LB broth.

  • Inoculate fresh King's A medium with the overnight culture to a starting OD600 of 0.05.

  • Add the test compounds at desired concentrations.

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Extract pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

  • Separate the chloroform layer (which will be blue) and extract the pyocyanin into an acidic solution by adding half the volume of 0.2 M HCl. The aqueous layer will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Quantify the pyocyanin concentration and determine the percentage of inhibition compared to the untreated control.

Conclusion

The development of inhibitors targeting the HHQ/PqsR quorum sensing system holds significant promise for combating P. aeruginosa infections. This guide provides a comparative overview of the efficacy of various PqsR inhibitors, alongside the necessary context of the signaling pathway and experimental methodologies. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the informed selection of lead compounds and the design of future investigations aimed at refining these anti-virulence strategies for clinical application. The continued exploration of diverse chemical scaffolds and the optimization of existing inhibitor series will be crucial in the ongoing battle against this formidable pathogen.

References

Validating 2-Heptyl-4-quinolone (HHQ) as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Pseudomonas aeruginosa necessitates the exploration of novel therapeutic strategies. One promising approach is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a comprehensive comparison of targeting a key QS signaling molecule, 2-heptyl-4-quinolone (HHQ), with other therapeutic alternatives. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in this critical area of drug discovery.

The HHQ Signaling Pathway: A Central Regulator of P. aeruginosa Virulence

In P. aeruginosa, HHQ is a precursor to the Pseudomonas quinolone signal (PQS), another crucial quorum sensing molecule. Both HHQ and PQS play pivotal roles in coordinating the expression of numerous virulence factors and are essential for biofilm maturation.[1][2] The biosynthesis of HHQ is a multi-step enzymatic process, presenting several potential targets for therapeutic intervention. The PqsABCD enzymes are responsible for converting anthranilate to HHQ, which is then converted to PQS by the PqsH monooxygenase.[3][4] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqsABCDE operon and the upregulation of virulence genes.[3][5]

HHQ_Signaling_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_regulation Regulation of Virulence Anthranilate Anthranilate pqsABCD PqsABCD Anthranilate->pqsABCD HHQ This compound (HHQ) pqsABCD->HHQ pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR binds & activates HHQ->PqsR PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS PQS->PqsR binds & activates PQS->PqsR Virulence_Genes Virulence Genes (e.g., pyocyanin (B1662382), elastase) PqsR->Virulence_Genes upregulates Biofilm Biofilm Formation PqsR->Biofilm promotes

Caption: The HHQ/PQS signaling pathway in Pseudomonas aeruginosa.

Therapeutic Strategies: A Comparative Analysis

Targeting the HHQ pathway offers a promising anti-virulence strategy. This approach aims to disarm the pathogen rather than killing it directly, which may impose less selective pressure for the development of resistance compared to traditional antibiotics. Here, we compare the efficacy of targeting the HHQ pathway with other therapeutic alternatives.

Table 1: Quantitative Comparison of Therapeutic Agents against P. aeruginosa
Therapeutic StrategyTargetAgentEfficacy MetricValueP. aeruginosa Strain(s)Reference(s)
HHQ Pathway Inhibition PqsD (HHQ Biosynthesis) Compound 19 ((2-nitrophenyl)(phenyl)methanol)Reduction of HHQ & PQS levelsStrong reductionPA14[6]
Ureidothiophene-2-carboxylic acid derivativeIC50 (PqsD inhibition)140 nMNot specified[7]
PqsR (HHQ/PQS Receptor) M64 (Benzamide-benzimidazole)IC50 (PqsR antagonism)<1 µMPA14[8][9]
Compound 40IC50 (PqsR antagonism)0.25 ± 0.12 µMPAO1-L[10][11]
Compound 40IC50 (PqsR antagonism)0.34 ± 0.03 µMPA14[10][11]
Antimicrobial Peptides (AMPs) Bacterial Membrane MelimineMIC125 µg/mLATCC 27853[1]
Mel4MIC62.5 µg/mL6294, 6206, ATCC 19660[1]
AS-hepc3(48-56)MIC8-32 µMClinical isolates[12]
Amp1DMIC≤ 3.12 µMClinical isolates[13]
Bacteriophage Therapy Bacterial Cell Lysis Phage cocktailBiofilm reduction89%Clinical isolates
Phage AZ1Biofilm inhibition/disruptionConfirmedMDR P. aeruginosa
Phage cocktailReduction in bacterial count (in vivo)SignificantNot specified
Conventional Antibiotics Various (e.g., DNA gyrase) CiprofloxacinMIC0.25 µg/mLATCC 27853[1]
Azithromycin (at sub-MIC)Repression of QS-regulated genes71%PAO1[14]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are dependent on the specific experimental conditions and bacterial strains used. Direct comparison between studies should be made with caution.

Experimental Protocols

To facilitate the validation and comparison of therapeutic agents targeting HHQ and other pathways, we provide detailed methodologies for key experiments.

Experimental Workflow for Validating a Novel HHQ Pathway Inhibitor

Experimental_Workflow cluster_workflow Validation Workflow Start Novel HHQ Pathway Inhibitor Candidate Step1 In Vitro Enzyme/Receptor Binding Assay (e.g., PqsD or PqsR) Start->Step1 Step2 Quantification of HHQ/PQS Production in P. aeruginosa Step1->Step2 Determine IC50 Step3 Virulence Factor Quantification Assays (Pyocyanin, Elastase) Step2->Step3 Confirm cellular activity Step4 Biofilm Inhibition & Disruption Assays Step3->Step4 Assess phenotypic effect Step5 In Vivo Efficacy Studies (e.g., animal models) Step4->Step5 Evaluate in a biological system End Validated Therapeutic Target Step5->End

Caption: A generalized workflow for the validation of a novel HHQ pathway inhibitor.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Materials: 96-well microtiter plates, P. aeruginosa culture, appropriate growth medium (e.g., TSB), test compound, crystal violet solution (0.1%), 30% acetic acid.

  • Protocol:

    • Grow an overnight culture of P. aeruginosa.[15]

    • Dilute the culture 1:100 in fresh medium.[15]

    • Add 100 µL of the diluted culture to each well of a 96-well plate.[15]

    • Add varying concentrations of the test compound to the wells. Include appropriate controls (no compound and vehicle control).

    • Incubate the plate at 37°C for 24-48 hours.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.[15]

    • Wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet with 125 µL of 30% acetic acid.[15]

    • Measure the absorbance at 550 nm using a plate reader.[15]

Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin.

  • Materials: P. aeruginosa culture supernatant, chloroform (B151607), 0.2 M HCl.

  • Protocol:

    • Grow P. aeruginosa in a suitable medium (e.g., LB broth) for 24-48 hours.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Extract pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing. The pyocyanin will move to the blue-colored chloroform layer.

    • Transfer the chloroform layer to a new tube.

    • Add 0.2 M HCl to the chloroform extract (the solution will turn pink as pyocyanin moves to the acidic aqueous phase).

    • Measure the absorbance of the pink/red aqueous layer at 520 nm.[2][6]

    • Calculate the concentration of pyocyanin using the appropriate extinction coefficient.

Elastase Activity Assay (Elastin Congo Red Method)

This assay quantifies the activity of the LasB elastase, a key virulence factor.

  • Materials: P. aeruginosa culture supernatant, Elastin Congo Red (ECR) substrate, buffer.

  • Protocol:

    • Prepare cell-free supernatant from a P. aeruginosa culture.

    • Add the supernatant to a reaction mixture containing ECR substrate in a suitable buffer.

    • Incubate the mixture (e.g., for 20 hours) to allow for the degradation of the elastin-congo red complex.

    • Stop the reaction and centrifuge to pellet the remaining insoluble ECR.

    • Measure the absorbance of the supernatant, which contains the released Congo red dye, at the appropriate wavelength (e.g., 495 nm). The absorbance is proportional to the elastase activity.

Discussion and Future Directions

The data presented in this guide highlight the potential of targeting the HHQ signaling pathway as a viable anti-virulence strategy against P. aeruginosa. Inhibitors of PqsD and PqsR have demonstrated potent activity in vitro, with some compounds showing efficacy in the nanomolar to low micromolar range. When compared to antimicrobial peptides and bacteriophage therapy, HHQ pathway inhibitors offer the advantage of a well-defined molecular target and the potential for oral bioavailability.

However, several challenges remain. The development of resistance to anti-QS therapies, although predicted to be slower than for conventional antibiotics, is still a possibility. Furthermore, the complex interplay between different QS systems and other regulatory networks in P. aeruginosa needs to be further elucidated to predict the long-term efficacy of HHQ-targeted therapies. Interestingly, some studies suggest that inhibiting quorum sensing might reduce the efficacy of phage therapy if the phage relies on QS-regulated receptors for attachment.[1][2]

A significant gap in the current research landscape is the lack of direct, head-to-head comparative studies of HHQ inhibitors against other therapeutic modalities under standardized conditions. Such studies are crucial for making informed decisions about which strategies to advance into further preclinical and clinical development.

To date, there is a notable absence of clinical trial data specifically for HHQ inhibitors. The transition from promising in vitro and in vivo preclinical data to successful clinical candidates will require rigorous investigation into the pharmacokinetics, pharmacodynamics, and safety of these compounds.

References

A Comparative Guide to Quorum Sensing Molecules in Pseudomonas aeruginosa: 2-Heptyl-4-quinolone (HHQ) vs. Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-heptyl-4-quinolone (HHQ) and other key quorum sensing (QS) molecules in the opportunistic human pathogen Pseudomonas aeruginosa. Understanding the nuances of these signaling molecules is critical for the development of novel anti-virulence strategies. This document outlines their roles in the complex regulatory network of P. aeruginosa, presents comparative quantitative data, details experimental protocols for their study, and provides visual representations of the signaling pathways.

Introduction to Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation in a population density-dependent manner.[1][2] This intricate network relies on the production and detection of small signaling molecules. Three primary QS systems have been extensively studied in P. aeruginosa: the las, rhl, and pqs systems.

  • The las system: This system is considered to be at the top of the QS hierarchy.[3] It utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI and binds to the transcriptional regulator LasR.[3][4]

  • The rhl system: Generally regulated by the las system, the rhl system employs N-butanoyl-L-homoserine lactone (C4-HSL) as its signaling molecule. C4-HSL is produced by the synthase RhlI and interacts with the regulator RhlR.[3][4]

  • The pqs system: This system is based on 4-quinolone signaling and is also interconnected with the las and rhl systems. The pqs system utilizes multiple signaling molecules, with this compound (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), being the most prominent. Both molecules can bind to the transcriptional regulator PqsR (also known as MvfR).

This guide focuses on comparing the properties and activities of HHQ relative to the acyl-homoserine lactone (AHL) signals of the las and rhl systems.

Comparative Analysis of Quorum Sensing Molecules

The following tables summarize the key characteristics and quantitative data available for the primary QS molecules in P. aeruginosa.

Feature3-oxo-C12-HSL (las system)C4-HSL (rhl system)HHQ (pqs system)PQS (pqs system)
Synthase LasI[3][4]RhlI[3][4]PqsA, PqsB, PqsC, PqsDPqsH (converts HHQ to PQS)
Receptor LasR[3][4]RhlR[3][4]PqsR (MvfR)PqsR (MvfR)
Chemical Class Acyl-Homoserine LactoneAcyl-Homoserine LactoneAlkyl-Quinolone (AQ)Alkyl-Quinolone (AQ)

Table 1: General Characteristics of P. aeruginosa Quorum Sensing Molecules

Parameter3-oxo-C12-HSL (LasR)C4-HSL (RhlR)HHQ (PqsR)PQS (PqsR)
Receptor Binding Affinity/Activity EC50: ~3 nMEC50: 9-120 µMLower affinity ligandHigher affinity ligand (~100-fold more active than HHQ)
Primary Function Initiates the QS cascade, regulates virulence factors (e.g., elastase) and biofilm formation.[3]Regulates virulence factors (e.g., pyocyanin (B1662382), rhamnolipids) and biofilm maturation.[3][5]Acts as a PqsR ligand, precursor to PQS.Potent activator of PqsR, regulates virulence factors, involved in iron acquisition.
Regulatory Position Top of the hierarchy, positively regulates rhl and pqs systems.[3]Regulated by the las system.Regulated by the las system.Synthesis is dependent on HHQ and PqsH.

Table 2: Quantitative and Functional Comparison of P. aeruginosa Quorum Sensing Molecules

Signaling Pathways

The quorum sensing systems in P. aeruginosa are interconnected in a complex hierarchical network. The following diagrams illustrate these relationships.

QuorumSensingHierarchy cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates PqsABCD PqsABCD LasR->PqsABCD Activates PqsR PqsR (MvfR) LasR->PqsR Activates Virulence Virulence Factor Production & Biofilm Formation LasR->Virulence 3-oxo-C12-HSL->LasR Binds to C4-HSL C4-HSL RhlI->C4-HSL Synthesizes RhlR->Virulence C4-HSL->RhlR Binds to HHQ HHQ PqsABCD->HHQ Synthesizes PqsH PqsH PQS PQS PqsH->PQS Synthesizes PqsR->Virulence HHQ->PqsH Substrate for HHQ->PqsR Binds to PQS->PqsR Binds to

P. aeruginosa Quorum Sensing Hierarchy

Experimental Protocols

This section provides detailed methodologies for key experiments used to study and compare P. aeruginosa quorum sensing molecules.

Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor of P. aeruginosa regulated by the rhl and pqs quorum sensing systems. Its production can be quantified to assess the activity of these systems.

Materials:

  • P. aeruginosa culture

  • Luria-Bertani (LB) broth or other suitable production medium[3]

  • Chloroform[3]

  • 0.2 M Hydrochloric Acid (HCl)[3]

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Culture Growth: Inoculate P. aeruginosa in LB broth and grow at 37°C with shaking for 24-48 hours.

  • Supernatant Collection: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells. Carefully collect the supernatant.

  • Pyocyanin Extraction:

    • To 3 ml of the culture supernatant, add 1.5 ml of chloroform (B151607) and vortex vigorously to extract the pyocyanin into the chloroform phase (which will turn blue).

    • Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

    • Add 1 ml of 0.2 M HCl to the chloroform extract and vortex again. The pyocyanin will move to the upper acidic aqueous phase, which will turn pink.[6]

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper pink layer at 520 nm using a spectrophotometer. Use 0.2 M HCl as a blank.[6]

    • The concentration of pyocyanin (in µg/ml) can be calculated by multiplying the absorbance at 520 nm by 17.072.[6]

PyocyaninQuantification cluster_culture Culture & Supernatant cluster_extraction Extraction cluster_quantification Quantification A Grow P. aeruginosa culture (24-48h, 37°C) B Centrifuge to pellet cells A->B C Collect supernatant B->C D Add Chloroform to supernatant (Pyocyanin moves to chloroform - blue) C->D E Separate chloroform layer D->E F Add 0.2 M HCl (Pyocyanin moves to aqueous layer - pink) E->F G Separate aqueous layer F->G H Measure Absorbance at 520 nm G->H I Calculate concentration H->I

Pyocyanin Quantification Workflow
Elastase Activity Assay (Elastin-Congo Red Method)

Elastase (LasB) is a major protease and virulence factor in P. aeruginosa, primarily regulated by the las system. Its activity can be measured using the substrate Elastin-Congo Red.

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) substrate

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Calcium Chloride (CaCl₂)

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Prepare ECR Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM CaCl₂.

  • Assay Setup:

    • In a microcentrifuge tube, add 100 µl of the bacterial culture supernatant to be tested.

    • Add 900 µl of ECR buffer containing 10 mg of Elastin-Congo Red.

  • Incubation: Incubate the tubes at 37°C with shaking for at least 3 hours (incubation time can be extended up to 18 hours).

  • Stop Reaction: Stop the reaction by placing the tubes on ice.

  • Centrifugation: Centrifuge the tubes at a high speed to pellet the insoluble ECR.

  • Quantification:

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates the elastase activity.

ElastaseAssay A Prepare culture supernatant B Mix supernatant with Elastin-Congo Red (ECR) in buffer A->B C Incubate at 37°C with shaking B->C D Stop reaction on ice C->D E Centrifuge to pellet insoluble ECR D->E F Measure absorbance of supernatant at 495 nm E->F

Elastase Activity Assay Workflow
Construction and Use of a lacZ-based Biosensor Strain

Biosensor strains are valuable tools for detecting and quantifying the production of specific QS molecules. A common approach involves creating a reporter strain where a promoter that is responsive to a specific QS molecule drives the expression of a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.

Construction of a lasR-responsive lacZ fusion reporter in E. coli:

  • Plasmid Construction:

    • Clone the lasR gene into an expression vector, placing it under the control of an inducible promoter (e.g., the arabinose-inducible araBAD promoter).

    • On a separate compatible plasmid, clone the promoter region of a LasR-regulated gene (e.g., lasI) upstream of a promoterless lacZ gene.

  • Transformation: Transform both plasmids into a suitable E. coli host strain that is deficient in lactose (B1674315) metabolism (e.g., DH5α).

Using the Biosensor to Detect 3-oxo-C12-HSL:

  • Culture Preparation: Grow the biosensor strain overnight in LB broth with appropriate antibiotics.

  • Induction and Exposure:

    • Subculture the overnight culture into fresh LB broth containing the inducer for LasR expression (e.g., L-arabinose).

    • Add the sample to be tested (e.g., supernatant from a P. aeruginosa culture) or known concentrations of synthetic 3-oxo-C12-HSL. Include a negative control with no added signal molecule.

  • Incubation: Incubate the cultures at 37°C with shaking for a defined period to allow for β-galactosidase expression.

  • β-Galactosidase Assay (ONPG Assay):

    • Measure the optical density (OD600) of the cultures to normalize for cell growth.

    • Permeabilize the cells (e.g., with SDS and chloroform).

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG, producing o-nitrophenol, which is yellow.

    • Stop the reaction with a sodium carbonate solution.

    • Measure the absorbance at 420 nm.

  • Data Analysis: Calculate the β-galactosidase activity in Miller units, which normalizes for incubation time, culture volume, and cell density.

BiosensorWorkflow cluster_construction Biosensor Construction cluster_assay Biosensor Assay A Clone lasR into expression vector C Transform both plasmids into E. coli A->C B Clone lasI promoter upstream of lacZ B->C D Grow biosensor strain E Induce LasR expression and add sample D->E F Incubate to allow lacZ expression E->F G Perform β-galactosidase (ONPG) assay F->G H Measure absorbance at 420 nm G->H I Calculate Miller Units H->I

lacZ Biosensor Workflow

Conclusion

The quorum sensing network of P. aeruginosa is a complex and highly regulated system. While the acyl-homoserine lactones of the las and rhl systems have been extensively studied, the alkyl-quinolone signals, including HHQ, play a crucial and distinct role in the pathogenicity of this organism. HHQ functions as both a precursor to the potent signal PQS and as a signaling molecule in its own right, albeit with a lower affinity for the PqsR receptor. The hierarchical nature of these systems, with the las system largely governing the rhl and pqs systems, highlights the intricate control of virulence factor production. A thorough understanding of the comparative activities and regulatory roles of these molecules, supported by robust experimental data, is essential for the rational design of anti-quorum sensing therapeutics to combat P. aeruginosa infections.

References

In Vivo Validation of 2-Heptyl-4-quinolone's Role in Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pathogenic role of 2-Heptyl-4-quinolone (HHQ) and alternative therapeutic strategies targeting Pseudomonas aeruginosa infections. Experimental data, detailed protocols, and visual diagrams of key pathways and workflows are presented to support further research and drug development.

The Role of HHQ in P. aeruginosa Pathogenesis: In Vivo Evidence

This compound (HHQ) is a key signaling molecule in the Pseudomonas aeruginosa quorum-sensing (QS) network. In vivo studies have validated its significant contribution to the bacterium's pathogenesis, primarily through two interconnected mechanisms: regulation of virulence factors and modulation of the host immune response.

A critical line of in vivo evidence comes from studies utilizing murine models of lung infection. These studies consistently demonstrate that P. aeruginosa strains deficient in HHQ production, such as pqsA mutants, exhibit attenuated virulence compared to their wild-type counterparts. This is quantified by a significant reduction in bacterial burden in the lungs of infected mice. For instance, one study reported approximately a 50% decrease in colony-forming units (CFUs) in the lungs of mice infected with a pqsA mutant strain compared to the wild-type PA14 strain, 24 hours post-infection[1].

Furthermore, HHQ, along with its derivative PQS (Pseudomonas quinolone signal), actively suppresses the host's innate immune response. This immunomodulatory effect is primarily mediated through the downregulation of the NF-κB signaling pathway[1][2]. By inhibiting NF-κB, HHQ dampens the production of pro-inflammatory cytokines, which in turn benefits the survival and dissemination of P. aeruginosa within the host[1].

Alternative Strategy: Targeting the PqsR Receptor

A promising alternative to directly targeting HHQ is the inhibition of its cognate receptor, the Pseudomonas quinolone signal receptor (PqsR). PqsR is a transcriptional regulator that, upon binding to HHQ or PQS, activates the expression of genes responsible for virulence factor production and biofilm formation. Small molecule antagonists of PqsR have been developed and have shown significant efficacy in in vivo models of P. aeruginosa infection.

These antagonists function by preventing HHQ/PQS from binding to PqsR, thereby blocking the downstream signaling cascade that leads to the expression of virulence genes. This approach has been validated in murine infection models, where treatment with PqsR inhibitors has led to a reduction in the production of key virulence factors and improved bacterial clearance[3][4][5].

Comparative In Vivo Efficacy: HHQ-Deficiency vs. PqsR Antagonism

The following tables summarize the quantitative data from in vivo studies, comparing the effects of HHQ deficiency (pqsA mutant) and the application of PqsR antagonists on key aspects of P. aeruginosa pathogenesis.

Parameter HHQ-Deficient Mutant (pqsA) PqsR Antagonist Treatment References
Bacterial Burden (Lung CFU) ~50% reduction compared to wild-typeSignificant reduction in bacterial load in a neutropenic thigh infection model[1][4]
Pyocyanin (B1662382) Production Significantly reduced in vivoPotent, dose-dependent inhibition of pyocyanin production in planktonic cultures and biofilms[4][6][7][8]
Elastase Activity Reduced activity in vivoAssociated with reduced elastase activity through QS inhibition[9][10][11][12]
Host Inflammatory Response Increased pro-inflammatory cytokine production (due to lack of NF-κB suppression)Modulation of host immune response, reduction in inflammation-mediated tissue damage[1][2]
Survival (Mouse Model) Increased survival of infected miceImproved survival rates in murine infection models[3][5]

Experimental Protocols

Murine Model of Acute P. aeruginosa Lung Infection

This protocol is a standard method for establishing an acute lung infection in mice to evaluate the in vivo efficacy of therapeutic agents or to study bacterial virulence.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14 wild-type or pqsA mutant)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Phosphate-buffered saline (PBS), sterile

  • 8-10 week old C57BL/6 mice

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Pipettes and sterile tips

  • Surgical scissors and forceps

  • Stomacher or tissue homogenizer

  • Serial dilution tubes and plating supplies

Procedure:

  • Bacterial Culture Preparation:

    • Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5-0.6).

    • Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/20 µL).

  • Intranasal Inoculation:

    • Anesthetize the mice using the chosen anesthetic.

    • Once fully anesthetized, gently instill 20 µL of the bacterial suspension into one nostril of the mouse.

    • Allow the mouse to recover on a warming pad.

  • Assessment of Bacterial Burden:

    • At a predetermined time point post-infection (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the lungs and place them in a sterile tube containing 1 mL of PBS.

    • Homogenize the lung tissue using a stomacher or tissue homogenizer.

    • Perform serial dilutions of the lung homogenate in PBS.

    • Plate the dilutions onto LB agar plates and incubate overnight at 37°C.

    • Count the colonies to determine the number of CFU per lung.

In Vivo Imaging of NF-κB Activity

This protocol utilizes a transgenic mouse model expressing a luciferase reporter gene under the control of an NF-κB responsive element to non-invasively monitor NF-κB activation.

Materials:

  • NF-κB-luciferase transgenic mice

  • Pseudomonas aeruginosa strain or purified HHQ

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Acclimatize the NF-κB-luciferase transgenic mice to the experimental conditions.

  • Infection or Treatment:

    • Infect the mice with the P. aeruginosa strain of interest as described in Protocol 4.1 or administer purified HHQ via an appropriate route (e.g., intraperitoneal injection).

    • Include a control group receiving a vehicle or a non-pathogenic bacterial strain.

  • Bioluminescence Imaging:

    • At desired time points post-infection/treatment, anesthetize the mice with isoflurane.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • After a short incubation period (e.g., 10-15 minutes), place the mice in the in vivo imaging system.

    • Acquire bioluminescence images. The intensity of the light signal corresponds to the level of NF-κB activation.

  • Data Analysis:

    • Quantify the bioluminescent signal from a defined region of interest (e.g., the thoracic region for lung infection) using the imaging software.

    • Compare the signal intensity between different treatment groups to assess the effect of HHQ or other interventions on NF-κB activity.

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

HHQ_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell pqsA pqsA-E HHQ HHQ pqsA->HHQ biosynthesis PQS PQS HHQ->PQS PqsH PqsR PqsR HHQ->PqsR activates HHQ_ext HHQ PQS->PqsR activates PqsR->pqsA upregulates Virulence Virulence Factors (e.g., Pyocyanin, Elastase) PqsR->Virulence activates Biofilm Biofilm Formation PqsR->Biofilm promotes NFkB_inactive IκB-NF-κB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription HHQ_ext->NFkB_inactive inhibits activation

Caption: Signaling pathway of HHQ in P. aeruginosa and its interaction with the host NF-κB pathway.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection Model cluster_treatment Treatment (Alternative Strategy) cluster_analysis Analysis Culture Bacterial Culture (Wild-type, pqsA mutant) Inoculum Prepare Inoculum Culture->Inoculum Infection Intranasal Inoculation Inoculum->Infection Mice C57BL/6 Mice Mice->Infection PqsR_Inhibitor Administer PqsR Inhibitor Infection->PqsR_Inhibitor Euthanasia Euthanize Mice Infection->Euthanasia PqsR_Inhibitor->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest CFU_Count Bacterial Burden (CFU) Lung_Harvest->CFU_Count Virulence_Assay Virulence Factor Analysis Lung_Harvest->Virulence_Assay Immune_Assay Host Immune Response Lung_Harvest->Immune_Assay

Caption: Experimental workflow for in vivo validation of HHQ's role and comparison with PqsR inhibitors.

Logical_Relationship HHQ HHQ Production PqsR_Activation PqsR Activation HHQ->PqsR_Activation NFkB_Inhibition NF-κB Inhibition HHQ->NFkB_Inhibition Virulence_Expression Virulence Gene Expression PqsR_Activation->Virulence_Expression Pathogenesis Pathogenesis Virulence_Expression->Pathogenesis Immune_Evasion Host Immune Evasion NFkB_Inhibition->Immune_Evasion Immune_Evasion->Pathogenesis pqsA_mutant pqsA Mutant (No HHQ) pqsA_mutant->HHQ Reduced_Pathogenesis Reduced Pathogenesis pqsA_mutant->Reduced_Pathogenesis PqsR_inhibitor PqsR Inhibitor PqsR_inhibitor->PqsR_Activation PqsR_inhibitor->Reduced_Pathogenesis

Caption: Logical relationship between HHQ, its targets, and the resulting pathogenesis.

References

Comparative Transcriptomics of HHQ, PQS, and HQNO: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential gene expression profiles induced by key quorum sensing molecules of Pseudomonas aeruginosa. This guide provides a comparative analysis of the transcriptomic effects of 2-heptyl-4-quinolone (HHQ), 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), supported by experimental data and detailed protocols.

The opportunistic pathogen Pseudomonas aeruginosa utilizes a complex network of signaling molecules to coordinate virulence gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). Among these are the 2-alkyl-4-quinolones (AQs), including HHQ, its hydroxylated derivative PQS, and the N-oxide variant HQNO. Understanding the specific transcriptomic impact of each of these molecules is crucial for the development of targeted anti-virulence strategies.

Data Presentation: Transcriptomic Impact at a Glance

Transcriptomic analyses, primarily through RNA sequencing, have revealed distinct roles for HHQ, PQS, and HQNO in regulating gene expression in P. aeruginosa. The following table summarizes the quantitative impact of each molecule on the bacterial transcriptome.

MoleculeNumber of Significantly Altered GenesKey Regulatory RolePrimary Effector
HHQ 3Triggers a PqsR-dependent positive feedback loop for the pqsABCDE operon.[1]PqsR
PQS 182Promotes AQ biosynthesis, iron-starvation response, and virulence factor production through both PqsR-dependent and -independent pathways.[1]PqsR and other unidentified mechanisms
HQNO 0Does not significantly influence transcription under typical QS-inducing conditions; not considered a QS signal molecule.[1][2]Primarily acts as a cytochrome inhibitor.[2]

Signaling and Biosynthetic Pathways

The biosynthesis of HHQ, PQS, and HQNO is interconnected, originating from the common precursor anthranilic acid. The PqsABCDE enzymes are responsible for the synthesis of HHQ.[3][4] HHQ can then be converted to PQS by the monooxygenase PqsH.[3][4] A separate enzyme, PqsL, is involved in the production of HQNO.[4] HHQ and PQS act as ligands for the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of the pqsABCDE operon and other virulence genes.[5][6]

AQ_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_regulation Regulation Anthranilic Acid Anthranilic Acid pqsABCD PqsABCD Anthranilic Acid->pqsABCD PqsL PqsL Anthranilic Acid->PqsL HHQ HHQ pqsABCD->HHQ pqsABCD->PqsL PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) HHQ->PqsR activates PQS PQS PqsH->PQS PQS->PqsR activates Iron_Chelation Iron_Chelation PQS->Iron_Chelation mediates HQNO HQNO PqsL->HQNO Cytochrome_Inhibition Cytochrome_Inhibition HQNO->Cytochrome_Inhibition causes pqsABCDE_operon pqsABCDE operon PqsR->pqsABCDE_operon induces Virulence_Genes Virulence Genes PqsR->Virulence_Genes regulates Experimental_Workflow cluster_culture Bacterial Culture and Treatment cluster_rna RNA Processing cluster_seq RNA Sequencing cluster_analysis Data Analysis Strain P. aeruginosa (e.g., PAO1 ΔpqsA) Culture Growth to mid-log phase Strain->Culture Treatment Addition of HHQ, PQS, or HQNO Culture->Treatment Incubation Incubation Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase QC1 RNA Quality Control DNase->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Sequencing Data Quality Control Sequencing->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and GO Enrichment Analysis DEA->Pathway_Analysis

References

Unveiling the Molecular Handshake: A Comparative Guide to Confirming the 2-Heptyl-4-quinolone Interaction with PqsR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental approaches to confirm and characterize the interaction between the quorum sensing molecule 2-Heptyl-4-quinolone (HHQ) and its cognate receptor PqsR in Pseudomonas aeruginosa. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this critical bacterial signaling pathway.

Introduction to the PqsR-HHQ Signaling Axis

The PqsR protein, a LysR-type transcriptional regulator, is a key player in the 2-alkyl-4-quinolone (AQ) mediated quorum sensing system of Pseudomonas aeruginosa. This system is integral to the regulation of virulence factors and biofilm formation.[1][2] PqsR is activated by binding to its native ligands, which include this compound (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS).[3] While PQS is considered the primary, high-affinity ligand, HHQ also directly binds to and activates PqsR, albeit with lower potency, and serves as the immediate precursor to PQS.[4][5] Understanding the specifics of the HHQ-PqsR interaction is crucial for the development of novel anti-virulence strategies targeting this pathogenic bacterium.

Quantitative Comparison of Ligand and Antagonist Interactions with PqsR

The following table summarizes key quantitative data for the interaction of HHQ, its more potent derivative PQS, and several synthetic antagonists with the PqsR receptor. This data is essential for comparing the relative potencies and activities of these molecules.

CompoundAssay TypeMetricValue (µM)Reference
This compound (HHQ)Bioreporter AssayEC501.50 ± 0.25[6]
Pseudomonas Quinolone Signal (PQS)Bioreporter AssayEC500.15 ± 0.02[6]
This compound (HHQ)ELISAIC500.056[7]
Pseudomonas Quinolone Signal (PQS)ELISAIC500.1625[7]
Antagonist Compound 20Reporter Gene AssayKd,app0.007
Antagonist M64Reporter Gene AssayIC50~1
Antagonist Compound 40Pqs-based QS BioreporterIC500.25 ± 0.12

Experimental Protocols for Characterizing the HHQ-PqsR Interaction

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

Reporter Gene Assay for PqsR Activation

This protocol is designed to quantify the activation of PqsR by HHQ or other ligands in a bacterial reporter strain.

1. Materials:

  • P. aeruginosa or E. coli reporter strain containing a plasmid with the pqsR gene and a reporter gene (e.g., lacZ or luxCDABE) fused to the PqsR-controlled pqsA promoter.
  • Luria-Bertani (LB) broth and agar.
  • HHQ and other test compounds.
  • Appropriate antibiotics for plasmid maintenance.
  • 96-well microplates.
  • Microplate reader for measuring absorbance and luminescence or β-galactosidase activity.

2. Procedure:

  • Inoculate an overnight culture of the reporter strain in LB broth with appropriate antibiotics.
  • The following day, dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
  • Add 100 µL of the diluted culture to the wells of a 96-well microplate.
  • Add varying concentrations of HHQ or other test compounds to the wells. Include a solvent control (e.g., DMSO).
  • Incubate the microplate at 37°C with shaking for a specified period (e.g., 6-8 hours).
  • Measure the optical density (OD600) of each well to assess bacterial growth.
  • Measure the reporter gene activity (luminescence for lux reporters or by adding a substrate like ONPG for lacZ reporters).
  • Normalize the reporter activity to the cell density (Reporter Activity / OD600).
  • Plot the normalized reporter activity against the ligand concentration to determine the EC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to qualitatively and semi-quantitatively assess the direct binding of PqsR to its target DNA promoter region in the presence and absence of HHQ.

1. Materials:

  • Purified PqsR protein or cell lysates containing overexpressed PqsR.
  • A DNA probe (typically 50-200 bp) corresponding to the pqsA promoter region containing the PqsR binding site. The probe should be labeled (e.g., with 32P or a fluorescent dye).
  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
  • HHQ and other test compounds.
  • Non-denaturing polyacrylamide gel (e.g., 6%).
  • Electrophoresis apparatus and power supply.
  • Detection system (e.g., phosphorimager for radiolabeled probes or a fluorescence imager).

2. Procedure:

  • Prepare the labeled DNA probe.
  • Set up binding reactions in a final volume of 20 µL. To each reaction, add:
  • Binding buffer.
  • A fixed amount of labeled DNA probe (e.g., 1-5 fmol).
  • Increasing concentrations of purified PqsR protein or cell lysate.[1]
  • HHQ or a solvent control.
  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
  • Load the samples onto a pre-run non-denaturing polyacrylamide gel.
  • Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
  • After electrophoresis, dry the gel (for radiolabeled probes) and expose it to a phosphor screen or scan it using a fluorescence imager.
  • A "shift" in the migration of the labeled probe indicates the formation of a PqsR-DNA complex. The intensity of the shifted band should increase with higher concentrations of PqsR and can be enhanced by the presence of HHQ.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique to directly measure the thermodynamic parameters of the HHQ-PqsR binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

1. Materials:

  • Highly purified PqsR protein.
  • HHQ of high purity.
  • ITC instrument.
  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

2. Procedure:

  • Thoroughly dialyze the purified PqsR protein against the ITC buffer to ensure buffer matching. Dissolve the HHQ in the same final dialysis buffer.
  • Degas both the protein and ligand solutions immediately before the experiment.
  • Load the PqsR solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
  • Load the HHQ solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
  • Perform the titration experiment, which consists of a series of small injections of HHQ into the PqsR solution.
  • The heat change upon each injection is measured.
  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Visualizing the PqsR Signaling Pathway and Experimental Workflow

To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.

PqsR_Signaling_Pathway cluster_synthesis Quinolone Synthesis cluster_regulation PqsR Regulation pqsABCD pqsABCD operon HHQ This compound (HHQ) pqsABCD->HHQ PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS PqsH PqsR PqsR Receptor HHQ->PqsR Binds (low affinity) pqsH pqsH PQS->PqsR pqsA_promoter pqsA promoter PqsR->pqsA_promoter Activates Transcription Virulence_Genes Virulence Genes PqsR->Virulence_Genes Regulates pqsA_promoter->pqsABCD Leads to expression of

Caption: The PqsR signaling pathway in Pseudomonas aeruginosa.

Experimental_Workflow start Start: Hypothesis HHQ binds to PqsR reporter Reporter Gene Assay (Functional Confirmation) start->reporter emsa EMSA (Direct Binding Confirmation) start->emsa itc Isothermal Titration Calorimetry (Thermodynamic Characterization) start->itc data Data Analysis & Comparison reporter->data emsa->data itc->data conclusion Conclusion: Interaction Confirmed & Characterized data->conclusion

Caption: Experimental workflow for confirming HHQ-PqsR interaction.

References

Safety Operating Guide

Navigating the Disposal of 2-Heptyl-4-quinolone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Heptyl-4-quinolone, a quinolone molecule that plays a role in bacterial quorum sensing. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Quantitative Data for Waste Accumulation

Proper management of hazardous waste includes adhering to specific accumulation limits within the laboratory. The following table summarizes key quantitative data for the temporary storage of chemical waste in a Satellite Accumulation Area (SAA).[1]

ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Volume 55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Acutely Toxic Waste (P-list) Volume 1 quart (liquid) or 1 kilogram (solid)RCRA
Container Headroom At least one-inchTo allow for expansion[2]
Maximum Storage Duration in SAA Up to 12 months (if volume limits are not exceeded)University of Pennsylvania EHRS Guidelines[1]
Container Removal from SAA Within 3 calendar days after becoming fullCentral Washington University Guidelines[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like many specialized laboratory chemicals, should be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[3] The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Classification:

  • Treat all this compound waste, including unused product, contaminated labware (e.g., weighing papers, pipette tips), and personal protective equipment, as hazardous chemical waste.[4][5]

  • While not specifically listed as a P- or U-series hazardous waste under RCRA, its nature as a bioactive compound warrants cautious handling and disposal as potentially hazardous.[4]

2. Waste Segregation and Containerization:

  • Solid Waste: Place unused or expired solid this compound and contaminated materials (e.g., weighing papers, gloves) into a designated hazardous waste container.[4] To prevent dust generation, do not crush the solid form.[4] The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[3][6] The original chemical container is often the best choice for storing its own waste.[3]

  • Liquid Waste: If this compound is in a solution, collect it in a leak-proof container designated for hazardous liquid waste.[4] Do not mix incompatible chemicals.[6]

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste. If the compound is classified as acutely hazardous, the container must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3]

3. Labeling and Storage:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Handle with Care").[4]

  • Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2][6] This area should be regularly inspected for any signs of leakage.[2]

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash. [1][7] This practice can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[4]

  • Evaporation, including in a fume hood, is not an acceptable method of disposal for hazardous waste.[2][3]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] These specialized services ensure that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Generate this compound Waste B Is the waste solid or liquid? A->B C Place in designated SOLID hazardous waste container B->C Solid D Place in designated LIQUID hazardous waste container B->D Liquid F Securely seal and label container with 'Hazardous Waste' and chemical name C->F D->F E Is the container full? H Continue to add waste, keeping container closed E->H No I Contact EHS for waste pickup within 3 days E->I Yes G Store in Satellite Accumulation Area (SAA) F->G G->E H->G J EHS transports for final disposal I->J

References

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